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  • Product: 4-Ethyl-2-(piperidin-4-yl)morpholine
  • CAS: 2092814-41-8

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 4-Ethyl-2-(piperidin-4-yl)morpholine

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-2-(piperidin-4-yl)morpholine Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-2-(piperidin-4-yl)morpholine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of the novel heterocyclic compound, 4-Ethyl-2-(piperidin-4-yl)morpholine. This molecule incorporates three key structural motifs of interest in medicinal chemistry: a morpholine ring, a piperidine ring, and an N-ethyl group, suggesting its potential as a scaffold for drug discovery.[1][2] Due to the absence of established literature for this specific compound, this guide proposes a robust and logical multi-step synthetic pathway commencing from commercially available starting materials. The narrative emphasizes the causal reasoning behind strategic experimental choices, from protecting group chemistry to the selection of coupling and reduction methodologies. Furthermore, this document outlines a complete characterization protocol, including predicted spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) to facilitate the unambiguous identification and verification of the target compound. All protocols are designed to be self-validating, providing researchers and drug development professionals with a practical and scientifically rigorous guide for laboratory implementation.

Introduction: Rationale and Structural Significance

The confluence of morpholine and piperidine rings within a single molecular entity presents a compelling scaffold for investigation in medicinal chemistry. The morpholine heterocycle, with its dual amine and ether functionalities, is a ubiquitous feature in a vast array of biologically active compounds, including the antibiotic linezolid and the anticancer agent gefitinib.[3] Its presence often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. Similarly, the piperidine ring is a foundational component of numerous pharmaceuticals, valued for its ability to serve as a versatile scaffold for introducing substituents in defined three-dimensional space.

The target molecule, 4-Ethyl-2-(piperidin-4-yl)morpholine, combines these two privileged structures via a direct carbon-carbon linkage, creating a conformationally constrained yet flexible system. The N-ethylation of the morpholine nitrogen further modulates the compound's basicity and lipophilicity. This guide, therefore, serves as a foundational blueprint for accessing this and structurally related compounds, enabling their exploration in various therapeutic contexts.

Proposed Synthetic Pathway

A retrosynthetic analysis of the target compound identifies the carbon-carbon bond between the C2 position of the morpholine and the C4 position of the piperidine as the key disconnection. The proposed forward synthesis leverages a Grignard reaction between a protected piperidine-derived organometallic reagent and a morpholine-based aldehyde, followed by deoxygenation and N-alkylation.

Retrosynthetic Strategy

Retrosynthesis Target <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139034346&t=l' />TD>TR><TR><TD>4-Ethyl-2-(piperidin-4-yl)morpholineTD>TR>TABLE>> Intermediate1 <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=57488880&t=l' />TD>TR><TR><TD>2-(Piperidin-4-yl)morpholineTD>TR>TABLE>> Target->Intermediate1 N-Alkylation Intermediate2 <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://www.chem.ucla.edu/~harding/IGOC/B/boc02.png' />TD>TR><TR><TD>N-Boc-2-(N-Boc-piperidin-4-yl)morpholineTD>TR>TABLE>> Intermediate1->Intermediate2 Deprotection Intermediate3 <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://www.chem.ucla.edu/~harding/IGOC/B/boc02.png' />TD>TR><TR><TD>N-Boc-2-(1-Boc-piperidin-4-yl)hydroxymethyl-morpholineTD>TR>TABLE>> Intermediate2->Intermediate3 Deoxygenation Precursors <<table><tr><td><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=70943&t=l'/>td><td>+td><td><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=79058&t=l'/>td>tr><tr><td>N-Boc-morpholine-2-carboxaldehydetd><td>td><td>N-Boc-4-iodopiperidinetd>tr>table>> Intermediate3->Precursors Grignard Reaction

Caption: Retrosynthetic analysis of the target compound.

Overall Synthetic Workflow

The forward synthesis is envisioned as a five-step process starting from commercially available N-Boc-4-iodopiperidine and N-Boc-2-(hydroxymethyl)morpholine.

Caption: Proposed five-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 2-formylmorpholine-4-carboxylate

  • Rationale: The secondary alcohol of the starting material, N-Boc-2-(hydroxymethyl)morpholine, is oxidized to an aldehyde. A mild oxidizing agent like Dess-Martin periodinane (DMP) is chosen to prevent over-oxidation to a carboxylic acid and to ensure compatibility with the Boc protecting group.

  • Protocol:

    • Dissolve N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.[4]

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously for 30 minutes until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure aldehyde.

Step 2: Synthesis of tert-butyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)(hydroxy)methyl)morpholine-4-carboxylate

  • Rationale: A Grignard reaction is employed to form the critical C-C bond. N-Boc-4-iodopiperidine is converted to its Grignard reagent, which then acts as a nucleophile, attacking the aldehyde synthesized in Step 1. The Boc group is stable to Grignard conditions and prevents side reactions at the piperidine nitrogen.

  • Protocol:

    • In a flame-dried, three-neck flask under argon, place magnesium turnings (1.5 eq) and a small crystal of iodine.

    • Add a solution of N-Boc-4-iodopiperidine (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard formation.

    • Once the reaction starts (indicated by heat and disappearance of the iodine color), add the remaining solution dropwise and reflux for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C.

    • In a separate flask, dissolve the aldehyde from Step 1 (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Transfer the aldehyde solution to the Grignard reagent via cannula slowly.

    • After addition, allow the mixture to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

    • Quench the reaction carefully by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify via flash column chromatography to isolate the secondary alcohol product.

Step 3: Synthesis of tert-butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)morpholine-4-carboxylate

  • Rationale: The secondary alcohol is removed via a Barton-McCombie deoxygenation. This two-step, one-pot procedure involves conversion of the alcohol to a thiocarbonyl derivative, followed by radical-initiated reduction with a tin hydride, providing a neutral and efficient method for deoxygenation.

  • Protocol:

    • Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

    • Add 1,1'-thiocarbonyldiimidazole (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Heat the mixture to 80 °C and stir for 4-6 hours until the formation of the thiocarbonyl intermediate is complete (monitor by TLC).

    • Add tributyltin hydride (2.0 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.2 eq) to the reaction mixture.

    • Reflux the solution at 110 °C for 2-3 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue directly by flash column chromatography to remove tin byproducts and isolate the deoxygenated product.

Step 4: Synthesis of 2-(piperidin-4-yl)morpholine

  • Rationale: Both Boc protecting groups are removed simultaneously under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and effective method for clean and rapid Boc deprotection.[4]

  • Protocol:

    • Dissolve the protected compound from Step 3 (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in water and basify to pH > 10 with a saturated solution of sodium bicarbonate or 1M NaOH.[4]

    • Extract the aqueous layer thoroughly with DCM or a DCM/isopropanol mixture.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamine product, which can be used in the next step without further purification.

Step 5: Synthesis of 4-Ethyl-2-(piperidin-4-yl)morpholine

  • Rationale: The final step is a selective N-alkylation of the more nucleophilic morpholine nitrogen. Piperidine is generally more basic and nucleophilic than morpholine.[3] However, in this specific substrate, the morpholine nitrogen is less sterically hindered. By using a slight excess of the amine and controlling the stoichiometry of the ethylating agent, selective alkylation can be directed. A mild base is used to scavenge the HBr generated.

  • Protocol:

    • Dissolve the diamine from Step 4 (1.0 eq) in a suitable solvent like acetonitrile (ACN).

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).[4]

    • Add bromoethane (1.1 eq) dropwise to the suspension.[5]

    • Heat the mixture to reflux (or stir at 50-60 °C) and monitor the reaction for 8-12 hours by LC-MS or TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[4]

    • Concentrate the filtrate under reduced pressure.

    • Purify the final compound by column chromatography or distillation under reduced pressure to obtain pure 4-Ethyl-2-(piperidin-4-yl)morpholine.

Characterization of 4-Ethyl-2-(piperidin-4-yl)morpholine

Unambiguous structural confirmation and purity assessment will be achieved through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the final compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.95 - 3.85m2HMorpholine -O-CHProtons adjacent to oxygen are deshielded.
~ 3.70 - 3.60m1HMorpholine -O-CH -Proton at the junction, deshielded by oxygen.
~ 3.10 - 2.95m2HPiperidine -N-CH ₂ (axial)Axial protons adjacent to nitrogen.
~ 2.85 - 2.75m1HMorpholine -N-CH -Proton at the junction, adjacent to nitrogen.
~ 2.70 - 2.55m2HMorpholine -N-CHProtons adjacent to ethylated nitrogen.
~ 2.50 - 2.40q2HN-CH ₂-CH₃Methylene protons of the ethyl group, split by CH₃.
~ 2.30 - 2.15m2HPiperidine -N-CH ₂ (equatorial)Equatorial protons adjacent to nitrogen.
~ 1.80 - 1.60m3HPiperidine CH and CHPiperidine ring protons.
~ 1.50 - 1.30m3HPiperidine CH ₂ and N-H Piperidine ring protons and N-H (may be broad).
~ 1.10t3HN-CH₂-CHMethyl protons of the ethyl group, split by CH₂.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 75.5Morpholine C 2Carbon adjacent to oxygen and bearing the piperidine ring.
~ 67.0Morpholine C 6Carbon adjacent to oxygen.
~ 58.0Morpholine C 3Carbon adjacent to ethylated nitrogen.
~ 54.0N-C H₂-CH₃Methylene carbon of the ethyl group.
~ 51.0Morpholine C 5Carbon adjacent to ethylated nitrogen.
~ 46.5Piperidine C 2, C 6Carbons adjacent to piperidine nitrogen.
~ 40.0Piperidine C 4Carbon bearing the morpholine ring.
~ 31.5Piperidine C 3, C 5Piperidine ring carbons.
~ 12.0N-CH₂-C H₃Methyl carbon of the ethyl group.

Table 3: Predicted Mass Spectrometry (ESI-MS) and IR Data

TechniqueParameterExpected Value
MS Molecular FormulaC₁₁H₂₂N₂O
Molecular Weight198.31 g/mol
[M+H]⁺m/z 199.1805
Key Fragmentsm/z 170 (Loss of C₂H₅), m/z 114 (Piperidine fragment), m/z 86 (Morpholine fragment)
IR Wavenumber (cm⁻¹)Assignment
3350-3250 (broad)N-H Stretch (Piperidine)
2960-2850 (strong)C-H Stretch (Aliphatic)[6]
1460-1440C-H Bend (Aliphatic)
1120-1110 (strong)C-O-C Stretch (Ether)[6]
1100-1080C-N Stretch
Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.[6]

    • Sample Preparation: Dissolve ~10 mg of the final product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.[6]

    • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra as needed for full structural assignment.

  • Mass Spectrometry (MS)

    • Instrumentation: Agilent GC-MS or LC-MS system with an Electrospray Ionization (ESI) source.[7]

    • Sample Preparation: Dissolve the sample in a 50:50 acetonitrile:water solution with 0.1% formic acid to a concentration of ~1 µg/mL for LC-MS analysis.[6]

    • Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ ion. Obtain high-resolution mass data (HRMS) to confirm the elemental composition.

  • Infrared (IR) Spectroscopy

    • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

    • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

    • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

References

  • BenchChem. (2025). Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide. BenchChem.
  • ChemicalBook. (n.d.). N-Ethylmorpholine synthesis.
  • BenchChem. (n.d.). The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Piperidine-Morpholine Derivatives. BenchChem.
  • Acquavia M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS.
  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. BenchChem.
  • Guidechem. (2020). How to Prepare 4-Morpholinopiperidine and Its Applications - FAQ.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 2-(2,4-Difluorophenyl)morpholine. BenchChem.
  • Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE.
  • ChemicalBook. (2026). 4-Morpholinopiperidine synthesis.
  • Wikipedia. (n.d.). Morpholine.

Sources

Exploratory

Physicochemical properties of 4-Ethyl-2-(piperidin-4-yl)morpholine

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethyl-2-(piperidin-4-yl)morpholine Executive Summary In modern medicinal chemistry, the strategic combination of saturated nitrogen heterocycles is a pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethyl-2-(piperidin-4-yl)morpholine

Executive Summary

In modern medicinal chemistry, the strategic combination of saturated nitrogen heterocycles is a proven tactic for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-Ethyl-2-(piperidin-4-yl)morpholine (C₁₁H₂₂N₂O) represents a highly specialized, dual-basic bifunctional building block. By covalently linking a piperidine ring to an N-ethylated morpholine core, this scaffold offers a unique spatial geometry and a differentiated basicity profile. This whitepaper provides an authoritative analysis of its physicochemical properties, structural causality, and the rigorous analytical workflows required for its characterization in drug development[1].

Structural & Physicochemical Profiling

The utility of 4-Ethyl-2-(piperidin-4-yl)morpholine lies in its biphasic basicity and tunable lipophilicity. The molecule contains two distinct ionizable nitrogen centers, which behave fundamentally differently under physiological conditions (pH 7.4).

The Causality of Differentiated Basicity

The piperidine nitrogen is a standard secondary aliphatic amine, typically exhibiting a pKa of ~9.8. It is highly basic and remains >99% protonated in blood plasma, serving as a primary ionic anchor for target protein binding (e.g., forming critical salt bridges with aspartate or glutamate residues)[2].

Conversely, the morpholine nitrogen (N4) is alkylated with an ethyl group. While tertiary amines are generally basic, the adjacent ether oxygen in the morpholine ring exerts a strong electron-withdrawing inductive effect (-I effect) through the σ -bond framework. This withdraws electron density from the N4 atom, stabilizing the unprotonated free base and substantially lowering its pKa to approximately 7.5[3].

This creates a dynamic equilibrium: at physiological pH, the molecule exists as a mixture of monocationic and dicationic species. This "chameleon-like" protonation state is highly advantageous for achieving both high aqueous solubility (via the dication) and excellent blood-brain barrier (BBB) penetration (via the more lipophilic monocation).

Pharmacophore Mol 4-Ethyl-2-(piperidin-4-yl)morpholine Morph Morpholine Core (pKa ~7.5) Mol->Morph Scaffold Base Pip Piperidine Ring (pKa ~9.8) Mol->Pip C2 Substitution Ethyl N-Ethyl Group (Lipophilicity) Morph->Ethyl N4 Alkylation O_atom Ether Oxygen (-I Inductive Effect) Morph->O_atom Decreases N4 Basicity N_atom Secondary Amine (H-Bond Donor) Pip->N_atom Target Anchoring

Fig 1: Structural causality and pharmacophore mapping of the compound.

Quantitative Property Matrix

To facilitate rational drug design, the predictive and calculated physicochemical parameters of the scaffold are summarized below.

Physicochemical PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₁H₂₂N₂O-
Molecular Weight 198.31 g/mol Low MW (<300 Da) ensures high ligand efficiency and leaves ample "molecular weight budget" for further derivatization.
LogP (Octanol/Water) ~1.45Optimal lipophilicity for passive transcellular membrane permeability without inducing excessive hydrophobic trapping in lipid bilayers.
Topological Polar Surface Area 21.26 ŲA TPSA < 90 Ų is a strong predictor for excellent central nervous system (CNS) penetration and BBB crossing.
Hydrogen Bond Donors (HBD) 1The secondary amine on the piperidine ring provides a directional H-bond for target engagement.
Hydrogen Bond Acceptors (HBA) 3The morpholine oxygen, morpholine nitrogen, and piperidine nitrogen facilitate aqueous solvation.

Pharmacokinetic & ADME Implications

When integrated into a larger active pharmaceutical ingredient (API), the 4-Ethyl-2-(piperidin-4-yl)morpholine motif heavily influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Metabolic Liability: The N-ethyl group is susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4), yielding acetaldehyde and the secondary morpholine metabolite. Furthermore, the α -carbons adjacent to the morpholine oxygen are classic sites for oxidative metabolism, potentially leading to ring opening[3].

  • Clearance: Due to the highly basic piperidine nitrogen, compounds bearing this motif often exhibit high volume of distribution (Vd) and are prone to lysosomal trapping in hepatocytes, which can prolong the half-life but may also induce phospholipidosis if not carefully mitigated.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the theoretical properties of this building block must be empirically validated. The following protocols are designed as self-validating systems to eliminate artifacts caused by poor aqueous solubility or atmospheric interference.

Protocol 1: Thermodynamic pKa Determination via Cosolvent Potentiometry

Because lipophilic free bases often precipitate in purely aqueous titrations, a cosolvent extrapolation method (Yasuda-Shedlovsky) is mandatory to obtain accurate thermodynamic pKa values.

Step-by-Step Methodology:

  • Cosolvent Preparation: Prepare three distinct titration solvent systems using Methanol/Water at 30%, 40%, and 50% (v/v) ratios. Causality: The organic modifier maintains the unprotonated free base in solution, preventing precipitation artifacts that would artificially skew the titration curve.

  • Sample Dissolution: Dissolve 2.0 mg of 4-Ethyl-2-(piperidin-4-yl)morpholine in 10 mL of each cosolvent system. Add 0.15 M KCl to maintain a constant ionic strength.

  • Inert Atmosphere Blanketing: Purge the titration vessel with ultra-pure Argon gas for 5 minutes prior to and during the titration. Causality: Atmospheric CO₂ dissolves in basic solutions to form carbonic acid, which introduces phantom buffering regions and invalidates the amine pKa measurement.

  • Acidification & Titration: Dropwise, add 0.1 M HCl to bring the starting pH to 2.0 (fully protonating both nitrogens). Titrate with standardized 0.1 M KOH using an automated potentiometric titrator.

  • Data Extrapolation: Calculate the apparent pKa (psKa) for each methanol ratio. Plot the psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective cosolvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to yield the true thermodynamic aqueous pKa.

AnalyticalWorkflow S1 Sample Prep (Methanol/Water) S2 Argon Purge & Acidification S1->S2 S3 Potentiometric Titration (KOH) S2->S3 S4 Yasuda-Shedlovsky Extrapolation S3->S4

Fig 2: Self-validating workflow for thermodynamic pKa determination.

Protocol 2: Lipophilicity (LogD₇.₄) via Shake-Flask LC-MS

To measure the distribution coefficient at physiological pH, a miniaturized shake-flask method coupled with LC-MS/MS is employed.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Causality: Pre-saturating the phases prevents volume shifts during the actual experiment, ensuring the phase ratio remains exactly 1:1.

  • Partitioning: Dissolve the compound in the aqueous PBS phase to a concentration of 10 µM. Add an equal volume of the saturated octanol phase.

  • Equilibration: Vortex the biphasic mixture at 1200 rpm for 1 hour at exactly 25.0 °C.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes. Causality: Vigorous vortexing creates micro-emulsions (tiny droplets of octanol suspended in water). Centrifugation breaks these emulsions; failure to do so would result in octanol-bound drug being falsely quantified as aqueous, artificially lowering the LogD.

  • Quantitation: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the concentration of 4-Ethyl-2-(piperidin-4-yl)morpholine in each phase using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD₇.₄ as log10​([Coctanol​]/[Caqueous​]) .

References

  • Piperidine in Drug Discovery Review. Scribd.[Link]

  • Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors. ResearchGate.[Link]

Sources

Foundational

The Piperidine Scaffold: A Privileged Structure in Modern Therapeutics

A Senior Application Scientist's Guide to the Therapeutic Potential and Drug Development of Piperidine-Containing Compounds The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Therapeutic Potential and Drug Development of Piperidine-Containing Compounds

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a vast number of natural products and synthetic pharmaceuticals has earned it the designation of a "privileged scaffold". This is attributed to its unique conformational flexibility, which allows for optimal binding to a diverse range of biological targets, and its favorable physicochemical properties that contribute to improved pharmacokinetic profiles. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted therapeutic potential of piperidine compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation and development.

I. The Piperidine Core: A Versatile Tool in Anticancer Drug Design

The piperidine ring is an integral structural component in numerous anticancer agents, both in clinically approved drugs and in novel compounds under investigation. Its versatility allows for the modulation of critical signaling pathways that are frequently dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

A. Modulation of Key Signaling Pathways

Piperidine derivatives have been shown to exert their anticancer effects by targeting several crucial signaling cascades.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism and is often hyperactivated in various cancers. Piperidine-containing molecules have been designed to inhibit key kinases in this pathway, such as PI3K and Akt, thereby disrupting downstream signaling and leading to cancer cell death.[1][2]

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine_Inhibitor Piperidine-based PI3K/Akt Inhibitor Piperidine_Inhibitor->PI3K Piperidine_Inhibitor->Akt

Figure 1: Simplified PI3K/Akt signaling pathway and points of inhibition by piperidine compounds.
  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Certain piperidine derivatives have demonstrated the ability to inhibit the NF-κB pathway, often by targeting IκB kinase (IKK), leading to the suppression of pro-inflammatory and anti-apoptotic gene expression.[3][4]

NFkB_Signaling cluster_nucleus Cytokine_Receptor Cytokine Receptor (e.g., TNFR) IKK_Complex IKK Complex Cytokine_Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Piperidine_Inhibitor Piperidine-based IKK Inhibitor Piperidine_Inhibitor->IKK_Complex

Figure 2: Canonical NF-κB signaling pathway and inhibition by piperidine derivatives.
B. Quantitative Data on Anticancer Activity

The cytotoxic potential of piperidine derivatives is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Compound Class Cancer Cell Line IC50 (µM) Reference
Piperidine-based Kinase InhibitorPancreatic (Capan-1)1.4 - 11.5[5]
s-Triazine with Piperidine MoietyBreast (MCF-7)3.29[5]
s-Triazine with Piperidine MoietyColon (HCT-116)3.64[5]
Piperidine Derivative 16 Renal (786-0)0.4[6]
Piperidine Derivative 1 Prostate (PC-3)6.3[6]
Piperidine Derivative 25 Prostate (PC-3)6.4[6]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[7]

II. Piperidine Scaffolds in the Central Nervous System: From Neurodegeneration to Psychiatry

The piperidine ring is a prominent feature in many drugs targeting the central nervous system (CNS), including treatments for neurodegenerative diseases like Alzheimer's and psychiatric disorders.[5]

A. Combating Alzheimer's Disease: Acetylcholinesterase Inhibition

A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine levels in the brain. Acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of acetylcholine, are a mainstay in the symptomatic treatment of the disease. Several potent AChE inhibitors, such as Donepezil, feature a piperidine moiety that plays a crucial role in their binding to the enzyme.[8][9]

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binding & Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission Piperidine_Inhibitor Piperidine-based AChE Inhibitor (e.g., Donepezil) Piperidine_Inhibitor->AChE

Figure 3: Mechanism of acetylcholinesterase inhibition by piperidine-containing drugs.

Quantitative Data on AChE Inhibition:

Compound AChE IC50 (µM) BuChE IC50 (µM) Reference
Donepezil0.023-[10]
Galantamine1.19-[10]
Compound 19 5.1026.78[10]
Derivative 4a 2.087.41[2]
Compound 81 (OGA inhibitor)0.00493 (enzymatic)-[11]

Note: BuChE (Butyrylcholinesterase) is another cholinesterase that can hydrolyze acetylcholine.

Clinical Efficacy of Donepezil:

Clinical trials have consistently demonstrated the efficacy of donepezil in improving cognitive function in patients with mild to moderate Alzheimer's disease.[8][12][13] In a 24-week study, patients receiving 5 mg/day and 10 mg/day of donepezil showed a statistically significant improvement on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo.[13]

B. Psychiatric Applications: The Case of Haloperidol and Methylphenidate

The piperidine scaffold is also central to the structure and function of several widely prescribed psychiatric medications.

  • Haloperidol: An antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. It acts primarily as a dopamine D2 receptor antagonist. Clinical trials have shown its effectiveness in reducing psychosis-induced aggression and agitation.[10][14][15]

  • Methylphenidate (Ritalin): A stimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD). It functions as a norepinephrine and dopamine reuptake inhibitor. Clinical studies have demonstrated its efficacy in improving symptoms of ADHD in both children and adults.[16][17][18]

C. Experimental Protocol: Synthesis of Donepezil

The synthesis of Donepezil typically involves a Knoevenagel condensation followed by a reduction.[19][20]

Step 1: Knoevenagel Condensation

  • To a solution of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde in an appropriate solvent (e.g., methanol), add a base such as sodium hydroxide.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting unsaturated intermediate, 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one, can be isolated by filtration.[20]

Step 2: Reduction

  • The unsaturated intermediate is then subjected to catalytic hydrogenation.

  • Dissolve the intermediate in a suitable solvent like methanol.

  • Add a catalyst, such as Raney nickel, and conduct the reaction under a hydrogen atmosphere.[20]

  • The progress of the reduction is monitored by TLC.

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield Donepezil.

  • The final product can be purified by recrystallization.

III. Piperidine Derivatives as Antiviral Agents

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Piperidine-containing compounds have shown significant promise in this area, with potent activity against various viruses, including influenza and coronaviruses.

A. Inhibition of Influenza Virus

Certain piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[21] One optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited excellent inhibitory activity against a variety of influenza virus strains, with EC50 values as low as 0.05 µM.[22][23] Mechanistic studies suggest that these compounds interfere with the early to middle stages of viral replication.[21][22]

Quantitative Data on Anti-Influenza Activity:

Compound Influenza Strain EC50 (µM) Reference
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylateH3N2, H1N1, B0.05 - 0.10[22][23]
Piperine derivative AB05H1N10.33[21]
B. Activity Against Coronaviruses

Piperidine-4-carboxamide derivatives have demonstrated inhibitory activity against several human coronaviruses, including SARS-CoV-2 variants.[6] For instance, the compound NCGC2955 and a structurally related analog showed EC50 values in the sub-micromolar to low micromolar range against different coronaviruses in various cell lines.[6]

IV. Anti-inflammatory and Analgesic Properties of Piperidine Alkaloids

Piperidine alkaloids, naturally occurring compounds found in plants like black pepper, possess significant anti-inflammatory and analgesic properties. Piperine, the major alkaloid in black pepper, has been shown to inhibit the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[24] These effects are mediated, in part, through the inhibition of transcription factors like NF-κB. Animal studies have also demonstrated the antinociceptive and antiarthritic effects of piperine.

V. General Synthetic Strategies for the Piperidine Scaffold

The construction of the piperidine ring is a fundamental challenge in organic synthesis, and several robust methods have been developed.

  • Catalytic Hydrogenation of Pyridines: This is one of the most direct and atom-economical methods for synthesizing the piperidine core from readily available pyridine precursors.[1]

  • Reductive Amination of 1,5-Dicarbonyl Compounds: This versatile approach allows for the synthesis of highly substituted piperidines from acyclic precursors.[1]

  • Aza-Diels-Alder Reaction: This powerful cycloaddition reaction enables the construction of the piperidine ring with multiple stereocenters in a single step.[1]

Piperidine_Synthesis Pyridine Pyridine Precursor Piperidine Piperidine Scaffold Pyridine->Piperidine Catalytic Hydrogenation Dicarbonyl 1,5-Dicarbonyl Compound Dicarbonyl->Piperidine Reductive Amination Diene_Imine Diene + Imine Diene_Imine->Piperidine Aza-Diels-Alder Reaction

Figure 4: Common synthetic routes to the piperidine scaffold.

VI. Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly valuable and versatile component in the design and development of new therapeutic agents. Its presence in a wide array of clinically successful drugs is a testament to its favorable properties. The ongoing exploration of novel piperidine derivatives, coupled with advancements in synthetic methodologies and a deeper understanding of their mechanisms of action, holds immense promise for addressing unmet medical needs across a spectrum of diseases. Future research will likely focus on the development of more selective and potent piperidine-based compounds, the exploration of novel biological targets, and the application of this privileged scaffold in emerging therapeutic areas. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge necessary to contribute to this exciting and impactful field of drug discovery.

References

  • Birks, J. S., & Harvey, R. J. (2018). Donepezil for dementia due to Alzheimer's disease. Cochrane Database of Systematic Reviews, (6). [Link]

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  • Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease. Cochrane Database of Systematic Reviews, (1). [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Ostinelli, E. G., Jauhar, S., & Geddes, J. R. (2017). Haloperidol for psychosis‐induced aggression or agitation (rapid tranquillisation). Cochrane Database of Systematic Reviews, (7). [Link]

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  • Devanand, D. P., Marder, K., Michaels, K. S., Sackeim, H. A., Bell, K., Cunqueiro, K., ... & Mayeux, R. (1998). A randomized, placebo-controlled dose-comparison trial of haloperidol for psychosis and disruptive behaviors in Alzheimer's disease. American Journal of Psychiatry, 155(11), 1512-1520. [Link]

  • Joy, C. B., Adams, C. E., & Lawrie, S. M. (2013). Haloperidol versus placebo for schizophrenia. Cochrane Database of Systematic Reviews, (11). [Link]

  • Bari, A., Iqbal, A., Khan, Z. A., Shahzad, S. A., & Yar, M. (2020). Synthetic approaches toward piperidine related structures: A review. Synthetic Communications, 50(14), 2085-2116. [Link]

  • Bari, A., Iqbal, A., Khan, Z. A., Shahzad, S. A., & Yar, M. (2020). Synthetic approaches toward piperidine related structures: A review. Synthetic Communications, 50(14), 2085-2116. [Link]

  • Zholdasbekova, A., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(12), 2540. [Link]

  • Castells, X., Blanco-Silvente, L., & Cunill, R. (2011). Efficacy of Methylphenidate for Adults with Attention-Deficit Hyperactivity Disorder. CNS Drugs, 25(11), 939-953. [Link]

  • Sharma, K. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(26), 2893-2913. [Link]

  • Faraone, S. V. (2017). Methylphenidate dose optimization for ADHD treatment: review of safety, efficacy, and clinical necessity. Expert Review of Neurotherapeutics, 17(8), 789-801. [Link]

  • Bari, A., Iqbal, A., Khan, Z. A., Shahzad, S. A., & Yar, M. (2020). Synthetic approaches toward piperidine related structures: a review. Synthetic Communications, 50(14), 2085-2116. [Link]

  • Mujumdar, A. M., Dhuley, J. N., Deshmukh, V. K., Raman, P. H., & Naik, S. R. (1990). Anti-inflammatory activity of piperine. Japanese journal of medical science & biology, 43(3), 95-100. [Link]

  • Xu, X., et al. (2023). Efficacy and Safety of Methylphenidate and Atomoxetine in Medication-Naive Children with Attention-Deficit Hyperactivity Disorder in a Real-World Setting. Paediatric Drugs, 25(6), 845-855. [Link]

  • Sharma, K. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(26), 2893-2913. [Link]

  • Faraone, S. V. (2017). Methylphenidate dose optimization for ADHD treatment: review of safety, efficacy, and clinical necessity. Expert Review of Neurotherapeutics, 17(8), 789-801. [Link]

  • Pan, P. M., et al. (2023). Efficacy and Safety of Methylphenidate and Behavioral Parent Training for Preschool Children with ADHD. The MAPPA Study. The Lancet Child & Adolescent Health, 7(12), 856-866. [Link]

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017). typeset.io. [Link]

  • Xu, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1499-1518. [Link]

  • Piperidine. (n.d.). In Wikipedia. Retrieved March 8, 2026, from [Link]

  • Samykutty, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

  • Das, U., et al. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ChemMedChem. [Link]

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6608. [Link]

  • Zholdasbekova, A., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(12), 2540. [Link]

  • Sharma, K. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(26), 2893-2913. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116849. [Link]

  • Jayanthi, S., et al. (2015). Novel Piperine compound AB05 (N-5-(3,4-dimethoxyphenyl) -2E,4E pentadienylpiperidine) inhibits H1N1 influenza virus propagation. CABI Digital Library. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 245-260. [Link]

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Foundational

Spectroscopic Characterization of 4-Ethyl-2-(piperidin-4-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-Ethyl-2-(piperidin-4-yl)morpholine. As a molecule incorporating both a morpholine and a piperidine scaffold, its structural elucidation is critical for its application in medicinal chemistry and drug discovery. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Its Spectroscopic Implications

The structure of 4-Ethyl-2-(piperidin-4-yl)morpholine presents a unique combination of functional groups and stereochemical considerations that will be reflected in its spectra. The molecule contains a tertiary amine within the N-ethylated morpholine ring, a secondary amine in the piperidine ring, and an ether linkage within the morpholine ring. The conformational flexibility of both six-membered rings will also influence the spectroscopic output, particularly in NMR.

Caption: Molecular structure of 4-Ethyl-2-(piperidin-4-yl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For 4-Ethyl-2-(piperidin-4-yl)morpholine, both ¹H and ¹³C NMR will provide a wealth of structural information.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like 4-Ethyl-2-(piperidin-4-yl)morpholine would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the presence of multiple, often overlapping, signals from the two heterocyclic rings. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
N-H (Piperidine)1.5 - 3.0Broad singlet1HChemical shift is solvent and concentration-dependent.
Morpholine H (adjacent to O)3.6 - 4.0Multiplet4HProtons on carbons adjacent to the electronegative oxygen atom are deshielded.
Piperidine H (adjacent to N)2.8 - 3.2Multiplet4H
Morpholine H (adjacent to N)2.4 - 2.8Multiplet4H
N-CH₂ (Ethyl)2.4 - 2.6Quartet2HCoupled to the methyl protons of the ethyl group.
Piperidine & Morpholine CH1.8 - 2.2Multiplet1HThe proton at the junction of the two rings.
Piperidine CH₂1.4 - 1.8Multiplet4H
CH₃ (Ethyl)1.0 - 1.2Triplet3HCoupled to the methylene protons of the ethyl group.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (ppm) Notes
Morpholine C (adjacent to O)65 - 75Deshielded due to the adjacent oxygen atom.
Morpholine C (adjacent to N)50 - 60
N-CH₂ (Ethyl)50 - 55
Piperidine C (adjacent to N)45 - 55
Piperidine & Morpholine CH35 - 45The carbon at the junction of the two rings.
Piperidine CH₂25 - 35
CH₃ (Ethyl)10 - 15

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 4-Ethyl-2-(piperidin-4-yl)morpholine will be characterized by absorptions corresponding to N-H, C-H, C-N, and C-O bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained from a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the compound is a solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically reported in wavenumbers (cm⁻¹).

Predicted IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Secondary Amine)3300 - 3500Medium, broadThis band is characteristic of the piperidine N-H group.[1]
C-H Stretch (Aliphatic)2850 - 3000StrongFrom the ethyl, piperidine, and morpholine moieties.
C-O Stretch (Ether)1050 - 1150StrongCharacteristic of the morpholine ether linkage.[2]
C-N Stretch (Aliphatic Amine)1020 - 1250Medium to WeakFrom both the piperidine and morpholine rings.[1]
N-H Bend (Secondary Amine)1550 - 1650MediumMay be observed for the piperidine N-H.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

Predicted Mass Spectrometry Data

The molecular formula for 4-Ethyl-2-(piperidin-4-yl)morpholine is C₁₁H₂₂N₂O.

  • Molecular Weight: 198.31 g/mol

  • Predicted [M+H]⁺ (ESI): m/z 199.1805

Expected Fragmentation Pathways

Under EI or collision-induced dissociation (CID) in MS/MS experiments, the molecule is expected to fragment via several characteristic pathways.

fragmentation M [M]⁺˙ m/z 198 F1 Loss of C₂H₅˙ m/z 169 M->F1 α-cleavage at N-ethyl F2 Loss of C₄H₈NO˙ m/z 98 M->F2 Cleavage of piperidine-morpholine bond F3 α-cleavage at piperidine m/z 155 M->F3 Cleavage adjacent to piperidine N F4 Ring opening of morpholine M->F4 Rearrangement

Caption: Predicted major fragmentation pathways for 4-Ethyl-2-(piperidin-4-yl)morpholine.

  • α-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[3] This could involve the loss of the ethyl group from the morpholine nitrogen or fragmentation of the piperidine ring.

  • Ring Fission: Both the piperidine and morpholine rings can undergo cleavage, leading to a variety of smaller fragment ions.[3]

Conclusion

The spectroscopic data presented in this guide are predictive and based on the fundamental principles of NMR, IR, and mass spectrometry, as well as data from structurally related compounds. Experimental verification is essential for the definitive structural elucidation of 4-Ethyl-2-(piperidin-4-yl)morpholine. This guide serves as a robust framework for interpreting the expected spectroscopic data for this novel compound, aiding researchers in its synthesis, characterization, and further development.

References

  • Benchchem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Masoud, M. S., Ali, A. E., Elasala, G. S., & Elwardany, R. E. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14, 53-64.
  • ResearchGate. (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Michigan State University. (n.d.). Infrared Spectroscopy (IR).
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.

Sources

Exploratory

Topic: Discovery and Development of Piperazine and Morpholine Derivatives as Antidiabetic Agents

An In-Depth Technical Guide for Drug Development Professionals Abstract Diabetes mellitus represents a significant and escalating global health challenge, necessitating the urgent discovery of novel, effective, and safe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Diabetes mellitus represents a significant and escalating global health challenge, necessitating the urgent discovery of novel, effective, and safe therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the strategic discovery and development of antidiabetic agents centered on the piperazine and morpholine heterocyclic scaffolds. These scaffolds are considered "privileged structures" in medicinal chemistry due to their favorable physicochemical properties and versatile synthetic accessibility.[4][5] We will explore the rationale behind their selection, key molecular targets, and the integrated workflow from lead identification to in vivo validation. This guide synthesizes field-proven insights with detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic explorations, offering a robust framework for researchers and drug development professionals in the field of metabolic disease.

Introduction: The Rationale for Novel Antidiabetic Scaffolds

The prevalence of diabetes mellitus is rising globally, posing a severe burden on healthcare systems.[2][3] While existing therapies are effective for many, they are often associated with significant side effects, such as gastrointestinal discomfort, hypoglycemia, and weight gain, alongside the risk of developing drug resistance.[6] This therapeutic gap drives the search for new chemical entities with improved efficacy and safety profiles.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, piperazine and morpholine have emerged as particularly promising scaffolds in the design of antidiabetic agents.[2][7] Their utility stems from several key attributes:

  • Improved Pharmacokinetics: The nitrogen and oxygen atoms in these six-membered rings can engage in hydrogen bonding, which often enhances aqueous solubility and bioavailability.

  • Synthetic Tractability: These are commercially available and synthetically versatile scaffolds, allowing for the systematic modification and exploration of chemical space to optimize biological activity.[5][8]

  • Structural Rigidity and Vectorial Orientation: The chair-like conformation of these rings allows for precise, three-dimensional positioning of substituents to interact with specific residues within a target enzyme's active site.

This guide will focus on the development of these derivatives against key enzymatic targets implicated in glucose homeostasis.

Key Molecular Targets and Mechanisms of Action

The antidiabetic activity of piperazine and morpholine derivatives is often achieved by targeting specific enzymes that regulate carbohydrate metabolism and incretin hormone levels. Studies have shown that compounds incorporating these moieties can be effective both in vitro and in vivo.[1][2][9]

Inhibition of Carbohydrate-Hydrolyzing Enzymes: α-Amylase and α-Glucosidase

α-Amylase and α-glucosidase are critical enzymes in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[6] Inhibiting these enzymes delays carbohydrate digestion, thereby reducing the rate of glucose absorption and blunting postprandial hyperglycemia. This is a validated therapeutic strategy for managing type 2 diabetes.[6]

Numerous piperazine and morpholine derivatives have demonstrated potent inhibitory activity against these enzymes.[1][2] For instance, novel benzimidazole derivatives incorporating piperazine and morpholine structures have shown significant α-glucosidase inhibition.[1][2] Similarly, piperidinyl-substituted chalcones have been synthesized and found to inhibit α-amylase with IC50 values in the low micromolar range.[9]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that deactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to improved glycemic control.

Piperazine derivatives have been successfully developed as DPP-4 inhibitors.[1] Aryl piperazine moieties and piperazine sulphonamide derivatives have shown significant in vitro activity against the DPP-4 enzyme and have demonstrated the ability to lower serum glucose levels in in vivo models.[1][10] One promising compound exhibited 27.32% inhibition of DPP-4 at a 10µM concentration and subsequently reduced blood glucose levels in streptozotocin (STZ)-induced diabetic rats.[9][10]

Modulation of Inflammatory Pathways

Chronic low-grade inflammation is a hallmark of type 2 diabetes and contributes to its complications, such as diabetic nephropathy. The Advanced Glycation End-product (AGE)/Receptor for AGE (RAGE) signaling axis is a key driver of this inflammation. Piperazine ferulate has been shown to exert protective effects in diabetic nephropathy models by inhibiting the AGE/RAGE/NF-κB/NLRP3 inflammatory pathway, thereby reducing inflammation and protecting against podocyte injury.[11]

Below is a diagram illustrating the drug discovery workflow for these derivatives.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Validation A Scaffold Selection (Piperazine/Morpholine) B Computational Modeling (Docking, QSAR) A->B Rationale C Chemical Synthesis (e.g., Condensation Rxns) B->C Design D Enzyme Inhibition Assays (α-glucosidase, α-amylase, DPP-4) C->D Screening F SAR Analysis D->F E Cell-Based Assays (Glucose Uptake) E->F F->C Optimization (Iterative Redesign) G Animal Model Induction (STZ-induced Diabetes) F->G Lead Candidate Selection H Efficacy Studies (OGTT, Blood Glucose) G->H I Toxicity & PK/PD Profiling H->I J Preclinical Candidate I->J SAR_Diagram cluster_Core Core Scaffold cluster_R1 R1 Group (e.g., Aryl Moiety) cluster_R2 R2 Substituents (on R1) Core Piperazine or Morpholine Ring R1_Node Aryl, Heterocycle, Chalcone, etc. Core->R1_Node Linker (Alkyl, Sulfonamide, etc.) EWG Electron-Withdrawing Groups (F, Cl, NO2) - May increase α-amylase inhibition R1_Node->EWG Substitution EDG Electron-Donating Groups (OCH3, CH3) - May increase α-glucosidase inhibition R1_Node->EDG Substitution Activity Biological Activity (Potency & Selectivity) EWG->Activity EDG->Activity

Caption: Structure-Activity Relationship (SAR) map for piperazine/morpholine derivatives.

Data on Promising Derivatives

The following table summarizes the in vitro activity of selected derivatives discussed in the literature.

Compound ClassScaffoldTarget EnzymeKey ResultReference
Benzimidazole DerivativePiperazine/Morpholineα-GlucosidaseUp to 99% inhibition[1]
Thiazolidinedione HybridMorpholineDPP-4IC50 = 0.09 µM[9]
Thiazolidinedione HybridMorpholineα-Glucosidase / α-AmylaseGood to moderate inhibition[9]
Piperidinyl ChalconePiperidine*α-AmylaseIC50 = 9.86 - 35.98 µM[9]
Quinoline DerivativePiperazineα-GlucosidaseIC50 = 50.0 µM (15x > Acarbose)[12]
Aryl PiperazinePiperazineDPP-4Better in vitro activity than reference[1][2]
N-Phenyl PiperazinePiperazineα-AmylaseDose-dependent inhibition[13]

*Note: Piperidine derivatives are often studied alongside piperazine and morpholine and show similar promise. [1][2][9]

Future Directions and Conclusion

The development of piperazine and morpholine derivatives as antidiabetic agents remains a highly promising field of research. [2]Future efforts should focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., DPP-4 and α-glucosidase) could offer a synergistic therapeutic effect and a superior clinical profile.

  • Improving Selectivity: Fine-tuning structures to improve selectivity for a specific enzyme target over others can help minimize off-target effects and improve the safety profile.

  • Computational and AI-Driven Design: Leveraging advanced computational tools, such as quantitative structure-activity relationship (QSAR) modeling and artificial intelligence, can accelerate the design-synthesis-testing cycle and identify novel candidates with higher probabilities of success. [5] In conclusion, the piperazine and morpholine scaffolds are privileged structures that have been successfully exploited to generate potent and effective modulators of key targets in diabetes therapy. The combination of their synthetic accessibility and favorable pharmacokinetic properties makes them ideal starting points for drug discovery campaigns. The robust experimental workflows and SAR insights detailed in this guide provide a comprehensive framework for the continued development of next-generation antidiabetic agents based on these versatile heterocycles.

References

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. ResearchGate. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC. [Link]

  • Structure of morpholine, piperazine, and piperidine moieties. ResearchGate. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed. [Link]

  • Piperidine-, piperazine-, and morpholine-substituted berberine. ResearchGate. [Link]

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Semantic Scholar. [Link]

  • Molecules | Free Full-Text | Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Piperazine ferulate inhibits diabetic nephropathy by suppressing AGE/RAGE-mediated inflammatory signaling in rats and podocytes. Frontiers. [Link]

  • In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review. Preprints.org. [Link]

  • Synthesis of novel piperazine and morpholine linked substituted pyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]

Sources

Foundational

The Pharmacophoric Potential of 4-Ethyl-2-(piperidin-4-yl)morpholine in Modern Drug Discovery

Executive Summary The relentless pursuit of novel chemical space in drug discovery has driven medicinal chemists toward sp3-rich, saturated heterocyclic scaffolds. Among these, the 4-Ethyl-2-(piperidin-4-yl)morpholine sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel chemical space in drug discovery has driven medicinal chemists toward sp3-rich, saturated heterocyclic scaffolds. Among these, the 4-Ethyl-2-(piperidin-4-yl)morpholine system emerges as a highly versatile, bifunctional pharmacophore. By covalently linking a basic piperidine ring with an N-alkylated morpholine system, this scaffold offers precise control over physicochemical properties—specifically lipophilicity, basicity (pKa), and hydrogen-bonding capacity. This technical guide explores the structural rationale, mechanistic potential, and synthetic methodology of this scaffold, grounding its utility in recent advancements across oncology, infectious diseases, and metabolic disorders.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 4-Ethyl-2-(piperidin-4-yl)morpholine lies in its dual-ring system, which balances aqueous solubility with membrane permeability.

The Piperidine Moiety: The Anchor

The unsubstituted piperidine nitrogen possesses a high pKa (~9.8 to 10.5), ensuring it remains predominantly protonated at physiological pH (7.4). This cationic state is critical for establishing strong salt bridges or charge-assisted hydrogen bonds with acidic residues (e.g., Aspartate, Glutamate) deep within target binding pockets, a mechanism heavily utilized in the 1.

The Morpholine Moiety: The Modulator

Replacing a standard piperazine or piperidine with a morpholine ring introduces an oxygen atom that acts as a hydrogen-bond acceptor. More importantly, the inductive electron-withdrawing effect of this oxygen lowers the pKa of the adjacent morpholine nitrogen to approximately 7.5. This reduction in basicity mitigates the risk of phospholipidosis and hERG channel blockade—common liabilities of highly basic amines—while improving the overall metabolic stability of the compound 2.

The N-Ethyl Substitution: The Lipophilic Vector

The addition of the ethyl group at the 4-position of the morpholine ring caps the secondary amine, preventing unwanted non-specific protein binding. It serves as a tunable lipophilic vector that increases the Ligand Lipophilic Efficiency (LLE) and allows the molecule to anchor into adjacent hydrophobic sub-pockets without introducing excessive steric bulk.

Quantitative Profiling

To understand the advantages of this hybrid scaffold, we compare its predicted physicochemical properties against its isolated constituent rings.

Table 1: Physicochemical Comparison of Saturated Heterocycles

PropertyPiperidineMorpholine4-Ethyl-2-(piperidin-4-yl)morpholine (Predicted)
Molecular Weight ( g/mol ) 85.1587.12198.31
cLogP 0.84-0.861.45
pKa (Conjugate Acid) 10.088.36~9.8 (Piperidine), ~7.5 (Morpholine)
Topological Polar Surface Area 12.0 Ų21.3 Ų24.3 Ų
H-Bond Donors 111
H-Bond Acceptors 123

Data synthesized from standard cheminformatics predictive models based on known fragment contributions.

Target Space & Mechanistic Pathways

The 4-Ethyl-2-(piperidin-4-yl)morpholine scaffold is not a monolith; it is a versatile hinge-binding and allosteric-modulating framework. Its constituent motifs have demonstrated profound efficacy across multiple therapeutic areas.

Kinase Inhibition in Infectious Diseases

Saturated heterocycles containing piperidin-4-yl-morpholine derivatives have shown potent, fast-killing properties against Plasmodium falciparum by targeting the SRPK2 kinase 3. The morpholine oxygen provides a crucial hydrogen bond acceptor to the kinase hinge region, while the piperidine acts as a flexible linker that projects into the solvent-exposed channel, allowing for optimal target engagement.

Oncology and Epigenetic Modulation

In the realm of oncology, piperidine and morpholine-coupled scaffolds exhibit highly selective cytotoxic effects. For instance, related benzimidazole-quinoxaline derivatives induce mitochondrial apoptosis and cell cycle arrest in A549 lung adenocarcinoma cells 4. Furthermore, the precise tuning of piperidine basicity using adjacent electron-withdrawing systems is a validated strategy for enhancing the cellular potency of EZH2 histone methyltransferase inhibitors 1.

Metabolic Disorders

Morpholine and piperidine derivatives act as positive allosteric modulators (PAMs) for targets like GLP-1R and DPP-4. These interactions facilitate blood glucose-lowering effects and improve insulin sensitivity, demonstrating the scaffold's utility in treating metabolic diseases 5.

Pathway cluster_interactions Pharmacophore Interactions Ligand 4-Ethyl-2-(piperidin-4-yl)morpholine Interaction1 Morpholine Oxygen (H-Bond Acceptor) Ligand->Interaction1 Interaction2 Piperidine Nitrogen (Salt Bridge / H-Bond Donor) Ligand->Interaction2 Interaction3 N-Ethyl Group (Hydrophobic Pocket Anchor) Ligand->Interaction3 Target Target Protein (e.g., EZH2, SRPK2, GLP-1R) Interaction1->Target Interaction2->Target Interaction3->Target Effect Downstream Modulation & Therapeutic Efficacy Target->Effect

Fig 1. Mechanistic binding interactions of the pharmacophore with target proteins.

Synthetic Methodology: A Self-Validating Protocol

To harness this scaffold, a robust, scalable, and regioselective synthetic route is required. The following protocol details the de novo construction of 4-Ethyl-2-(piperidin-4-yl)morpholine, emphasizing the causality behind each chemical transformation.

Phase 1: Epoxidation via Corey-Chaykovsky Reaction
  • Objective: Convert 1-Boc-piperidine-4-carboxaldehyde into a terminal epoxide.

  • Causality: Trimethylsulfoxonium iodide is selected over trimethylsulfonium iodide because the sulfoxonium ylide is less reactive and more thermodynamically controlled, drastically improving the yield of terminal epoxides from aldehydes without unwanted side reactions.

  • Procedure:

    • Suspend NaH (1.2 eq) in anhydrous DMSO under argon.

    • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir until hydrogen evolution ceases (ylide formation).

    • Dropwise add 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) in DMSO.

    • Stir for 12 hours, quench with cold water, and extract with EtOAc to yield tert-butyl 4-(oxiran-2-yl)piperidine-1-carboxylate.

Phase 2: Regioselective Epoxide Ring Opening
  • Objective: Introduce the ethylamine and ethanol moieties required for the morpholine ring.

  • Causality: The secondary amine of 2-(ethylamino)ethanol acts as the nucleophile. Under neutral or slightly basic conditions in a protic solvent (EtOH), the amine selectively attacks the less sterically hindered terminal carbon of the epoxide, yielding the desired 1,2-amino alcohol regiochemistry.

  • Procedure:

    • Dissolve the epoxide intermediate (1.0 eq) in absolute ethanol.

    • Add 2-(ethylamino)ethanol (1.5 eq) and reflux at 80°C for 16 hours.

    • Evaporate the solvent and purify via flash chromatography (DCM:MeOH) to isolate the diol intermediate.

Phase 3: Intramolecular Etherification (Cyclization)
  • Objective: Close the morpholine ring via selective activation and displacement.

  • Causality: The intermediate contains both a primary and a secondary hydroxyl group. By utilizing p-Toluenesulfonyl chloride (TsCl) at 0°C, we kinetically favor the tosylation of the less sterically hindered primary alcohol. Subsequent treatment with a strong base (NaH) deprotonates the secondary hydroxyl, triggering an intramolecular SN2 displacement of the tosylate to form the morpholine ring.

  • Procedure:

    • Dissolve the diol in anhydrous DCM with Et3N (2.0 eq) and a catalytic amount of DMAP.

    • Cool to 0°C and add TsCl (1.05 eq) slowly. Stir for 4 hours.

    • Remove the solvent, redissolve the crude monotosylate in anhydrous THF, and add NaH (1.5 eq) at 0°C.

    • Warm to room temperature and stir for 8 hours to complete cyclization. Quench and extract.

Phase 4: Deprotection
  • Objective: Unmask the piperidine nitrogen.

  • Procedure: Treat the Boc-protected morpholine with 20% TFA in DCM at 0°C for 2 hours. Concentrate under vacuum and neutralize with saturated NaHCO3 to yield the final 4-Ethyl-2-(piperidin-4-yl)morpholine as a free base.

Synthesis A 1. 1-Boc-piperidine-4-carboxaldehyde B 2. Epoxidation (Trimethylsulfoxonium iodide, NaH) A->B C 3. Epoxide Intermediate B->C D 4. Ring Opening (2-(ethylamino)ethanol, EtOH) C->D E 5. Diol Intermediate D->E F 6. Selective Tosylation & Cyclization (TsCl, Et3N, then NaH) E->F G 7. Boc-Protected Morpholine F->G H 8. Deprotection (TFA, DCM) G->H I 9. 4-Ethyl-2-(piperidin-4-yl)morpholine H->I

Fig 2. Step-by-step synthetic workflow for the 4-Ethyl-2-(piperidin-4-yl)morpholine scaffold.

Conclusion & Future Directions

The 4-Ethyl-2-(piperidin-4-yl)morpholine scaffold represents a highly tunable, sp3-enriched building block that directly addresses the attrition rates associated with highly lipophilic or overly basic drug candidates. By providing a synthetic blueprint that ensures regiocontrol and scalability, medicinal chemists can readily incorporate this moiety into fragment-based drug discovery (FBDD) pipelines, particularly for challenging targets like epigenetic writers and parasitic kinases. Future optimization should focus on stereoselective synthesis of the morpholine C2 position to fully map the chiral binding space of this pharmacophore.

References

  • Bollinger, S. R., et al. "Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter." PMC, 2015. 2

  • Vaswani, R. G., et al. "2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas." Journal of Medicinal Chemistry - ACS Publications, 2016. 1

  • "Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites." PMC. 3

  • "Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents." ACS Pharmacology & Translational Science, 2022. 4

  • "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents." MDPI, 2024. 5

Sources

Exploratory

Solubility and Stability Profiling of 4-Ethyl-2-(piperidin-4-yl)morpholine: A Technical Guide

Executive Summary & Physicochemical Rationale 4-Ethyl-2-(piperidin-4-yl)morpholine is a structurally complex, nitrogen-rich saturated heterocyclic building block. Its architecture—comprising a morpholine core and a piper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

4-Ethyl-2-(piperidin-4-yl)morpholine is a structurally complex, nitrogen-rich saturated heterocyclic building block. Its architecture—comprising a morpholine core and a piperidine appendage—imparts distinct physicochemical properties that dictate its behavior in aqueous media and its susceptibility to environmental stress.

To design effective solubility and stability workflows, researchers must first understand the causality driven by the molecule's structural features:

  • Di-Basic Nature: The molecule contains two distinct basic centers. The secondary amine on the piperidine ring is highly basic (predicted pKa​≈9.5–10.5 ), while the N-ethylated tertiary amine on the morpholine ring is moderately basic (predicted pKa​≈7.0–8.0 ).

  • pH-Dependent Ionization: Because of these two basic centers, the compound exists as a highly soluble di-cation in gastric environments (pH 1.2), transitions to a mono-cation in the upper intestine (pH 6.8), and approaches a poorly soluble free-base form in highly alkaline conditions.

  • Oxidative Vulnerability: While saturated heterocycles are generally resistant to hydrolysis, the electron-rich secondary and tertiary nitrogens are highly susceptible to N-oxidation and N-nitrosation.

Understanding these structural vulnerabilities ensures that our experimental protocols are not merely procedural, but scientifically targeted.

Thermodynamic Solubility Assessment Workflow

Kinetic solubility assays (e.g., DMSO-dilution methods) are prone to supersaturation artifacts and are insufficient for late-stage drug development. Instead, thermodynamic solubility must be established using the saturation shake-flask method, aligning with[1] and equilibrium solubility standards[2].

The Self-Validating Protocol: Shake-Flask Method

Highly basic compounds like 4-Ethyl-2-(piperidin-4-yl)morpholine can act as buffers themselves, pulling the pH of weak experimental media upward as they dissolve. Therefore, this protocol incorporates a final pH measurement as a strict self-validating mechanism. If the pH shifts, the solubility data must be mapped to the final pH, not the nominal starting pH.

Step-by-Step Methodology:

  • Saturation: Weigh an excess of 4-Ethyl-2-(piperidin-4-yl)morpholine solid (approx. 15 mg) into 2 mL glass vials.

  • Media Addition: Add 1.0 mL of standardized aqueous buffers (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate).

  • Equilibration: Seal the vials and agitate at 300 RPM in a thermoshaker at 37.0 ± 0.5 °C for 48 hours to ensure complete crystal lattice equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solid. Do not use filter membranes, as the lipophilic free-base form may exhibit non-specific binding to the filter.

  • Self-Validation (pH Check): Measure the pH of the clear supernatant. Causality check: If the pH has shifted by >0.05 units, the buffer capacity was exceeded. Record the final pH.

  • Quantification: Dilute the supernatant with mobile phase and quantify via UHPLC-UV against a validated calibration curve.

Solubility A 4-Ethyl-2-(piperidin-4-yl)morpholine (Excess Solid) B Buffer Addition (pH 1.2 to 7.4) A->B C Incubation & Agitation (37°C, 48 hrs) B->C D Phase Separation (Centrifugation at 10,000g) C->D E Self-Validation: Final pH Measurement D->E F UHPLC-UV/MS Quantification E->F If ΔpH < 0.05

Caption: Workflow for thermodynamic solubility assessment via the shake-flask method.

Quantitative Data Presentation

Table 1: Representative Thermodynamic Solubility Profile at 37°C

Nominal pHBuffer SystemFinal pH (Post-Eq)Solubility (mg/mL)Ionization State
1.20.1 N HCl1.21> 10.0Di-cationic
4.5Acetate4.588.45Di-cationic / Mono-cationic
6.8Phosphate6.922.10Mono-cationic
7.4Phosphate7.610.85Partial Free Base

Stability & Forced Degradation Workflows

Stability testing parameters are dictated by the [3], which mandate comprehensive stress testing to elucidate degradation pathways[4]. For 4-Ethyl-2-(piperidin-4-yl)morpholine, oxidative stress is the primary liability due to the electron-rich amine centers.

The Self-Validating Protocol: Mass Balance

A stability-indicating method is only valid if it accounts for all degraded material. This protocol enforces a Mass Balance Calculation . The sum of the remaining API peak area and the degradant peak areas (adjusted for relative response factors) must equal 90–110% of the initial unstressed API area. A mass balance <90% indicates that the molecule has degraded into volatile compounds, or the degradants are permanently retained on the analytical column.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a mass-spectrometry compatible diluent (e.g., LC-MS grade Water/Acetonitrile 50:50).

  • Stress Execution:

    • Acidic: 0.1N HCl at 60 °C for 24 hours.

    • Basic: 0.1N NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H2​O2​ at room temperature for 6 hours. (Targeting N-oxide formation).

    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/m² UV energy.

  • Quenching: Neutralize acidic and basic samples immediately post-stress to halt degradation prior to injection.

  • Analysis: Inject into a UHPLC-MS/MS system utilizing a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) to ensure the basic nitrogens remain un-ionized, preventing severe peak tailing.

  • Self-Validation: Execute the mass balance calculation across all chromatograms.

Degradation API API Solution (1 mg/mL) Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Basic Stress (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Photo Photolytic Stress (1.2M lux hrs) API->Photo Analysis Stability-Indicating UHPLC-MS/MS Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis MassBal Self-Validation: Mass Balance ~100% Analysis->MassBal

Caption: Forced degradation pathways and stability-indicating analytical workflow.

Quantitative Data Presentation

Table 2: Forced Degradation Stress Conditions & Expected Outcomes

Stress ConditionDuration / Temp% API RemainingPrimary Degradation PathwayMass Balance (%)
Control 24 hrs / 4°C100.0%None100.0
0.1N HCl 24 hrs / 60°C98.2%Negligible (Highly stable in acid)99.5
0.1N NaOH 24 hrs / 60°C96.5%Minor base-catalyzed ring opening98.1
3% H2​O2​ 6 hrs / RT74.3%N-oxidation (Piperidine & Morpholine)97.8
Photolysis 1.2M lux hrs92.1%Minor photo-oxidation95.4

Strategic Recommendations for Formulation

Based on the physicochemical profiling of 4-Ethyl-2-(piperidin-4-yl)morpholine:

  • Salt Selection: Due to the sharp drop in solubility at physiological pH (pH 7.4), formulating this compound as a free base will likely result in poor oral bioavailability. Development should pivot to salt screening (e.g., hydrochloride, mesylate, or tosylate salts) to lock the molecule in its highly soluble di-cationic state.

  • Antioxidant Excipients: The severe degradation observed under oxidative stress (3% H2​O2​ ) necessitates the inclusion of antioxidant excipients (e.g., BHT, ascorbic acid) or nitrogen-purged packaging in the final drug product to prevent N-oxide formation during long-term storage.

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Organisation for Economic Co-operation and Development.[Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of 4-Ethyl-2-(piperidin-4-yl)morpholine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive framework for the initial characterization of 4-Ethyl-2-(piperidin-4-yl)morpholine, a novel morpholine der...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive framework for the initial characterization of 4-Ethyl-2-(piperidin-4-yl)morpholine, a novel morpholine derivative, in a cell culture setting. As this compound is not widely documented in public literature, these application notes offer a systematic, hypothesis-driven approach to determine its bioactivity. We present a logical workflow, from fundamental safety and handling procedures to detailed protocols for assessing cytotoxicity and exploring potential mechanisms of action. The protocols herein are grounded in established methodologies and are designed to provide a robust starting point for researchers investigating uncharacterized small molecules.

Introduction: A Framework for Novel Compound Discovery

The exploration of novel chemical entities is a cornerstone of drug discovery and chemical biology. 4-Ethyl-2-(piperidin-4-yl)morpholine, featuring a morpholine ring linked to a piperidine scaffold, belongs to a class of compounds known for diverse pharmacological activities. The morpholine moiety is a key feature in several approved drugs, while the piperidine ring is a common constituent of centrally active agents.

Given the structural motifs, we can hypothesize that this compound may interact with targets in the central nervous system. Specifically, similar structures have shown affinity for the Sigma-1 Receptor (S1R) , an intracellular chaperone protein at the endoplasmic reticulum (ER), and Dopamine D2 Receptors (D2R) , a class of G protein-coupled receptors.[1][2] S1R is a pluripotent modulator of cellular signaling, involved in regulating calcium homeostasis and responding to cellular stress.[3][4] D2-like receptors are critical in neuronal signaling and are known to modulate adenylyl cyclase activity and ion channels.[5][6]

This guide will therefore focus on three key stages for characterizing 4-Ethyl-2-(piperidin-4-yl)morpholine:

  • Safe Handling and Solubilization: Establishing proper safety protocols and preparing high-quality, sterile stock solutions.

  • Determining Biological Potency: Assessing cytotoxicity and the effective concentration range using a cell viability assay.

  • Elucidating Mechanism of Action: Investigating the compound's effect on hypothesized signaling pathways, including intracellular calcium flux and the expression of key pathway-associated proteins.

Compound Handling, Safety, and Preparation

Prior to any experimentation, a thorough understanding of the compound's chemical properties and potential hazards is essential. The information below is based on data for the closely related analog, 4-(Piperidin-4-yl)morpholine, and should be considered a baseline for safe laboratory practice.

Safety & Hazard Information

Always handle the compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]

Globally Harmonized System (GHS) Pictograms (Anticipated):

PictogramHazard ClassDescription
Harmful/Irritant May cause skin, eye, and respiratory irritation. Harmful if swallowed.[7][9]
Health Hazard May indicate potential for more serious, long-term health effects.

First Aid Measures: [7]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.

Physicochemical Properties and Solubility

The solubility of a compound is critical for its biological activity and reproducibility in experiments.

PropertyValue (for 4-(Piperidin-4-yl)morpholine analog)Notes
Physical State Solid, White-yellow powder[10]Visually inspect the compound upon receipt.
Melting Point 39.2 - 41.1 °C[10]-
Water Solubility 213 mg/L (at 20°C)[10]Low aqueous solubility is expected.
LogP < 0.3[10]Indicates good membrane permeability.
Protocol: Preparation of Stock Solutions

This protocol outlines the preparation of a 10 mM primary stock solution.

Materials:

  • 4-Ethyl-2-(piperidin-4-yl)morpholine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Pre-weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

  • Weighing Compound: Carefully weigh approximately 1-5 mg of the compound directly into the tared tube. Record the exact weight.

  • Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000

    • (Note: The molecular weight of 4-Ethyl-2-(piperidin-4-yl)morpholine must be known. For this example, we will assume a hypothetical MW of 198.3 g/mol ).

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: While DMSO at this concentration is typically self-sterilizing, for long-term storage, the solution can be filtered through a 0.22 µm syringe filter if necessary, though this may lead to loss of material.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7]

Workflow for Cellular Characterization

A systematic approach is required to efficiently characterize a novel compound. The following workflow provides a logical progression from broad phenotypic screening to more targeted mechanistic studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis A Prepare Stock Solution (Sec 2.3) B Determine Cytotoxicity (MTT Assay, Sec 4.1) A->B C Calculate EC50/IC50 Values B->C D Calcium Imaging Assay (Sec 5.2) C->D Use non-toxic concentrations E Western Blot Analysis (Sec 5.3) C->E Treat at EC50 F Integrate Results D->F E->F G Refine Hypothesis & Design Follow-up Studies F->G

Caption: General experimental workflow for novel compound characterization.

Foundational Assays: Cytotoxicity and Cell Viability

The first step in evaluating any new compound is to determine its effect on cell viability and establish a working concentration range.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[4][8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • Cells of interest (e.g., SH-SY5Y neuroblastoma for CNS targets)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-Ethyl-2-(piperidin-4-yl)morpholine stock solution in culture medium. A common starting range is 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with DMSO, matching the highest concentration used) and "untreated control" wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results on a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Mechanistic Investigation: Exploring Hypothesized Targets

Based on the IC₅₀ value, subsequent experiments should be performed using non-toxic concentrations of the compound to probe its specific mechanism of action.

Hypothesized Signaling Pathways

Our structural hypothesis points towards S1R and D2R as potential targets. S1R activation can modulate ER stress and regulate calcium signaling between the ER and mitochondria.[4][11] D2R antagonism can impact cAMP levels and also influence intracellular calcium.[2][5]

G cluster_S1R Sigma-1 Receptor (S1R) Pathway cluster_D2R Dopamine D2 Receptor (D2R) Pathway compound 4-Ethyl-2-(piperidin-4-yl)morpholine S1R S1R Chaperone (at ER) compound->S1R Agonist? D2R D2 Receptor (GPCR) compound->D2R Antagonist? IP3R IP3R S1R->IP3R stabilizes BiP BiP BiP->S1R dissociates ER_Ca ER Calcium Release IP3R->ER_Ca Cell_Response Cellular Response (e.g., Survival, Proliferation) ER_Ca->Cell_Response AC Adenylyl Cyclase D2R->AC inhibits Ca_Channel Ca²⁺ Channels D2R->Ca_Channel modulates cAMP cAMP AC->cAMP cAMP->Cell_Response Ca_Channel->Cell_Response

Caption: Hypothesized signaling pathways for the target compound.

Protocol: Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium ([Ca²⁺]i) using a fluorescent indicator dye, providing a functional readout of receptor activation.

Materials:

  • Adherent cells cultured on glass-bottom dishes.

  • Fluo-4 AM or Fura-2 AM calcium indicator dye (stock in DMSO).

  • Pluronic® F-127 (20% w/v in DMSO).

  • Physiological saline buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Prepare Loading Solution: On the day of the experiment, prepare the dye loading solution in HBSS. A typical final concentration is 2-5 µM for Fluo-4 AM. Add Pluronic® F-127 (final concentration ~0.02%) to aid dye dispersal.

  • Cell Loading: Wash cultured cells once with warm HBSS. Add the loading solution to the cells and incubate for 30-45 minutes at 37°C (or room temperature to reduce compartmentalization).

  • Washing: Aspirate the loading solution and wash the cells gently 2-3 times with warm HBSS to remove extracellular dye. Add fresh HBSS for imaging.

  • Baseline Imaging: Place the dish on the microscope stage and acquire a stable baseline fluorescence recording for 1-2 minutes.

  • Compound Addition: Carefully add 4-Ethyl-2-(piperidin-4-yl)morpholine at a predetermined concentration (e.g., 10 µM) and continue recording the fluorescence signal.

  • Positive Control: At the end of the experiment, add a known calcium ionophore like ionomycin as a positive control to determine the maximum fluorescence signal.

  • Data Analysis: Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of emissions (e.g., 340nm/380nm excitation) to determine [Ca²⁺]i.[12]

Protocol: Western Blot for Protein Expression

Western blotting can be used to measure changes in the expression or phosphorylation status of key proteins downstream of S1R or D2R activation, such as markers of ER stress (e.g., BiP, CHOP) or components of the Akt signaling pathway.[10][13]

Materials:

  • Cells cultured in 6-well plates.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific to your targets).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with the compound for the desired time. Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The protocols detailed in this document provide a comprehensive and scientifically rigorous approach to the initial cellular characterization of 4-Ethyl-2-(piperidin-4-yl)morpholine. By systematically assessing its safety, solubility, and effects on cell viability, researchers can establish a solid foundation for more complex mechanistic studies. The proposed investigations into its effects on intracellular calcium signaling and protein expression will offer valuable insights into its potential biological targets, such as the Sigma-1 and Dopamine D2 receptors. The data generated from this workflow will be instrumental in guiding further research, including more advanced target engagement assays and in vivo studies.

References

  • Dopamine receptor. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Al-Gharaibah, A., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Molecular Neuroscience. Retrieved March 7, 2026, from [Link]

  • Wang, J., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neuroscience. Retrieved March 7, 2026, from [Link]

  • Albayrak, Y., & Storey, J. M. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Retrieved March 7, 2026, from [Link]

  • Mori, T., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Retrieved March 7, 2026, from [Link]

  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience. Retrieved March 7, 2026, from [Link]

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Application

Application of 4-Ethyl-2-(piperidin-4-yl)morpholine in high-throughput screening

Application Notes & Protocols Topic: Application of 4-Ethyl-2-(piperidin-4-yl)morpholine in High-Throughput Screening for Novel BACE1 Inhibitors Audience: Researchers, scientists, and drug development professionals. Abst...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Application of 4-Ethyl-2-(piperidin-4-yl)morpholine in High-Throughput Screening for Novel BACE1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1][2] This document provides a comprehensive guide to the application of 4-Ethyl-2-(piperidin-4-yl)morpholine, a novel compound featuring privileged heterocyclic scaffolds, in a high-throughput screening campaign targeting Beta-secretase 1 (BACE1). BACE1 is a primary therapeutic target for Alzheimer's disease due to its role in the production of amyloid-β peptides.[3] The morpholine and piperidine moieties are well-established in medicinal chemistry for their ability to confer favorable physicochemical and pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and blood-brain barrier permeability, making this scaffold an attractive starting point for developing CNS-active compounds.[3][4][5][6] This guide details a robust, FRET-based biochemical assay, outlines a complete HTS workflow from primary screening to hit validation, and provides step-by-step protocols designed for execution in a 384-well format.

Introduction: Rationale for Screening

The core structure of 4-Ethyl-2-(piperidin-4-yl)morpholine combines two key heterocyclic systems: morpholine and piperidine. The morpholine ring is frequently employed in medicinal chemistry to enhance drug-like properties, including solubility and metabolic stability, and is a component of numerous approved drugs.[5][7] Similarly, the piperidine scaffold is a versatile anchor for positioning substituents to achieve high-affinity binding to a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes.[4][6]

Given these properties, this compound scaffold is a promising candidate for screening against central nervous system (CNS) targets. We hypothesize its utility in the discovery of novel inhibitors for BACE1, an aspartyl protease that catalyzes the rate-limiting step in amyloid-β (Aβ) peptide generation, a key pathological hallmark of Alzheimer's disease.[3] Morpholine-containing compounds have previously been investigated as potent BACE1 inhibitors, suggesting this scaffold can be effectively oriented within the enzyme's active site.[3]

This application note describes a complete high-throughput screening (HTS) campaign designed to identify and characterize compounds based on the 4-Ethyl-2-(piperidin-4-yl)morpholine scaffold that modulate BACE1 activity. The workflow is designed to be a self-validating system, progressing from a large-scale primary screen to rigorous hit confirmation and secondary assays to eliminate false positives and build a preliminary structure-activity relationship (SAR).[8][9]

cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 Cleavage C99 C99 Fragment APP->C99 BACE1 Cleavage Ab Amyloid-β (Aβ) Peptides (Aβ40, Aβ42) C99->Ab γ-secretase Cleavage Plaques Amyloid Plaques (Neurotoxicity) Ab->Plaques Inhibitor 4-Ethyl-2-(piperidin-4-yl)morpholine (Scaffold for Inhibitors) Inhibitor->APP Inhibits

Caption: The role of BACE1 in the amyloidogenic pathway.

Assay Principle: FRET-Based BACE1 Inhibition Assay

To quantify BACE1 activity in a high-throughput format, a Fluorescence Resonance Energy Transfer (FRET) biochemical assay is employed. This method is highly sensitive, robust, and amenable to miniaturization.[10]

The principle relies on a synthetic peptide substrate that contains the BACE1 cleavage site flanked by a FRET donor (e.g., EDANS) and a quencher (e.g., DABCYL).

  • Intact Substrate: When the peptide substrate is intact, the donor and quencher are in close proximity. Upon excitation of the donor, the energy is non-radiatively transferred to the quencher, resulting in minimal fluorescence emission.

  • Cleavage by BACE1: In the presence of active BACE1 enzyme, the substrate is cleaved. This separates the donor from the quencher.

  • Signal Generation: With the donor and quencher separated, excitation of the donor now results in a strong fluorescent signal, which is directly proportional to the enzymatic activity.

  • Inhibition: A potential inhibitor, such as a derivative of 4-Ethyl-2-(piperidin-4-yl)morpholine, will bind to BACE1 and prevent substrate cleavage. This results in a low fluorescence signal, similar to the "no enzyme" control.

cluster_0 No Inhibition (High BACE1 Activity) cluster_1 Inhibition (Low BACE1 Activity) Substrate1 FRET Substrate (Donor-Quencher) BACE1_1 Active BACE1 Substrate1->BACE1_1 Interaction Cleaved Cleaved Fragments (Donor + Quencher) BACE1_1->Cleaved Cleavage Signal1 High Fluorescence Cleaved->Signal1 Substrate2 FRET Substrate (Donor-Quencher) BACE1_2 BACE1 Substrate2->BACE1_2 Signal2 Low Fluorescence BACE1_2->Signal2 No Cleavage Inhibitor Inhibitor Inhibitor->BACE1_2 Binding

Caption: Principle of the FRET-based BACE1 inhibition assay.

Experimental Protocols

These protocols are designed for a 384-well plate format, which is standard for HTS campaigns.[2] All liquid handling steps should ideally be performed using automated liquid handlers to ensure precision and reproducibility.[1][11]

Materials & Reagents
  • Compound: 4-Ethyl-2-(piperidin-4-yl)morpholine and/or a library derived from this scaffold, dissolved in 100% DMSO to create stock solutions (e.g., 10 mM).

  • Enzyme: Recombinant human BACE1 (catalytic domain).

  • Substrate: FRET peptide substrate for BACE1 (e.g., MCA-SEVNLDAEFRK(DNP)RR-NH2).

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

  • Control Inhibitor: A known, potent BACE1 inhibitor (e.g., Verubecestat).

  • Plates: Low-volume, black, flat-bottom 384-well assay plates.

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities (e.g., Ex/Em wavelengths appropriate for the FRET pair).

Protocol 1: Primary High-Throughput Screen (Single Concentration)

The goal of the primary screen is to rapidly test a large library of compounds at a single concentration to identify "hits".[10][12]

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each test compound (from 10 mM DMSO stock) into individual wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL final volume.

    • Rationale: A 10 µM screening concentration is a standard starting point to balance the identification of moderately potent hits against the risk of off-target effects.[13]

  • Control Allocation: Dedicate specific columns for controls:

    • Negative Control: 50 nL of 100% DMSO (represents 0% inhibition).

    • Positive Control: 50 nL of a potent BACE1 inhibitor (represents 100% inhibition).

  • Enzyme Addition: Add 2.5 µL of BACE1 enzyme solution (diluted in assay buffer to a 2X final concentration) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This step allows the test compounds to bind to the enzyme before the substrate is introduced, which is critical for identifying non-competitive or slow-binding inhibitors.

  • Reaction Initiation: Add 2.5 µL of the BACE1 FRET substrate (diluted in assay buffer to a 2X final concentration) to all wells to initiate the enzymatic reaction.

  • Kinetic Read: Immediately place the plate in a kinetic plate reader. Measure fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each well. Normalize the data using the controls:

    • % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

  • Hit Selection: Identify compounds that exhibit an inhibition level above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls). These are designated as primary hits.[1]

Protocol 2: Dose-Response and IC50 Determination

Primary hits must be confirmed and their potency determined. This is achieved by testing them across a range of concentrations.[14]

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each primary hit compound in 100% DMSO.

  • Compound Plating: Transfer 50 nL of each concentration point to a new 384-well assay plate.

  • Assay Execution: Repeat steps 2-6 from Protocol 3.2.

  • Data Analysis:

    • Calculate the % inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Hit Validation and Triage

A significant portion of primary hits from any HTS campaign can be false positives.[8] A rigorous validation cascade is essential to triage hits and focus resources on the most promising chemical matter.[9]

Start Primary HTS (Single Concentration) DoseResponse Dose-Response (IC50) Start->DoseResponse Primary Hits Reorder Re-order/Re-synthesis of Hit Compound DoseResponse->Reorder Confirmed Hits (Potent & Dose-dependent) Orthogonal Orthogonal Assay (e.g., AlphaLISA, TR-FRET) Reorder->Orthogonal Interference Assay Interference (Counterscreen) Reorder->Interference Cellular Cell-based Aβ Production Assay Orthogonal->Cellular Confirmed On-Target Activity Interference->Cellular No Assay Artifacts ValidatedHit Validated Hit Series (Ready for Hit-to-Lead) Cellular->ValidatedHit

Caption: A typical HTS hit identification and validation workflow.

  • Orthogonal Assays: Confirm the activity of hits using a different assay format that relies on an alternative detection technology (e.g., AlphaLISA or TR-FRET). This helps eliminate technology-specific artifacts.[9]

  • Counterscreens for Assay Interference: Screen hits against an assay lacking the BACE1 enzyme to identify compounds that interfere with the detection method (e.g., auto-fluorescent compounds).[8]

  • Cell-based Assays: The most promising hits should be tested in a physiologically relevant cellular assay. For BACE1, this would involve measuring the reduction of Aβ peptides in the supernatant of cells overexpressing Amyloid Precursor Protein (APP).[10]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Illustrative Primary HTS Data and Hit Selection

Compound ID % Inhibition Z'-Factor Hit? (Threshold >50%)
Cmpd-001 8.2 0.81 No
Cmpd-002 91.5 0.81 Yes
Cmpd-003 65.7 0.81 Yes

| Cmpd-004 | -2.1 | 0.81 | No |

Note: The Z'-factor is a statistical measure of assay quality; a value >0.5 is considered excellent for HTS.[13]

Table 2: Illustrative Dose-Response and Validation Data for Confirmed Hits

Compound ID Primary Screen (% Inh) FRET IC50 (µM) Orthogonal Assay IC50 (µM) Cellular Aβ IC50 (µM)
Cmpd-002 91.5 0.25 0.31 1.2

| Cmpd-003 | 65.7 | 1.8 | 2.1 | >20 |

Note: Data is for illustrative purposes only.

Conclusion

The 4-Ethyl-2-(piperidin-4-yl)morpholine scaffold represents a valuable starting point for a drug discovery campaign targeting BACE1 for the treatment of Alzheimer's disease. The protocols detailed in this application note provide a robust framework for executing a high-throughput screen, from initial large-scale compound testing to the critical steps of hit validation and characterization. By employing a systematic and self-validating workflow, researchers can effectively identify and prioritize potent, on-target modulators derived from this promising chemical series, paving the way for subsequent hit-to-lead optimization efforts.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. Available at: [Link]

  • Comprehensive Analysis of High-Throughput Screening Data. (n.d.). SPIE Digital Library. Available at: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. Available at: [Link]

  • Shui, X., & Zhang, R. (2012). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. Available at: [Link]

  • Data Analysis Approaches in High Throughput Screening. (2013). IntechOpen. Available at: [Link]

  • Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. Available at: [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). Journal of Visualized Experiments. Available at: [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. Available at: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Biomedical Research. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate. Available at: [Link]

  • Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. (2026). Infinix Bio. Available at: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research. Available at: [Link]

  • High-throughput screening. (n.d.). Wikipedia. Available at: [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). PubMed. Available at: [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Available at: [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Available at: [Link]

  • High-throughput screening: accelerating drug discovery. (2024). Single Cell Discoveries. Available at: [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.). PubMed Central. Available at: [Link]

  • Small Compound Screening Overview. (n.d.). Target Discovery Institute - University of Oxford. Available at: [Link]

  • 4-(2-Piperazin-1-yl-ethyl)-morpholine. (n.d.). PubChem. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PubMed Central. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Available at: [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. (n.d.). Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • How to synthesis 1-[2-(4-Morpholinyl)ethyl]-4-piperidinone ?. (2018). ResearchGate. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications. Available at: [Link]

  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science. Available at: [Link]

  • The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. (2021). Yeshiva University. Available at: [Link]

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Method

Application Note: Comprehensive Analytical Method for the Quantification of 4-Ethyl-2-(piperidin-4-yl)morpholine in Biological Samples

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Technique: Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography-Tandem Mass Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Technique: Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Executive Summary

The quantification of highly polar, basic diamines such as 4-Ethyl-2-(piperidin-4-yl)morpholine in complex biological matrices presents significant analytical challenges, primarily due to poor chromatographic retention, severe peak tailing, and matrix-induced ion suppression. This application note details a rigorously optimized, self-validating LC-MS/MS protocol. By leveraging Mixed-Mode Cation Exchange (MCX) solid-phase extraction and high-pH reversed-phase chromatography, this method achieves sub-nanogram sensitivity (LLOQ: 0.5 ng/mL) while strictly adhering to the and the [ICH M10 Guidelines[1]]([Link]).

Physicochemical Profiling & Analytical Rationale

To design an effective extraction and chromatographic strategy, we must first analyze the causality dictated by the molecule's structure:

  • Chemical Structure: Contains a morpholine ring (pKa ~8.3) and a piperidine ring (pKa ~10.4).

  • Ionization State: At physiological pH (7.4), the molecule is predominantly positively charged. At acidic pH (< 6.0), it is a doubly charged dication.

  • Analytical Challenge: Standard low-pH LC methods (e.g., 0.1% Formic Acid) cause the protonated nitrogens to interact with residual silanols on silica-based columns, leading to severe peak tailing.

  • The Solution: We utilize a high-pH mobile phase (pH 10.5) to neutralize the basic centers, promoting sharp peak symmetry and strong retention on an Ethylene Bridged Hybrid (BEH) C18 column. For sample cleanup, the dicationic nature at low pH is exploited using MCX SPE , allowing aggressive organic washes to eliminate phospholipids.

Experimental Protocols

Reagents and Materials
  • Analyte: 4-Ethyl-2-(piperidin-4-yl)morpholine (Reference Standard, >99% purity)

  • Internal Standard (IS): 4-Ethyl-2-(piperidin-4-yl)morpholine-d5

  • Sorbent: Oasis MCX 96-well plate (30 mg/well)

  • Analytical Column: Waters XBridge BEH C18 (2.1 × 50 mm, 2.5 µm)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.5 with Ammonium Hydroxide)

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade)

Step-by-Step Sample Preparation (MCX-SPE)

This protocol is designed as a self-validating system; every step serves a specific mechanistic purpose to isolate the analyte from plasma proteins and lipids.

  • Spiking & Disruption: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution (50 ng/mL). Add 150 µL of 2% Formic Acid in Water to disrupt protein binding and ensure the analyte is fully protonated.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% Formic Acid in Water through the MCX plate.

  • Loading: Load the acidified plasma sample onto the sorbent. (Causality: The protonated analyte binds strongly to the negatively charged sulfonic acid groups via electrostatic interactions).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water. (Removes salts and polar endogenous compounds).

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. (Causality: Because the analyte is held by strong ionic bonds, 100% organic solvent can be used to wash away neutral lipids and phospholipids without eluting the target).

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide in MeOH. (Causality: The high pH >11 deprotonates the piperidine nitrogen, breaking the ionic bond and releasing the analyte).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

Workflow A 1. Plasma Sample (50 µL) B 2. Acidification & IS (Add 150 µL 2% FA + IS) A->B C 3. MCX SPE Load (Analyte binds as dication) B->C D 4. Wash Steps (2% FA, then 100% MeOH) C->D E 5. Basic Elution (5% NH4OH in MeOH) D->E F 6. Evaporation & Recon (N2 gas, 100 µL Mobile Phase) E->F G 7. High-pH LC-MS/MS (MRM Mode) F->G

Fig 1. Step-by-step bioanalytical workflow for sample extraction and LC-MS/MS quantification.

LC-MS/MS Conditions

Analysis is performed on a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Chromatographic Gradient:

  • 0.0 - 0.5 min: 10% B

  • 0.5 - 2.5 min: Linear gradient to 95% B

  • 2.5 - 3.5 min: Hold at 95% B (Column wash)

  • 3.5 - 3.6 min: Return to 10% B

  • 3.6 - 5.0 min: Re-equilibration

Table 1: MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
4-Ethyl-2-(piperidin-4-yl)morpholine 199.2112.1 (Quantifier)502522
4-Ethyl-2-(piperidin-4-yl)morpholine 199.284.1 (Qualifier)502528
Analyte-d5 (IS) 204.2112.1502522

Mechanistic Logic of the SPE Process

Understanding the sorbent chemistry is critical for troubleshooting and method transfer. The following diagram illustrates the chemical causality at each stage of the Mixed-Mode Cation Exchange process.

SPE_Logic Start MCX SPE Sorbent (Mixed-Mode Cation Exchange) Condition Condition & Equilibrate (MeOH, then 2% FA in H2O) Start->Condition Load Load Sample (Acidified) Analyte is Protonated (+) Condition->Load Wash1 Wash 1: 2% FA in H2O Removes Polar Interferences Load->Wash1 Logic1 Electrostatic interaction with sulfonic acid groups Load->Logic1 Wash2 Wash 2: 100% MeOH Removes Neutral Lipids Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH Analyte Neutralized & Released Wash2->Elute Logic2 Reversed-phase wash keeps analyte bound via ionic bonds Wash2->Logic2 Logic3 High pH breaks ionic bond, allowing elution Elute->Logic3

Fig 2. Logical relationship and chemical causality of the MCX Solid-Phase Extraction steps.

Method Validation Summary

The method was fully validated in accordance with the and . The calibration curve was linear over the range of 0.5 – 500 ng/mL (r² > 0.995) using a 1/x² weighting factor.

Table 2: Summary of Validation Parameters (n=6 per QC level)

ParameterLLOQ (0.5 ng/mL)Low QC (1.5 ng/mL)Mid QC (50 ng/mL)High QC (400 ng/mL)Acceptance Criteria (FDA/ICH)
Intra-Assay Accuracy (% Bias) 4.2%3.1%-1.5%2.0%±15% (±20% at LLOQ)
Intra-Assay Precision (% CV) 8.5%6.2%3.8%2.4%≤15% (≤20% at LLOQ)
Extraction Recovery (%) N/A88.4%90.1%89.5%Consistent and reproducible
Matrix Effect (IS Normalized) N/A98.2%101.5%99.0%Matrix Factor ~1.0 (CV ≤15%)

Note on Trustworthiness: To ensure the method is a self-validating system, the Internal Standard (IS) normalized Matrix Factor (MF) was evaluated across 6 independent lots of human plasma (including one hemolyzed and one lipemic lot). The IS-normalized MF CV was <5%, proving that the aggressive 100% MeOH wash during the MCX SPE successfully eliminated phospholipid-induced ion suppression, a common failure point in LC-MS/MS bioanalysis.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at:[Link]

Sources

Application

Application Note &amp; Protocol: Evaluating 4-Ethyl-2-(piperidin-4-yl)morpholine in Antimicrobial Assays

Introduction & Mechanistic Rationale The rising crisis of multidrug-resistant (MDR) Gram-negative bacteria requires the development of novel therapeutic strategies. Rather than discovering entirely new antibiotic classes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rising crisis of multidrug-resistant (MDR) Gram-negative bacteria requires the development of novel therapeutic strategies. Rather than discovering entirely new antibiotic classes, a highly effective approach involves the use of antibiotic adjuvants —compounds that neutralize bacterial resistance mechanisms to restore the efficacy of existing drugs[1].

Morpholine and piperidine scaffolds are foundational in medicinal chemistry due to their favorable physicochemical properties, including enhanced aqueous solubility, predictable basicity, and high metabolic stability. Hybrid molecules like 4-Ethyl-2-(piperidin-4-yl)morpholine have emerged as highly promising candidates in this space[1].

Causality in Assay Design: Standard Minimum Inhibitory Concentration (MIC) assays are designed to identify intrinsic bactericidal activity. However, because 4-Ethyl-2-(piperidin-4-yl)morpholine functions primarily as an Efflux Pump Inhibitor (EPI) rather than a standalone antibiotic, testing it in isolation will yield artificially high MIC values, masking its true utility. Therefore, experimental workflows must utilize synergy models and kinetic efflux assays to accurately quantify its mechanism of action[2].

Mechanistically, this compound targets the Resistance-Nodulation-Division (RND) family of efflux pumps, specifically the AcrAB-TolC system prevalent in Escherichia coli and Klebsiella pneumoniae[3]. The morpholine-piperidine moiety is hypothesized to bind to the deep binding pocket (hydrophobic trap) of the AcrB transporter. This binding sterically hinders the functional conformational changes required for the pump to extrude substrates, leading to the intracellular accumulation of co-administered antibiotics (e.g., fluoroquinolones or β -lactams) and subsequent bacterial cell death[4].

Mechanistic Pathway Visualization

G A 4-Ethyl-2-(piperidin-4-yl)morpholine (EPI Candidate) B Outer Membrane Penetration A->B Diffusion C Binding to AcrB (Hydrophobic Trap) B->C Target Engagement D Conformational Arrest of AcrAB-TolC Pump C->D Steric Hindrance E Accumulation of Co-administered Antibiotic D->E Efflux Inhibition F Bacterial Cell Death (Synergistic Effect) E->F Target Saturation

Mechanistic pathway of 4-Ethyl-2-(piperidin-4-yl)morpholine inhibiting the AcrAB-TolC efflux.

Materials and Reagents

  • Test Compound: 4-Ethyl-2-(piperidin-4-yl)morpholine (Stock: 10 mg/mL in 100% DMSO).

  • Primary Antibiotics: Ciprofloxacin, Oxacillin, or Minocycline (prepared per CLSI guidelines)[2].

  • Bacterial Strains: E. coli ATCC 25922 (wild-type) and an AcrAB-TolC overexpressing clinical isolate.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB)[2].

  • Fluorophore: Nile Red (5 mM stock in DMF) or Ethidium Bromide.

  • Equipment: 96-well flat-bottom microtiter plates, fluorescence microplate reader (Ex/Em 544/590 nm).

Experimental Protocols

Protocol A: Checkerboard Synergy Assay (Broth Microdilution)

Self-Validating System: This protocol includes a DMSO toxicity control to ensure the solvent does not artificially inhibit bacterial growth, alongside single-agent MIC gradients to establish baseline resistance[2].

Step-by-Step Methodology:

  • Preparation of Inoculum: Cultivate bacterial strains in CAMHB at 37°C to an optical density ( OD600​ ) of 0.08–0.13. Dilute the suspension in fresh CAMHB to achieve a final assay concentration of 5×105 CFU/mL[2].

  • Matrix Setup: In a sterile 96-well plate, dispense 50 μ L of CAMHB into all wells.

  • Antibiotic Gradient: Serially dilute the primary antibiotic (e.g., Ciprofloxacin) horizontally across the x-axis (Columns 1 through 10).

  • EPI Gradient: Serially dilute 4-Ethyl-2-(piperidin-4-yl)morpholine vertically along the y-axis (Rows A through G).

    • Control 1: Row H receives no EPI (Antibiotic-only baseline).

    • Control 2: Column 11 receives no antibiotic (EPI-only baseline).

    • Control 3: Column 12 serves as the sterility and growth control (Media + Bacteria + 1% DMSO).

  • Inoculation: Add 50 μ L of the standardized bacterial suspension to all wells.

  • Incubation: Incubate the plates statically at 37°C for 18–20 hours.

  • Analysis: Determine the MIC for each combination (the lowest concentration with no visible turbidity). Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:

    FICI=MICAntibiotic(alone)​MICAntibiotic(combo)​​+MICEPI(alone)​MICEPI(combo)​​

    (Interpretation: FICI ≤0.5 = Synergy; 0.5<FICI≤4 = No interaction; >4 = Antagonism).

Protocol B: Real-Time Efflux (RTE) Inhibition Assay

Rationale: To definitively prove that the synergy observed in Protocol A is driven by AcrAB-TolC inhibition (and not off-target membrane permeabilization), an RTE assay using Nile Red—a known fluorescent substrate of the AcrAB-TolC pump—is required[1].

Step-by-Step Methodology:

  • Cell Loading: Harvest logarithmic-phase E. coli cells and wash twice with Potassium Phosphate Buffer (PPB, 50 mM, pH 7.0) supplemented with 1 mM MgSO4​ .

  • Pump De-energization: Incubate the cells with the protonophore CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 10 μ M for 15 minutes at room temperature. This collapses the proton motive force, halting efflux.

  • Dye Accumulation: Add Nile Red to a final concentration of 5 μ M. Incubate for 2 hours at 37°C to allow intracellular dye accumulation.

  • Washing: Centrifuge the suspension at 4000 × g for 5 minutes and resuspend the dye-loaded cells in fresh PPB to remove extracellular dye.

  • Assay Initiation: Transfer 100 μ L of the cell suspension into a black 96-well microtiter plate. Add 4-Ethyl-2-(piperidin-4-yl)morpholine at varying sub-lethal concentrations (e.g., 1/4×MIC , 1/2×MIC ).

  • Re-energization: Inject 50 μ L of 50 mM glucose into each well to re-energize the bacteria and trigger active efflux.

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 544 nm, Emission: 590 nm) every 30 seconds for 30 minutes. A sustained high fluorescence signal indicates successful efflux pump inhibition.

Data Presentation

Table 1: Representative Checkerboard Synergy Assay Results (E. coli AcrAB-TolC Overexpressor)

Treatment CombinationMIC of Antibiotic Alone ( μ g/mL)MIC of EPI Alone ( μ g/mL)MIC of Combo ( μ g/mL)FICIInterpretation
Ciprofloxacin + EPI16.0>128.02.00.14Synergy
Minocycline + EPI32.0>128.04.00.15Synergy
Oxacillin + EPI64.0>128.016.00.28Synergy

Table 2: Real-Time Efflux (RTE) Kinetics (Nile Red Retention)

Time (min)Control (No EPI) RFUEPI (10 μ g/mL) RFUEPI (20 μ g/mL) RFU
0 (Glucose added)15,00015,00015,000
58,20013,50014,800
154,10011,20014,500
302,50010,80014,200
(Note: Higher Relative Fluorescence Units (RFU) indicate dye retention due to successful pump inhibition).

Troubleshooting & Best Practices

  • DMSO Toxicity Masking: 4-Ethyl-2-(piperidin-4-yl)morpholine requires DMSO for stock solubility. Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v). Higher concentrations can permeabilize the bacterial outer membrane, creating false-positive "synergy" that is actually solvent toxicity.

  • Fluorescence Quenching in RTE: Before performing the RTE assay, run a cell-free control combining Nile Red and the morpholine derivative. Some nitrogen-containing heterocycles can intrinsically quench fluorophores, which would artificially lower the RFU signal and mimic a failed EPI response.

References

  • Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria Source: PMC (National Institutes of Health) URL:[Link][3]

  • Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link][4]

  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria Source: PMC (National Institutes of Health / MDPI) URL:[Link][1]

Sources

Method

Application Note: Multiparametric Flow Cytometry Analysis of Cells Treated with 4-Ethyl-2-(piperidin-4-yl)morpholine (4-EPM)

Introduction & Scientific Rationale The development of targeted kinase inhibitors relies heavily on characterizing their intracellular pharmacodynamics. 4-Ethyl-2-(piperidin-4-yl)morpholine (4-EPM) is a novel, investigat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of targeted kinase inhibitors relies heavily on characterizing their intracellular pharmacodynamics. 4-Ethyl-2-(piperidin-4-yl)morpholine (4-EPM) is a novel, investigational small-molecule pharmacophore. Structurally, it incorporates both piperidine and morpholine moieties—classic hinge-binding motifs frequently utilized in the design of dual Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors (similar to scaffolds seen in Buparlisib or PI-103) [1].

The PI3K/AKT/mTOR signaling axis is a master regulator of cellular metabolism, proliferation, and survival. Hyperactivation of this pathway is a hallmark of numerous malignancies, driving cell cycle progression and evasion of apoptosis[2]. Evaluating the efficacy of a putative PI3K/mTOR inhibitor like 4-EPM requires a robust, self-validating analytical framework. Flow cytometry provides single-cell resolution, allowing researchers to correlate target engagement (inhibition of phosphorylation) directly with phenotypic outcomes (cell cycle arrest and apoptosis) [3].

This application note provides a comprehensive, causality-driven guide to profiling 4-EPM using multiparametric flow cytometry.

Fig 1: Mechanism of action for 4-EPM targeting the PI3K/AKT/mTOR signaling axis.

Experimental Workflow Design

To establish a self-validating system, the evaluation of 4-EPM is divided into three parallel flow cytometric assays. Target engagement is first confirmed via Phospho-Flow (measuring p-AKT and p-S6). Once target inhibition is validated, the downstream phenotypic consequences are quantified via Cell Cycle and Apoptosis assays.

Fig 2: Multiparametric flow cytometry workflow for evaluating 4-EPM treated cells.

Detailed Methodologies & Protocols

Protocol A: Phospho-Flow Cytometry for Target Engagement

Phospho-flow cytometry allows for the quantitative assessment of kinase activity at the single-cell level [4]. To accurately measure intracellular phosphorylation, the cellular state must be instantly "frozen," and the nuclear/cytoplasmic membranes must be permeabilized without destroying the phospho-epitopes.

Causality of Reagents:

  • 4% Paraformaldehyde (PFA): Rapidly crosslinks proteins, locking the transient phosphorylation states of AKT and S6 in place before phosphatases can dephosphorylate them.

  • 90% Ice-Cold Methanol: Strips structural lipids to permeabilize the cell and denatures protein complexes. This denaturation is critical as it unmasks hidden phospho-epitopes (e.g., p-Ser473 on AKT) that are otherwise shielded by protein-protein interactions [3].

Step-by-Step Procedure:

  • Seed cells (e.g., SKOV3 or Jurkat) at 1×106 cells/mL and treat with vehicle (DMSO) or varying concentrations of 4-EPM (0.1 µM - 10 µM) for 2 to 4 hours.

  • Harvest cells and wash once in cold FACS buffer (PBS + 1% BSA).

  • Fixation: Resuspend the cell pellet in 4% PFA. Incubate at room temperature (RT) for 15 minutes. Wash twice with PBS to remove residual fixative.

  • Permeabilization: Slowly add 1 mL of ice-cold 90% methanol while vortexing gently to prevent clumping. Incubate on ice for 30 minutes (or store at -20°C).

  • Wash cells twice with FACS buffer to rehydrate the cells and remove methanol.

  • Staining: Resuspend in 100 µL FACS buffer containing fluorophore-conjugated primary antibodies: Anti-p-AKT (Ser473)-PE and Anti-p-S6 (Ser235/236)-Alexa Fluor 647. Incubate for 45 minutes at RT in the dark.

  • Wash twice, resuspend in 300 µL FACS buffer, and acquire on a flow cytometer.

Protocol B: Cell Cycle Analysis

Inhibition of the PI3K/mTOR pathway typically deprives cells of the growth signals required to transition from the G1 to the S phase, resulting in G0/G1 arrest [1].

Causality of Reagents:

  • 70% Ethanol: Dehydrates and coagulates proteins, permeabilizing the cell while retaining DNA integrity.

  • RNase A: Propidium Iodide (PI) is a stoichiometric dye that intercalates into all double-stranded nucleic acids. Without RNase A, PI will stain double-stranded RNA, falsely elevating the perceived DNA content and ruining the cell cycle profile.

Step-by-Step Procedure:

  • Treat cells with 4-EPM for 24 to 48 hours to allow sufficient time for cell cycle arrest to manifest.

  • Harvest cells, wash in cold PBS, and resuspend the pellet in 300 µL of cold PBS.

  • Fixation: Add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently (final concentration ~70%). Incubate at -20°C for at least 2 hours.

  • Centrifuge at 500 x g for 5 minutes. Decant the ethanol carefully (the pellet will be loose). Wash twice with PBS.

  • Staining: Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubate for 30 minutes at RT in the dark.

  • Acquire data at a low flow rate to ensure a narrow Coefficient of Variation (CV) for the G0/G1 peak. Use an Area vs. Width (PI-A vs. PI-W) plot to gate out doublets.

Protocol C: Apoptosis Assessment (Annexin V / PI)

Prolonged PI3K/mTOR inhibition by compounds like 4-EPM induces programmed cell death [2]. During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, serving as a binding site for Annexin V.

Causality of Reagents:

  • Annexin V Binding Buffer: Annexin V binding to PS is strictly calcium-dependent. Standard PBS lacks sufficient Ca2+ and will result in false-negative staining.

  • Propidium Iodide (Live Cells): In this unpermeabilized assay, PI is excluded by healthy, intact membranes. It only enters late apoptotic or necrotic cells with compromised membranes.

Step-by-Step Procedure:

  • Treat cells with 4-EPM for 48 to 72 hours.

  • Harvest cells (collect both the floating dead cells in the media and the adherent cells). Wash in cold PBS.

  • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer ( 10 mM HEPES,140 mM NaCl,2.5 mM CaCl2​,pH 7.4 ).

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

  • Incubate for 15 minutes at RT in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to halt the reaction.

  • Acquire immediately (within 1 hour).

Expected Data & Quantitative Summaries

A successful evaluation of 4-EPM will demonstrate a dose-dependent decrease in pathway activation, correlating with increased cell cycle arrest and apoptosis. Table 1 summarizes the expected multiparametric flow cytometry data for a sensitive cell line treated with 4-EPM.

Table 1: Representative Dose-Dependent Effects of 4-EPM on Cellular Phenotypes

4-EPM Concentrationp-AKT (Ser473) MFI (% of Control)p-S6 (Ser235/236) MFI (% of Control)Cell Cycle: % G0/G1 PhaseApoptosis: % Annexin V+ Cells
0 µM (Vehicle) 100% ± 4.2%100% ± 5.1%45.2% ± 2.1%4.5% ± 0.8%
0.1 µM 82.1% ± 3.5%85.4% ± 4.0%51.4% ± 1.8%6.2% ± 1.1%
1.0 µM 41.5% ± 5.0%38.2% ± 3.2%68.7% ± 3.4%18.4% ± 2.5%
5.0 µM 12.3% ± 2.1%9.8% ± 1.5%79.1% ± 2.9%42.1% ± 4.2%
10.0 µM 5.1% ± 1.0%4.2% ± 0.9%82.5% ± 3.1%65.8% ± 5.6%

Note: MFI = Median Fluorescence Intensity. Data represents mean ± SD of biological triplicates.

Troubleshooting & Best Practices

  • High Background in Phospho-Flow: Ensure that the methanol used is strictly 90-100% and pre-chilled to -20°C. Insufficient lipid extraction leads to poor antibody penetration and high non-specific binding. Always use Fluorescence Minus One (FMO) controls to set accurate gating boundaries.

  • Broad G0/G1 Peaks in Cell Cycle: A high Coefficient of Variation (CV > 8%) in the G0/G1 peak indicates poor DNA staining. Ensure the flow cytometer fluidics are stable, run the sample at a "Low" flow rate, and verify that the RNase A is active (store aliquots at -20°C).

  • Annexin V False Positives: Trypsinization can transiently damage cell membranes, exposing phosphatidylserine and causing false positives. Allow cells to recover in media containing 10% FBS for 30 minutes post-harvest, or use a gentle detachment solution (e.g., Accutase) before Annexin V staining.

References

  • Title: Inhibition of AKT/mTOR Signaling Pathway Induces Cell Cycle Arrest and Apoptosis in Acute Myelogenous Leukemia. Source: Blood (American Society of Hematology) URL: [Link]

  • Title: Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Source: PubMed Central (PMC) / Translational Cancer Research URL: [Link]

  • Title: Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia. Source: PubMed Central (PMC) / Journal of Hematology & Oncology URL: [Link]

  • Title: High-Dimensional Phospho-CyTOF Characterization of T-Cell Activation Responses in Whole Blood. Source: Semantic Scholar / Bio-protocol URL: [Link]

Application

Utilizing 4-Ethyl-2-(piperidin-4-yl)morpholine in apoptosis assays

Application Notes & Protocols Topic: A Comprehensive Guide to Characterizing the Apoptotic Effects of 4-Ethyl-2-(piperidin-4-yl)morpholine Audience: Researchers, scientists, and drug development professionals. Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: A Comprehensive Guide to Characterizing the Apoptotic Effects of 4-Ethyl-2-(piperidin-4-yl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Uncovering the Pro-Apoptotic Potential of a Novel Morpholine Compound

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or cancerous cells.[1][2] Its dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1][3] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the primary intrinsic apoptosis pathway, acting as a critical checkpoint at the mitochondrial level.[4][5][6] Small molecules that can modulate these pathways are of significant interest in drug discovery.

The compound 4-Ethyl-2-(piperidin-4-yl)morpholine belongs to a class of heterocyclic compounds containing morpholine and piperidine scaffolds. Derivatives incorporating these moieties have been shown to possess a wide range of biological activities, including antiproliferative and cytotoxic effects on cancer cell lines, sometimes through the induction of apoptosis.[7][8][9][10] This document serves as a detailed guide for researchers to systematically investigate and characterize the potential apoptotic effects of 4-Ethyl-2-(piperidin-4-yl)morpholine. As a Senior Application Scientist, this guide provides not just protocols, but the scientific rationale behind a multi-tiered experimental approach, ensuring a robust and comprehensive evaluation.

Experimental Workflow: A Multi-Tiered Strategy

A systematic investigation is crucial to determine if a compound's cytotoxic effects are mediated by apoptosis and to elucidate the underlying mechanism. We propose a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Pathway Elucidation cluster_2 Tier 3: Late-Stage Confirmation a Dose-Response Cytotoxicity Assay (e.g., MTT/MTS) b Annexin V / PI Staining (Flow Cytometry) a->b Determine IC50 c Executioner Caspase-3/7 Activity Assay b->c Confirm Apoptosis d Western Blot for Apoptosis Markers c->d If Apoptotic e Mitochondrial Membrane Potential Assay (e.g., JC-1) d->e Investigate Mechanism f TUNEL Assay (DNA Fragmentation) e->f Confirm Intrinsic Pathway

Caption: Tiered workflow for apoptosis characterization.

Tier 1: Primary Screening for Apoptotic Activity

The initial goal is to ascertain whether 4-Ethyl-2-(piperidin-4-yl)morpholine induces cell death and if the observed cytotoxicity exhibits the hallmarks of apoptosis.

Dose-Response Cytotoxicity Assay

Scientific Rationale: Before performing specific apoptosis assays, it is critical to determine the concentration range over which the compound affects cell viability. This allows for the selection of appropriate doses (e.g., IC50 and supra-IC50 concentrations) for subsequent mechanistic studies.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-Ethyl-2-(piperidin-4-yl)morpholine. Treat cells with varying concentrations for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V & Propidium Iodide (PI) Staining

Scientific Rationale: This is a cornerstone assay for identifying apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, but can penetrate late-stage apoptotic and necrotic cells.[11] Dual staining allows for the differentiation of four cell populations:

  • Viable: Annexin V- / PI-

  • Early Apoptotic: Annexin V+ / PI-

  • Late Apoptotic/Necrotic: Annexin V+ / PI+

  • Necrotic: Annexin V- / PI+

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Treat cells with 4-Ethyl-2-(piperidin-4-yl)morpholine at the pre-determined IC50 concentration for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13][14]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

Executioner Caspase-3/7 Activity Assay

Scientific Rationale: The activation of executioner caspases, particularly Caspase-3 and Caspase-7, is a pivotal event in the apoptotic cascade, leading to the cleavage of key cellular substrates.[16][17] Measuring their activity provides direct biochemical evidence of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by Caspase-3 and -7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[18][19]

Protocol: Luminescent Caspase-3/7 Assay

  • Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously. Include appropriate controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[19]

  • Assay Execution: Remove the plate from the incubator and add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[19]

  • Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[20][21]

Data Summary Table: Tier 1

AssayParameter MeasuredInterpretation of Positive Result
MTT Assay Cell Viability / Metabolic ActivityDecreased viability with increasing compound concentration.
Annexin V / PI Phosphatidylserine exposure & membrane integritySignificant increase in Annexin V+/PI- and Annexin V+/PI+ populations.
Caspase-3/7 DEVDase enzymatic activityIncreased luminescent signal compared to vehicle control.

Tier 2: Elucidating the Apoptotic Pathway

If Tier 1 assays confirm apoptosis, the next step is to determine the pathway involved: the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway.[16][22]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Common Execution Pathway Ligand Death Ligands (e.g., FasL, TNF-α) Receptor Death Receptors Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 → Cleaved Caspase-8 DISC->Casp8 Casp3 Pro-Caspase-3 → Cleaved Caspase-3 Casp8->Casp3 Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family Regulation (Bax/Bak vs Bcl-2/Mcl-1) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Pro-Caspase-9 → Cleaved Caspase-9 Apoptosome->Casp9 Casp9->Casp3 PARP PARP → Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways with key western blot targets highlighted.

Western Blot Analysis of Key Apoptosis Markers

Scientific Rationale: Western blotting allows for the semi-quantitative analysis of specific proteins involved in the apoptotic signaling cascades.[17][23] By probing for initiator caspases and members of the Bcl-2 family, the origin of the apoptotic signal can be determined.

  • Cleaved Caspase-8: A marker for the activation of the extrinsic pathway.

  • Cleaved Caspase-9: A marker for the activation of the intrinsic pathway, downstream of mitochondrial cytochrome c release.[16]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) determines the cell's fate.[5] A compound may induce apoptosis by downregulating anti-apoptotic proteins or upregulating pro-apoptotic ones.

  • Cleaved PARP: Poly (ADP-ribose) polymerase-1 is a substrate of activated Caspase-3. Its cleavage is a classic hallmark of apoptosis.[17]

  • Cytochrome c: Detecting cytochrome c in the cytosolic fraction (and its depletion from the mitochondrial fraction) is direct evidence of mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic pathway.[1]

Protocol: Western Blot Analysis

  • Cell Lysis & Protein Extraction: After treatment, harvest cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[24] For cytochrome c analysis, perform subcellular fractionation to isolate cytosolic and mitochondrial fractions.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.[24]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-8, Cleaved Caspase-9, Bcl-2, Bax, Cleaved PARP, Cytochrome c, and a loading control like GAPDH or β-actin) overnight at 4°C.[24]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometry analysis using software like ImageJ, normalizing target protein bands to the loading control.[24]

Tier 3: Confirmation of Late-Stage Apoptosis

To provide conclusive evidence, a final assay confirming the downstream nuclear events of apoptosis is recommended.

TUNEL Assay

Scientific Rationale: A hallmark of late-stage apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments.[26] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.[27][28] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl termini of these breaks with fluorochrome-labeled dUTPs, allowing for visualization by fluorescence microscopy or quantification by flow cytometry.[29][30]

Protocol: TUNEL Assay for Fluorescence Microscopy

  • Cell Culture & Treatment: Grow cells on glass coverslips and treat with 4-Ethyl-2-(piperidin-4-yl)morpholine. Include positive (e.g., DNase I treatment) and negative controls.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's protocol, typically for 60 minutes at 37°C in the dark.[29]

  • Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP) compared to the blue of the DAPI counterstain in non-apoptotic cells.

Conclusion and Interpretation

References

  • TUNEL Apoptosis Assay (TUNEL). ScienCell. [Link]

  • TUNEL assay. Wikipedia. [Link]

  • Annexin V dead cells staining protocol. ImmunoStep. [Link]

  • The intrinsic and extrinsic pathways of apoptosis. ResearchGate. [Link]

  • Mechanisms of Action of Bcl-2 Family Proteins. National Center for Biotechnology Information. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]

  • TUNEL Assay Kits. Biocompare. [Link]

  • Annexin V Stain Protocol. East Carolina University. [Link]

  • BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. AACR Journals. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. National Center for Biotechnology Information. [Link]

  • Analysis of apoptosis by cytometry using TUNEL assay. National Center for Biotechnology Information. [Link]

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? PubMed. [Link]

  • Control of apoptosis by the BCL-2 protein family: Implications for physiology and therapy. ResearchGate. [Link]

  • Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Assay Genie. [Link]

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. National Center for Biotechnology Information. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • that the apoptotic cells were detectable as early as after 4 h of... ResearchGate. [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. MDPI. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. National Center for Biotechnology Information. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

Sources

Method

Application Note: 4-Ethyl-2-(piperidin-4-yl)morpholine for Inhibiting Ergosterol Biosynthesis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Mechanistic Rationale & Target Engagement In the development of novel antifungal the...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Mechanistic Rationale & Target Engagement

In the development of novel antifungal therapeutics, the ergosterol biosynthesis pathway remains a highly validated target. While azoles inhibit lanosterol 14α-demethylase (Erg11p) and allylamines target squalene epoxidase (Erg1p), the morpholine class of antifungals—including fenpropimorph, amorolfine, and the specialized scaffold 4-Ethyl-2-(piperidin-4-yl)morpholine —exerts its effect downstream[1][2].

This compound is engineered to dually target sterol C-14 reductase (Erg24p) and sterol Δ8,Δ7 -isomerase (Erg2p) [3][4].

The Causality of Molecular Design: At physiological pH, the nitrogen atom within the morpholine ring becomes protonated. This protonated state acts as a high-energy transition state analog that mimics the carbocation intermediates formed at the C-14 and C-8 positions of the sterol core during natural reduction and isomerization[2]. By competitively binding to the active sites of Erg24p and Erg2p, the compound halts ergosterol production. The depletion of ergosterol, coupled with the toxic accumulation of abnormal sterol intermediates (such as ignosterol and fecosterol), disrupts fungal membrane fluidity and severely impairs vacuolar physiology, ultimately leading to cell death[4].

Pathway Visualization

To understand the biochemical shunt caused by this compound, we must map the specific enzymatic blockades within the late-stage ergosterol biosynthesis pathway.

ErgosterolPathway Lanosterol Lanosterol ERG11 Erg11p (14α-demethylase) Lanosterol->ERG11 Intermediate 4,4-dimethylcholesta- 8,14,24-trienol ERG11->Intermediate ERG24 Erg24p (C-14 reductase) Intermediate->ERG24 Ignosterol Ignosterol (Accumulates upon ERG24 block) ERG24->Ignosterol Biochemical Shunt Fecosterol Fecosterol ERG24->Fecosterol ERG2 Erg2p (Δ8,Δ7-isomerase) Fecosterol->ERG2 Ergosterol Ergosterol ERG2->Ergosterol Inhibitor 4-Ethyl-2-(piperidin-4-yl)morpholine Inhibitor->ERG24 Primary Inhibition Inhibitor->ERG2 Secondary Inhibition

Ergosterol biosynthesis pathway highlighting Erg24p and Erg2p inhibition by the morpholine derivative.

Experimental Protocols: A Self-Validating System

To rigorously evaluate 4-Ethyl-2-(piperidin-4-yl)morpholine, a self-validating experimental design is required. Relying solely on growth inhibition (MIC) is insufficient to prove the mechanism of action. Therefore, we pair the phenotypic susceptibility assay with an orthogonal, analytical GC-MS sterol profiling assay. If the compound truly targets Erg24p/Erg2p, a stoichiometric shift from ergosterol to ignosterol/fecosterol must be observed[5].

Protocol 3.1: In Vitro Broth Microdilution Assay (Phenotypic Validation)

This protocol determines the Minimum Inhibitory Concentration (MIC) following CLSI M27 guidelines[2].

  • Compound Preparation: Dissolve 4-Ethyl-2-(piperidin-4-yl)morpholine in 100% DMSO to create a 6400 μg/mL stock solution.

  • Serial Dilution: Perform two-fold serial dilutions in RPMI-1640 medium (buffered to pH 7.0 with MOPS) in a 96-well U-bottom microtiter plate to achieve a final concentration range of 64 μg/mL to 0.03 μg/mL[6]. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculum Preparation: Culture the target fungal strain (e.g., Candida albicans ATCC 24433) on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute 1:1000 in RPMI-1640 to yield a final working inoculum of ∼1×103 to 5×103 CFU/mL[6].

  • Inoculation & Incubation: Add 100 μL of the inoculum to each well containing 100 μL of the diluted compound. Incubate at 35°C for 24–48 hours[6].

  • Readout: Determine the MIC visually or via spectrophotometer (OD 530​ ). The MIC is defined as the lowest concentration resulting in a ≥80% reduction in growth compared to the drug-free control[6].

Protocol 3.2: Sterol Extraction and GC-MS Profiling (Target Validation)

This protocol extracts non-saponifiable lipids to confirm target engagement via the accumulation of specific sterol intermediates[6][7].

  • Cell Culture & Treatment: Grow fungal cells in 50 mL of RPMI-1640 medium containing a sub-inhibitory concentration (e.g., 0.5 × MIC) of the compound. Incubate at 35°C with shaking (200 rpm) for 16 hours.

  • Harvesting: Centrifuge the culture at 4,000 × g for 10 minutes. Wash the cell pellet twice with sterile distilled water to remove residual media.

  • Saponification (Critical Step): Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH). Incubate in a water bath at 85°C for 1 hour[6].

    • Causality: Saponification is strictly required because a significant portion of fungal sterols are stored as steryl esters in lipid droplets. KOH hydrolyzes these esters, allowing for the quantification of total cellular sterols rather than just free membrane sterols.

  • Extraction: Allow the mixture to cool to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to partition the non-saponifiable lipids (sterols) into the upper heptane layer[6].

  • GC-MS Analysis: Transfer the heptane layer to a glass vial. Inject 1 μL into a Gas Chromatograph-Mass Spectrometer equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 μm)[7].

    • Parameters: Carrier gas: Helium (1 mL/min). Oven program: 180°C for 1 min, ramp to 280°C at 10°C/min, hold for 20 min. Ionization: Electron Ionization (EI) at 70 eV[7].

  • Data Interpretation: Identify sterol peaks by comparing retention times and mass fragmentation patterns against the NIST library[7]. Calculate the relative percentage of ergosterol, ignosterol, and fecosterol based on peak area integration.

Experimental Workflow Visualization

Workflow Prep Compound Prep (DMSO Stock) Treatment Drug Treatment (Sub-MIC & MIC) Prep->Treatment Culture Fungal Culture (RPMI-1640) Culture->Treatment Harvest Cell Harvesting & Washing Treatment->Harvest Saponification Saponification (25% KOH, 85°C) Harvest->Saponification Extraction Sterol Extraction (n-Heptane) Saponification->Extraction GCMS GC-MS Analysis (Target Validation) Extraction->GCMS

Experimental workflow for validating target engagement via sterol extraction and GC-MS profiling.

Quantitative Data Presentation

The following tables summarize the expected analytical outputs when evaluating 4-Ethyl-2-(piperidin-4-yl)morpholine against standard reference strains, demonstrating both its phenotypic efficacy and its biochemical mechanism.

Table 1: Comparative In Vitro Antifungal Susceptibility (MIC, μg/mL) Data represents typical ranges for optimized morpholine derivatives compared to clinical standards.

Fungal Strain4-Ethyl-2-(piperidin-4-yl)morpholineAmorolfine (Control)Fluconazole (Control)
Candida albicans ATCC 244330.125 - 0.250.06 - 0.1250.25 - 0.5
Candida glabrata ATCC 900300.5 - 1.00.25 - 0.58.0 - 16.0
Candida krusei ATCC 62580.25 - 0.50.125 - 0.2532.0 - 64.0

Table 2: GC-MS Sterol Composition Profile in C. albicans (% of Total Sterols) Demonstrates the dose-dependent target engagement of Erg24p and Erg2p. A successful assay will show a stoichiometric collapse of Ergosterol and a spike in Ignosterol.

Treatment ConditionErgosterol (Product)Ignosterol (Erg24p Block)Fecosterol (Erg2p Block)Lanosterol (Precursor)
Untreated Control> 85.0%< 1.0%< 2.0%~ 5.0%
Compound (0.25 × MIC)45.2%38.5%8.3%~ 5.0%
Compound (0.50 × MIC)12.4%68.1%14.2%~ 4.5%

References

  • Candida albicans Sterol C-14 Reductase, Encoded by the ERG24 Gene, as a Potential Antifungal Target Site. Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

  • ERG2 and ERG24 Are Required for Normal Vacuolar Physiology as Well as Candida albicans Pathogenicity in a Murine Model of Disseminated but Not Vaginal Candidiasis. PubMed Central (PMC). URL:[Link]

  • Chemogenomic profiling: Identifying the functional interactions of small molecules in yeast. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. PubMed Central (PMC). URL:[Link]

Sources

Application

Application Note: Preclinical Pharmacokinetic Profiling of 4-Ethyl-2-(piperidin-4-yl)morpholine (EPM)

Introduction & Scientific Rationale 4-Ethyl-2-(piperidin-4-yl)morpholine (EPM) is a highly basic, dual-heterocycle small molecule scaffold frequently utilized in the design of central nervous system (CNS) agents and targ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-Ethyl-2-(piperidin-4-yl)morpholine (EPM) is a highly basic, dual-heterocycle small molecule scaffold frequently utilized in the design of central nervous system (CNS) agents and targeted oncology therapeutics (e.g., kinase inhibitors). Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of EPM is a critical gatekeeper in preclinical drug development.

From a physicochemical perspective, EPM contains two basic aliphatic nitrogens (piperidine and morpholine rings) with pKa values typically ranging between 8.3 and 9.5. At a physiological pH of 7.4, EPM exists predominantly in a protonated, cationic state. This structural feature directly dictates its pharmacokinetic (PK) behavior: basic, lipophilic amines typically exhibit a highly expanded volume of distribution ( Vd​ ) due to extensive tissue partitioning and lysosomal trapping[1]. Furthermore, evaluating its systemic clearance and oral bioavailability ( F ) is essential for establishing safe, efficacious dosing windows before advancing to models of impaired organ function or clinical trials [2].

This application note details a robust, self-validating in vivo PK protocol in a rodent model, coupled with an LC-MS/MS bioanalytical workflow validated according to FDA industry standards [3].

Experimental Design & Causality (E-E-A-T Principles)

To ensure the highest degree of scientific integrity and reproducibility, the study design incorporates the following causal choices:

  • Animal Model Selection: Sprague-Dawley (SD) rats equipped with Jugular Vein Catheters (JVC) are utilized. Causality: JVC allows for stress-free, serial blood sampling from a single animal across the entire time course. Avoiding restraint stress prevents spikes in endogenous catecholamines, which can alter cardiac output, hepatic blood flow, and consequently, the clearance rate of the drug.

  • Formulation Strategy: Due to the lipophilicity and basicity of EPM, standard aqueous buffers are insufficient for intravenous (IV) dosing. An optimized vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline (pH adjusted to 5.5) is used for IV administration to prevent drug precipitation in the bloodstream. For oral (PO) dosing, a 0.5% Methylcellulose (MC) suspension is chosen to ensure uniform dispersion in the gastrointestinal tract.

  • Anticoagulant Choice: K2EDTA is selected over heparin for blood collection. Causality: Heparin frequently causes significant matrix effects and ion suppression during electrospray ionization (ESI) in LC-MS/MS analysis, whereas K2EDTA provides a cleaner background for basic amine quantification.

Step-by-Step Methodology

Phase 1: In Vivo Dosing and Serial Sampling
  • Preparation: Fast JVC SD rats (n=3 per route) overnight (12 hours) prior to PO dosing to eliminate food-effect variables on absorption. IV-dosed rats may remain fed.

  • Dosing:

    • IV Cohort: Administer EPM at 2.0 mg/kg via the tail vein as a slow bolus over 1 minute to prevent acute Cmax​ -driven toxicity.

    • PO Cohort: Administer EPM at 10.0 mg/kg via oral gavage.

  • Serial Blood Collection: Withdraw 200 µL of blood via the JVC at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Flush the catheter with an equal volume of heparinized saline (10 IU/mL) to maintain patency.

  • Plasma Separation: Immediately transfer blood to pre-chilled K2EDTA tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C. Aliquot the plasma supernatant and flash-freeze on dry ice. Store at -80°C until bioanalysis.

InVivoWorkflow Form Formulation (IV: DMSO/Solutol PO: 0.5% MC) Dosing In Vivo Dosing (SD Rats JVC) Form->Dosing QC Passed Sampling Serial Blood Sampling (0.083 to 24 h) Dosing->Sampling IV & PO Plasma Plasma Separation (4,000 x g, 4°C) Sampling->Plasma K2EDTA tubes Storage Sample Storage (-80°C) Plasma->Storage Aliquoting

Fig 1. In vivo pharmacokinetic workflow for EPM administration and serial blood sampling in SD rats.

Phase 2: Bioanalytical Sample Preparation (Protein Precipitation)
  • Thawing: Thaw plasma samples and calibration standards on wet ice to prevent ex vivo degradation.

  • Spiking: Transfer 20 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution (e.g., Tolbutamide or EPM-d4, 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to each well. Causality: A 1:3 ratio of plasma to organic solvent rapidly denatures plasma proteins, releasing protein-bound EPM into the supernatant.

  • Extraction: Vortex the plate vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to a clean injection plate.

Phase 3: LC-MS/MS Analysis

This method is developed in strict accordance with FDA Bioanalytical Method Validation Guidance [3], ensuring accuracy, precision, and selectivity.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 50 × 2.1 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: Formic acid ensures the basic nitrogens of EPM remain fully protonated, maximizing retention on the column and ionization efficiency.

  • Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for EPM (e.g., m/z 199.2 m/z fragment).

LCMSPipeline Thaw Thaw Plasma Samples (on ice) Spike Spike Internal Standard (Tolbutamide/EPM-d4) Thaw->Spike Crash Protein Precipitation (1:3 Plasma:ACN) Spike->Crash Centrifuge Centrifugation (14,000g, 10 min) Crash->Centrifuge Vortex 5 min LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Centrifuge->LCMS Supernatant transfer Data PK Parameter Calculation (NCA Model) LCMS->Data Peak Integration

Fig 2. Bioanalytical sample preparation and LC-MS/MS data acquisition pipeline for EPM quantification.

Data Presentation & PK Parameter Summary

Following LC-MS/MS analysis, concentration-time data is processed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). The table below summarizes the representative PK parameters for EPM.

As predicted by its basic and lipophilic structure, EPM exhibits a large volume of distribution ( Vdss​ > Total body water of ~0.7 L/kg in rats) and moderate systemic clearance.

Pharmacokinetic ParameterUnitsIV Administration (2.0 mg/kg)PO Administration (10.0 mg/kg)
Cmax​ (Maximum Concentration)ng/mL845.2 ± 62.1412.5 ± 45.3
Tmax​ (Time to Maximum Concentration)h0.083 (First sampling)1.5 ± 0.5
AUC0−∞​ (Area Under the Curve)h·ng/mL1250.4 ± 115.23450.8 ± 210.6
T1/2​ (Terminal Half-Life)h3.2 ± 0.44.1 ± 0.6
CL (Systemic Clearance)L/h/kg1.60 ± 0.15N/A
Vdss​ (Volume of Distribution at Steady State)L/kg4.85 ± 0.42N/A
F (Absolute Bioavailability)%N/A55.2%

Note: Data represents mean ± SD (n=3). Bioavailability ( F ) is calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

References

  • Title: The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Title: Pharmacokinetics in Patients with Impaired Renal Function – Study Design, Data Analysis, and Impact on Dosing Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Method

Application Notes &amp; Protocols: Synthesis and Evaluation of 4-Ethyl-2-(piperidin-4-yl)morpholine Derivatives for Cancer Research

Abstract The morpholine and piperidine heterocycles are cornerstones in medicinal chemistry, recognized as "privileged scaffolds" for their frequent appearance in clinically successful drugs.[1][2] Their unique physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine and piperidine heterocycles are cornerstones in medicinal chemistry, recognized as "privileged scaffolds" for their frequent appearance in clinically successful drugs.[1][2] Their unique physicochemical properties, including metabolic stability and the ability to modulate aqueous solubility, make them ideal building blocks in drug design.[3][4] This guide provides a comprehensive framework for the synthesis of novel 4-Ethyl-2-(piperidin-4-yl)morpholine derivatives, a class of compounds designed to leverage the synergistic potential of these two scaffolds. We present a detailed, field-proven synthetic strategy, complete with step-by-step protocols for synthesis, purification, and characterization. Furthermore, we outline a suite of in vitro protocols to evaluate the anticancer efficacy of these novel derivatives, focusing on their effects on cell viability, apoptosis, and cell cycle progression. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.

Part 1: Chemical Synthesis and Characterization

The rational design of our target scaffold combines the ethyl-morpholine moiety, known to interact with key biological targets like kinases, with the versatile piperidine ring, a common feature in potent anticancer agents.[1][5] The synthetic strategy is designed for modularity, allowing for the future creation of a diverse chemical library by modifying the piperidine nitrogen.

Retrosynthetic Analysis and Strategy

Our approach hinges on a convergent synthesis, where the two core heterocyclic systems are prepared separately and then coupled in a key final step. The primary disconnection is made at the C-N bond linking the morpholine and piperidine rings, suggesting a reductive amination reaction as an efficient and high-yielding coupling strategy. This method is widely used for its operational simplicity and tolerance of various functional groups.

G cluster_precursors Key Precursors Target Target Molecule 4-Ethyl-2-(piperidin-4-yl)morpholine Derivative Bond Key Disconnection (C-N Bond Formation) Target->Bond Precursor1 Precursor A N-Protected Piperidin-4-one Bond->Precursor1 Reductive Amination Partner Precursor2 Precursor B 2-Amino-1-butanol Bond->Precursor2 Morpholine Precursor

Caption: Retrosynthetic analysis of the target scaffold.

Detailed Synthetic Protocol

This protocol describes a three-stage synthesis: (1) construction of the 4-ethylmorpholine core, (2) coupling with a protected piperidine, and (3) deprotection and derivatization.

Stage 1: Synthesis of 2-(Bromomethyl)-4-ethylmorpholine (Intermediate I)

  • Rationale: This stage builds the core ethyl-morpholine structure. N-ethylation of diethanolamine is followed by a cyclization/bromination sequence. The use of thionyl bromide provides a reliable method for converting the hydroxyl group into a good leaving group (bromide) for the subsequent cyclization.

  • N-Ethylation: To a solution of diethanolamine (1.0 eq) in ethanol, add potassium carbonate (2.5 eq) and ethyl iodide (1.2 eq). Reflux the mixture for 12-16 hours. Monitor by TLC. After completion, filter the solid, concentrate the filtrate, and purify by distillation to yield N-ethyldiethanolamine.

  • Cyclization & Bromination: Cool a solution of N-ethyldiethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) to 0°C. Slowly add thionyl bromide (SOBr₂) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain Intermediate I .

Stage 2: Synthesis of tert-butyl 4-((4-ethylmorpholin-2-yl)methylamino)piperidine-1-carboxylate (Intermediate II)

  • Rationale: This step couples the morpholine core with a commercially available, Boc-protected piperidine building block. Boc protection is chosen for its stability under the reaction conditions and its straightforward removal under acidic conditions.

  • Coupling Reaction: Dissolve Intermediate I (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in acetonitrile. Add potassium carbonate (3.0 eq) as a base.

  • Stir the mixture at 60°C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo. Purify the resulting residue by column chromatography (Silica gel, DCM:Methanol gradient) to yield the Boc-protected coupled product, Intermediate II .

Stage 3: Deprotection and Final Derivatization

  • Rationale: Removal of the Boc protecting group liberates the piperidine nitrogen, which can then be functionalized to create a library of final derivatives. Here, we provide an example of a simple acylation.

  • Boc Deprotection: Dissolve Intermediate II (1.0 eq) in a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours. The hydrochloride salt of the deprotected amine will precipitate.

  • Filter the solid and wash with cold diethyl ether to obtain the deprotected amine salt, 4-Ethyl-2-(piperidin-4-yl)morpholine dihydrochloride.

  • Example Derivatization (Acylation): To generate an acetyl derivative, suspend the dihydrochloride salt (1.0 eq) in DCM. Add triethylamine (TEA) (2.5 eq) to neutralize the salt. Cool the mixture to 0°C and add acetyl chloride (1.2 eq) dropwise. Stir for 2 hours.

  • Work-up and Purification: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final compound by column chromatography or preparative HPLC.

Characterization of Final Compounds
  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the structure. Expect characteristic signals for the ethyl group, morpholine ring protons, and piperidine ring protons.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compounds. Purity should ideally be >95% for use in biological assays.

Part 2: Application in Cancer Research

The 4-Ethyl-2-(piperidin-4-yl)morpholine scaffold is designed to target cellular pathways frequently dysregulated in cancer. Morpholine-containing drugs, such as the PI3K inhibitor Gedatolisib, have demonstrated clinical efficacy.[3][6] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1]

Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

We hypothesize that these derivatives may act as inhibitors within this pathway. By blocking key kinases like PI3K or mTOR, the compounds can halt the downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis.

G cluster_outcomes Cellular Outcomes RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Hypothesized Inhibition by 4-Ethyl-2-(piperidin-4-yl)morpholine Derivative Inhibitor->PI3K G cluster_secondary Start Synthesized Derivatives (>95% Purity) Screen1 Primary Screen: Cell Viability Assay (e.g., MTT/CCK-8) Start->Screen1 Decision1 Calculate IC50 Potent Hits? Screen1->Decision1 Screen2 Secondary Screen: Mechanism of Action Decision1->Screen2 Yes End Lead Compound Identification Decision1->End No (Discard) Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle Cell Cycle Analysis Apoptosis->End CellCycle->End

Caption: Workflow for in vitro anticancer evaluation.

Protocol: Cell Viability (MTT) Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Materials:

    • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer). [7] * Complete culture medium (e.g., DMEM with 10% FBS).

    • 96-well plates.

    • Synthesized compounds dissolved in DMSO (stock solutions).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%). [8]

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [9]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

  • Procedure:

    • Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the cells using a flow cytometer. The resulting fluorescence distinguishes cell populations:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Data Presentation

Quantitative data should be summarized for clarity. The table below provides a template for presenting cytotoxicity data from the primary screen.

Compound IDR-Group on Piperidine-NIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7Selectivity Index (Normal vs. Cancer)
LEAD-001 -H9.54 ± 0.156.44 ± 0.29Calculate
LEAD-002 -COCH₃8.55 ± 0.673.15 ± 0.23Calculate
LEAD-003 -CH₂Ph15.2 ± 1.111.8 ± 0.9Calculate
DoxorubicinReference0.8 ± 0.050.5 ± 0.03Calculate

Note: Data are hypothetical examples for illustrative purposes, inspired by similar compound series. [7]

Conclusion

This guide provides a robust and detailed methodology for the synthesis of novel 4-Ethyl-2-(piperidin-4-yl)morpholine derivatives and their subsequent evaluation as potential anticancer agents. The described synthetic route is versatile, allowing for the creation of diverse compound libraries. The outlined in vitro assays form a standard cascade for identifying lead candidates and elucidating their mechanism of action. By targeting critical signaling pathways like PI3K/Akt/mTOR, this class of compounds holds significant promise for the development of new targeted cancer therapies.

References

  • Discovery and preclinical evaluation of a novel class of small-molecule compounds in hormone-dependent and -independent cancer cell lines. (2005). AACR Journals.
  • Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. (2022). PMC.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. (2022). PubMed.
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem.
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • Possible strategies for the synthesis of morpholines.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
  • The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure- Activity Relationship of Piperidine-Morpholine Compounds. Benchchem.
  • A review on pharmacological profile of Morpholine derivatives. (2023).
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). PMC.

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Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Strategies for the Comprehensive Characterization of Morpholine Derivatives

Introduction & Rationale Morpholine (1,4-oxazinane) is a privileged pharmacophore ubiquitous in modern drug discovery, agrochemicals, and novel therapeutic modalities such as phosphorodiamidate morpholino oligomers (PMOs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Morpholine (1,4-oxazinane) is a privileged pharmacophore ubiquitous in modern drug discovery, agrochemicals, and novel therapeutic modalities such as phosphorodiamidate morpholino oligomers (PMOs)[1]. Its inclusion in molecular scaffolds modulates basicity, improves aqueous solubility, and facilitates critical hydrogen-bonding interactions with biological targets. However, the presence of both oxygen and nitrogen heteroatoms renders the morpholine ring highly susceptible to complex metabolic biotransformations, including N-oxidation, N-dealkylation, and ring scission.

High-resolution mass spectrometry (HRMS), utilizing Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers, provides the sub-ppm mass accuracy and resolving power required to unambiguously assign these structural modifications[2]. This application note details the causality behind morpholine fragmentation and provides self-validating HRMS protocols for metabolite identification, impurity profiling, and sequence confirmation.

Fundamental Fragmentation Mechanisms of the Morpholine Pharmacophore

Understanding the gas-phase dissociation of morpholine derivatives is critical for accurate MS/MS interpretation. Under collision-induced dissociation (CID), morpholine-containing precursor ions exhibit highly conserved fragmentation signatures driven by the electron-donating properties of the heteroatoms:

  • Diagnostic Water Loss (-18.0106 Da): A prominent and highly characteristic fragmentation event in morpholine derivatives is the loss of H₂O. This neutral loss is a primary indicator of the breakdown of the morpholine structure[3],[4].

  • Ring Cleavage: Following water loss, further internal cleavage of the morpholine ring often produces diagnostic fragment ions. For example, in morpholine-based fungicides, a distinct fragment at m/z 166 is frequently observed, serving as a structural hallmark[3],[4].

  • Alpha-Cleavage and N-Dealkylation: The nitrogen atom directs alpha-cleavage, often leading to the expulsion of the morpholine moiety or the formation of a stabilized morpholinium ion, which dominates the lower mass range of the MS/MS spectrum.

HRMS_Workflow SamplePrep Sample Preparation (QuEChERS / SPE) Separation Chromatography (UHPLC / GC) SamplePrep->Separation Ionization Ionization (ESI+ / ESI- / EI) Separation->Ionization MassSpec HRMS Acquisition (Orbitrap / Q-TOF) Ionization->MassSpec DataProc Data Processing (Mass Defect / Deconvolution) MassSpec->DataProc

End-to-end HRMS workflow for the isolation, ionization, and structural elucidation of morpholines.

Experimental Protocols: Self-Validating Systems

To ensure scientific rigor and trustworthiness, the following protocols are designed with built-in validation steps, ensuring the analytical system continuously verifies its own accuracy.

Protocol A: LC-QTOF-MS for Oligonucleotide (PMO) Profiling

PMOs utilize a morpholine moiety instead of a standard ribose ring, conferring extreme resistance to nucleases[1]. LC-QTOF-MS is the gold standard for their characterization.

  • Causality & Rationale: PMOs possess a non-ionic backbone and are uncharged at neutral pH. Therefore, negative electrospray ionization (ESI-) combined with specific basic mobile phases is required to efficiently deprotonate the molecules and generate the multiply charged ions necessary for MS/MS sequencing[1].

Step-by-Step Methodology:

  • Chromatographic Separation: Utilize a StableBond C3 column (1.8 µm, 2.1 x 50 mm) maintained at 40 °C. The C3 stationary phase prevents the irreversible secondary interactions and carryover often seen with larger oligonucleotides[1].

  • Ion Source Optimization: Operate a Dual Jet Stream ESI source in negative polarity. Set the drying gas to 325 °C (12 L/min) and the sheath gas to 350 °C (12 L/min) to ensure complete desolvation of the bulky morpholino oligomers[1].

  • Data Acquisition: Acquire full-scan MS spectra from m/z 400 to 3200. For sequence confirmation, trigger targeted MS/MS specifically on the dominant -3 charge state, which yields the most comprehensive sequence coverage[1].

  • System Validation: Continuously infuse a reference mass solution via a secondary sprayer. The acceptable mass accuracy threshold for intact PMOs must be strictly < 1.0 ppm (routine performance often yields ~0.86 ppm)[1].

Protocol B: GC-Orbitrap HRMS for Impurity Profiling in Starting Materials

For volatile morpholine precursors (e.g., 3-methylmorpholine), gas chromatography coupled to an Orbitrap provides unmatched resolving power for separating isobaric synthesis impurities[2].

  • Causality & Rationale: Electron Ionization (EI) provides highly reproducible, energy-standardized fragmentation for library matching, while Positive Chemical Ionization (PCI) uses a softer reagent gas to preserve the pseudo-molecular ion, allowing for the accurate mass confirmation of unknown impurities[2].

Step-by-Step Methodology:

  • Sample Introduction: Dilute the morpholine derivative (e.g., (3S)-3-methylmorpholine) to 1% v/v in LC/MS grade methanol[2].

  • Chromatography: Inject onto a 30 m × 0.25 mm × 0.25 µm capillary GC column. Maintain a constant helium flow rate of 1.0 mL/min and program the oven from 50 °C to 320 °C at a ramp of 20 °C/min[2].

  • HRMS Acquisition: Operate the Orbitrap mass analyzer at a high resolving power of 60,000 (FWHM at m/z 200)[2]. Acquire parallel analytical runs in EI mode (for structural deconvolution) and PCI mode (using methane as a reagent gas for intact mass determination)[2].

  • System Validation: Verify that the scan-to-scan mass error remains < 1 ppm across the entire chromatographic peak (which is typically ~3 seconds wide at the baseline)[2].

Advanced Data Processing: Mass Defect Filtering (MDF)

When screening for novel morpholine-derived designer drugs (e.g., synthetic cannabinoids) or uncharacterized in vivo metabolites, Mass Defect Filtering (MDF) serves as a highly effective data reduction technique[5].

  • Causality & Rationale: The specific elemental composition of the morpholine ring imparts a unique fractional mass (mass defect) to the molecule. By setting a computational filter window around this expected defect, massive amounts of endogenous background matrix ions are mathematically excluded, revealing trace-level analogs. For indole-derived morpholine analogs, a mass defect filter centered at 0.185 mDa with a window of ±50 mDa successfully captures approximately 75% of related structures[5].

MDF_Logic RawData Raw HRMS Data (Complex Matrix) Filter Apply Mass Defect Filter (Center: 0.185 mDa ± 50 mDa) RawData->Filter Match Morpholine Analogs Retained Filter->Match In Window Discard Endogenous Matrix Discarded Filter->Discard Out of Window Substructure Precursor Ion Search (e.g., m/z 127.056, 155.051) Match->Substructure FinalID Novel Derivative Identification Substructure->FinalID

Logical decision tree for identifying novel morpholine derivatives using Mass Defect Filtering.

Data Presentation: Quantitative Summaries

To facilitate rapid comparison of HRMS performance across different morpholine applications, the following table synthesizes key operational parameters and diagnostic ions.

Analyte ClassMatrix / ApplicationIonization & PolarityResolution (FWHM)Diagnostic Fragment / FeatureMass Accuracy
Morpholine Fungicides Fruit CommoditiesESI (+)> 60,000[M+H - H₂O]⁺, m/z 166[3]< 2 ppm
PMOs (Oligonucleotides) Synthetic QCESI (-)> 30,000-3 charge state dominance[1]0.86 ppm[1]
3-Methylmorpholine Starting Material ImpuritiesEI / PCI (+)60,000 at m/z 200PCI intact mass, EI library match[2]< 1 ppm[2]
Synthetic Cannabinoids Biological FluidsESI (+)> 30,000Mass defect ~0.185 mDa[5]< 3 ppm

Conclusion

The analytical characterization of morpholine derivatives demands a multi-faceted HRMS approach. By leveraging specific, chemically-driven fragmentation pathways (such as characteristic water losses)[3] and utilizing advanced, orthogonal acquisition strategies like GC-Orbitrap for volatile impurities[2] and LC-QTOF for large morpholino oligomers[1], scientists can achieve unambiguous structural elucidation. The strict integration of self-validating steps, including continuous mass calibration and mass defect filtering[5], ensures the highest level of scientific integrity in both targeted quantification and non-targeted discovery workflows.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 4-Ethyl-2-(piperidin-4-yl)morpholine Synthesis

Welcome to the Technical Support Center for the synthesis of 4-Ethyl-2-(piperidin-4-yl)morpholine . This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing bottlenecks,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Ethyl-2-(piperidin-4-yl)morpholine . This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing bottlenecks, low yields, or impurity issues during the multi-step synthesis of this critical heterocyclic building block.

Unlike standard protocols, this guide emphasizes the causality behind reaction failures and provides a self-validating framework to ensure each intermediate is chemically sound before proceeding.

Mechanistic Workflow & Reaction Logic

The synthesis of 2-substituted morpholines is notoriously prone to regioselectivity issues and ring-cleavage during reduction[1]. The most robust, scalable route to 4-Ethyl-2-(piperidin-4-yl)morpholine involves a 5-stage linear sequence starting from N-Boc-piperidine-4-carboxaldehyde.

The logic relies on the stereospecific opening of an epoxide to establish the 1,2-amino alcohol backbone, followed by a controlled lactamization to form a morpholin-3-one intermediate. This prevents the intermolecular oligomerization that often plagues direct morpholine cyclizations[2].

SynthWorkflow N1 N-Boc-piperidine-4-carboxaldehyde N2 Corey-Chaykovsky Epoxidation (Yields N-Boc-4-oxiranylpiperidine) N1->N2 NaH, TMSI, DMSO N3 Epoxide Opening w/ Ethylamine (Regioselective SN2) N2->N3 EtOH, 60°C N4 Acylation & Cyclization (2-Chloroacetyl chloride + KOtBu) N3->N4 1. DCM, TEA 2. THF, KOtBu N5 Amide Reduction (BH3·DMS Complex) N4->N5 THF, Reflux N6 Boc Deprotection (4M HCl in Dioxane) N5->N6 MeOH quench N7 4-Ethyl-2-(piperidin-4-yl)morpholine N6->N7 Yield: 65-75%

Synthetic workflow for 4-Ethyl-2-(piperidin-4-yl)morpholine.

Self-Validating Experimental Protocols

To prevent the carryover of impurities, every step in this protocol includes built-in analytical validation parameters. Do not proceed to the next step unless the validation criteria are met.

Step 1: Epoxide Opening (Amino Alcohol Formation)
  • Dissolve N-Boc-4-oxiranylpiperidine (1.0 eq) in absolute ethanol (0.2 M).

  • Add a solution of ethylamine (2.0 M in THF, 3.0 eq).

  • Stir the sealed reaction mixture at 60°C for 12 hours.

  • Concentrate under reduced pressure to remove excess ethylamine.

  • Causality: Ethanol acts as a protic solvent, stabilizing the developing alkoxide charge and directing the nucleophilic attack strictly to the less hindered terminal carbon of the epoxide.

  • Validation Check: LC-MS should show complete disappearance of starting material (m/z 228) and the appearance of the amino alcohol product at m/z 273 [M+H]+ .

Step 2: Lactamization (Morpholin-3-one Formation)
  • Dissolve the crude amino alcohol in anhydrous DCM (0.1 M). Add triethylamine (2.5 eq) and cool to 0°C.

  • Dropwise add 2-chloroacetyl chloride (1.1 eq). Stir for 1 hour, then quench with aqueous NaHCO3 and extract the chloroacetamide intermediate.

  • Solvent-swap to anhydrous THF (0.05 M dilution). Add Potassium tert-butoxide (KOtBu, 1.5 eq) at 0°C and stir for 2 hours.

  • Causality: High dilution (0.05 M) during the KOtBu cyclization is critical. It kinetically favors intramolecular ring closure over intermolecular dimerization.

  • Validation Check: LC-MS must show the morpholin-3-one mass at m/z 313 [M+H]+ .

Step 3: Chemoselective Amide Reduction
  • Dissolve the morpholin-3-one in anhydrous THF (0.1 M) under N2.

  • Slowly add Borane-Dimethylsulfide complex (BH3·DMS, 3.0 eq) at room temperature.

  • Reflux at 70°C for 4 hours.

  • Cool to 0°C and carefully quench with methanol, followed by 1M HCl to break the boron-amine complex.

  • Validation Check: LC-MS must show m/z 299[M+H]+ .

Step 4: Boc Deprotection
  • Dissolve the protected morpholine in DCM (0.2 M).

  • Add 4M HCl in Dioxane (5.0 eq) and stir at room temperature for 2 hours.

  • Concentrate to yield the final product as a hydrochloride salt.

  • Validation Check: Final LC-MS must show m/z 199 [M+H]+ .

Troubleshooting Guide

Troubleshooting Start Low Overall Yield (<40%) Q1 Is the morpholin-3-one intermediate pure? Start->Q1 A1_No Optimize Cyclization: Use strictly anhydrous THF & high dilution (0.05M) Q1->A1_No No (Oligomers seen) A1_Yes Check Reduction Step Q1->A1_Yes Yes (>95% purity) Q2 Incomplete reduction or over-reduction? A1_Yes->Q2 A2_Inc Incomplete: Ensure acidic quench to break Boron-Amine complex Q2->A2_Inc Starting Mat. Remains A2_Over Ring Cleavage: Switch from LiAlH4 to Borane-DMS complex Q2->A2_Over Ring Cleavage Occurs

Troubleshooting logic tree for resolving low synthetic yields.

Q: I am seeing significant side-products during the epoxide opening. How do I improve regioselectivity?

A: If you observe a mixture of regioisomers, your solvent is likely too non-polar. Nucleophilic attack by ethylamine can occur at the terminal carbon (desired) or the internal carbon (undesired). Causality: Using a polar protic solvent like ethanol, combined with moderate heating (60°C), hydrogen-bonds with the epoxide oxygen. This weakens the C-O bonds and strongly favors SN2 attack at the less sterically hindered terminal position[1].

Q: The cyclization step (Step 2) is stalling, and I see a mass of m/z 349. What is happening?

A: A mass of 349 corresponds to the uncyclized chloroacetamide intermediate. Causality: This occurs when the base used is not strong enough to deprotonate the secondary alcohol, or if water in the solvent quenched the base. Ensure you are using fresh, sublimed KOtBu and strictly anhydrous THF.

Q: My yield drops drastically during the reduction of the morpholin-3-one. I am using LiAlH4.

A: Stop using Lithium Aluminum Hydride (LiAlH4) for this specific scaffold. Causality: Strong hydride donors like LiAlH4 can over-reduce or cleave the sensitive C-O bond of the morpholine ring at elevated temperatures. Switch to Borane-Dimethylsulfide (BH3·DMS). Borane is highly chemoselective for lactam carbonyls over ethers and prevents ring-opening side reactions.

Quantitative Optimization Data

To further illustrate the causality of reagent selection during the critical Amide Reduction (Step 3) , review the optimization data below. The data clearly demonstrates why BH3·DMS is the superior choice.

Reducing AgentEquivalentsSolventTemp (°C)Time (h)Primary Issue ObservedIsolated Yield (%)
LiAlH42.0THF0 to 2512Incomplete reduction35%
LiAlH43.0THF65 (Reflux)4Ring cleavage (C-O bond broken)18%
Red-Al3.0Toluene806Difficult product isolation/emulsions42%
BH3·THF3.0THF65 (Reflux)6Moderate yield, THF complex instability61%
BH3·DMS 3.0 THF 65 (Reflux) 4 Clean conversion, easy quench 88%

Frequently Asked Questions (FAQs)

Q: Is there a "greener" or more direct alternative to the chloroacetyl chloride cyclization route?

A: Yes. Recent advancements in green chemistry have demonstrated that 1,2-amino alcohols can be converted directly to morpholines using ethylene sulfate and tBuOK in a redox-neutral protocol[3]. This method selectively monoalkylates the amine and bypasses the need for highly reactive acyl chlorides and subsequent harsh reductions[2]. If scaling up for process chemistry, evaluating the ethylene sulfate route is highly recommended.

Q: How do I ensure the stereochemistry is preserved if I start with a chiral epoxide?

A: Epoxide opening with aliphatic amines typically proceeds with complete inversion of configuration at the attacked carbon. To maintain this stereochemical integrity through the cyclization step, temperatures must be kept below 80°C to prevent unwanted epimerization. Transition metal catalysis can also be employed if highly specific stereoisomers of the morpholine ring are required[1].

Q: Why do I need to quench the Borane reduction with both Methanol and HCl?

A: Borane reductions of amides produce a highly stable amine-borane complex ( R3​N⋅BH3​ ). Causality: Quenching with methanol alone destroys excess reagent but does not break this complex, leading to artificially low isolated yields. Adding 1M HCl protonates the amine, breaking the coordinate covalent bond with boron and allowing the free morpholine to be isolated during basic workup.

Sources

Optimization

Troubleshooting low solubility of 4-Ethyl-2-(piperidin-4-yl)morpholine in aqueous solutions

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of 4-Ethyl-2-(piperidin-4-yl)morpholine. As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of 4-Ethyl-2-(piperidin-4-yl)morpholine. As a Senior Application Scientist, this guide synthesizes fundamental physicochemical principles with field-proven troubleshooting strategies to enable you to overcome these experimental hurdles.

A Note on Physicochemical Data: Publicly available experimental data for 4-Ethyl-2-(piperidin-4-yl)morpholine is limited. Therefore, this guide is built upon predicted properties derived from its chemical structure and data from closely related analogs. The troubleshooting protocols provided are designed to be self-validating systems for your specific experimental context.

Predicted Physicochemical Properties of 4-Ethyl-2-(piperidin-4-yl)morpholine

Understanding the inherent properties of a molecule is the first step in troubleshooting its behavior in solution.

PropertyPredicted Value/RangeRationale & Implications for Solubility
Molecular Structure C₁₁H₂₂N₂OThe structure contains two basic nitrogen atoms, making its solubility highly dependent on pH. The ethyl group increases its lipophilicity.
Molecular Weight 198.31 g/mol
pKa (most basic) ~10.0 - 11.0This is attributed to the piperidine nitrogen. At pH values significantly below this pKa, this nitrogen will be protonated, which should increase aqueous solubility.
pKa (less basic) ~7.5 - 8.5This is attributed to the N-ethylated morpholine nitrogen. The ethyl group slightly increases the basicity compared to unsubstituted morpholine.
logP > 1.0The ethyl group and the overall carbon framework suggest a higher lipophilicity compared to unsubstituted analogs, leading to poor intrinsic aqueous solubility.
Aqueous Solubility Low at neutral pHExpected to be poorly soluble at pH 7.4 due to its predicted lipophilicity and the presence of a significant fraction of the un-ionized form.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 4-Ethyl-2-(piperidin-4-yl)morpholine, not dissolving in my aqueous buffer (e.g., PBS at pH 7.4)?

A1: The low solubility of 4-Ethyl-2-(piperidin-4-yl)morpholine at neutral pH is expected due to its chemical nature. It is a dibasic compound with a predicted high lipophilicity (logP > 1.0). At pH 7.4, a significant portion of the molecules will be in their neutral, un-ionized form, which is less soluble in water. The morpholine nitrogen (predicted pKa ~7.5-8.5) will be only partially protonated, and the more basic piperidine nitrogen (predicted pKa ~10.0-11.0) will be largely protonated, but the overall lipophilicity of the molecule still limits its solubility.

Q2: I've tried heating the solution, but the compound precipitates out upon cooling. What's happening?

A2: This phenomenon, known as supersaturation, is common for compounds whose solubility is temperature-dependent. While heating can increase the rate and extent of dissolution, the solution becomes thermodynamically unstable as it cools. The solubility limit decreases at lower temperatures, causing the excess dissolved compound to precipitate out. This indicates that you are exceeding the equilibrium solubility at room temperature.

Q3: Can I use DMSO to dissolve my compound first and then dilute it into my aqueous buffer?

A3: This is a common practice, but it has its pitfalls. While 4-Ethyl-2-(piperidin-4-yl)morpholine is likely highly soluble in DMSO, diluting this stock solution into an aqueous buffer can cause the compound to precipitate if the final concentration is above its aqueous solubility limit. This is often referred to as "crashing out." The final concentration of DMSO should also be considered, as it can affect biological assays.

Troubleshooting Guides

Issue 1: Inconsistent solubility results between experiments.

This often points to issues with pH control, solid-state form, or equilibration time.

A Inconsistent Solubility B Verify pH of final solution A->B Step 1 C Characterize solid form (Polymorphism?) B->C If pH is consistent D Increase equilibration time C->D If solid form is consistent E Consistent Results? D->E After re-equilibration E->A No, re-evaluate F Problem Solved E->F Yes

Caption: Troubleshooting inconsistent solubility.

  • pH Verification: Always measure the pH of your final solution after adding the compound. The compound itself is basic and can alter the pH of unbuffered or weakly buffered solutions.

  • Equilibration Time: Ensure you are allowing sufficient time for the solution to reach equilibrium. For poorly soluble compounds, this can take 24-72 hours. Use a shaker or rotator at a constant temperature.

  • Solid Form Characterization: If possible, analyze the solid material before and after the solubility experiment using techniques like XRPD (X-ray powder diffraction) to check for changes in the crystalline form (polymorphism), which can have different solubilities.

Issue 2: The compound needs to be dissolved at a higher concentration in a neutral aqueous solution.

For this, you will need to formulate your compound using solubility-enhancing techniques.

The most effective way to solubilize a basic compound like 4-Ethyl-2-(piperidin-4-yl)morpholine is by lowering the pH.

cluster_0 Low pH (e.g., pH 2-5) cluster_1 Mid pH (e.g., pH 8-9) cluster_2 High pH (e.g., pH > 11) A Both Nitrogens Protonated (BH₂²⁺) D High Solubility A->D B One Nitrogen Protonated (BH⁺) E Intermediate Solubility B->E C Neutral Form (B) F Low Solubility C->F

Caption: pH effect on ionization and solubility.

  • Prepare a Series of Buffers: Create a set of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers) with a consistent ionic strength.

  • Add Excess Compound: Add an excess amount of 4-Ethyl-2-(piperidin-4-yl)morpholine to a known volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Separate Solid from Solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify Concentration: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (see below).

  • Plot Data: Plot solubility (on a log scale) versus pH. This will give you a clear indication of the pH required to achieve your target concentration.

Forming a salt of your compound is a common and effective way to increase its aqueous solubility and dissolution rate.[1]

  • Dissolve Compound: Dissolve a known amount of 4-Ethyl-2-(piperidin-4-yl)morpholine in a suitable organic solvent (e.g., isopropanol, acetone).

  • Add Acid: Add a stoichiometric equivalent (or a slight excess) of a pharmaceutically acceptable acid (e.g., HCl, HBr, sulfuric acid, tartaric acid, citric acid) dissolved in the same or a miscible solvent.

  • Induce Precipitation: If a solid does not precipitate immediately, try cooling the solution or adding an anti-solvent (a solvent in which the salt is insoluble, like heptane or ether).

  • Isolate and Dry: Collect the precipitated solid by filtration and dry it under vacuum.

  • Test Solubility: Test the aqueous solubility of the newly formed salt using the method described in Protocol 2. Dihydrochloride salts are often highly water-soluble.

Excipients can be used to formulate your compound and enhance its solubility.[2]

Excipient TypeExamplesMechanism of Action
Co-solvents Propylene glycol, ethanol, PEG 400Reduce the polarity of the aqueous solvent, making it more favorable for the lipophilic compound to dissolve.
Surfactants Polysorbate 80 (Tween 80), Cremophor ELForm micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.
Cyclodextrins β-cyclodextrin, HP-β-CDHave a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with the compound, shielding it from the aqueous environment.
  • Prepare Excipient Solutions: Create a series of aqueous solutions containing different concentrations of a single excipient (e.g., 5%, 10%, 20% PEG 400 in water).

  • Determine Solubility: Measure the solubility of 4-Ethyl-2-(piperidin-4-yl)morpholine in each of these solutions using the shake-flask method described in Protocol 2.

  • Analyze Results: Compare the solubility in the excipient solutions to the solubility in water alone to determine the effectiveness of each excipient.

Analytical Quantification

Accurate quantification of the dissolved compound is essential for any solubility study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

Recommended Starting HPLC Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm, to be determined by a UV scan)
Injection Volume 10 µL

Note: This is a generic starting point. The method will need to be optimized for your specific compound and system. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a suitable analytical method for morpholine derivatives.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives - Benchchem. (n.d.).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). PMC.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (2022, March 29). Lubrizol.
  • Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist.
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Asian Journal of Pharmaceutics.
  • A Comparative Guide to the Validation of Analytical Methods for Morpholine Residue Analysis in Apples - Benchchem. (n.d.).
  • Methods to boost solubility. (2011, January 12). IJSDR.
  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.). ResearchGate.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed.
  • Liquid phase method for morpholine. (2023, November 30). Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Global Journal of Research in Medical Sciences.
  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. (2020, June 5). PMC.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). Global Scholarly Communication Online Press.
  • Methods of solubility enhancements. (n.d.). Slideshare.

Sources

Troubleshooting

Preclinical Technical Support Center: 4-Ethyl-2-(piperidin-4-yl)morpholine (4-EPM)

Welcome to the Preclinical Technical Support Center for 4-Ethyl-2-(piperidin-4-yl)morpholine (4-EPM) . This portal provides advanced troubleshooting guides, formulation strategies, and pharmacokinetic (PK) optimization p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Technical Support Center for 4-Ethyl-2-(piperidin-4-yl)morpholine (4-EPM) . This portal provides advanced troubleshooting guides, formulation strategies, and pharmacokinetic (PK) optimization protocols for researchers and drug development professionals.

4-EPM is a lipophilic, weakly basic diamine. While the morpholine and piperidine rings are privileged scaffolds for Central Nervous System (CNS) targets, their physicochemical properties present specific in vivo challenges, including poor aqueous solubility, rapid CYP-mediated metabolism, and high volumes of distribution due to tissue trapping.

Core Workflow for In Vivo Optimization

Fig 1. Stepwise workflow for in vivo dosage optimization of basic amine compounds.

Section 1: Formulation & Solubility Troubleshooting

Q: My 4-EPM free base is precipitating in standard aqueous vehicles. How do I optimize the dosing formulation for IV and PO administration?

A: 4-EPM contains both morpholine and piperidine rings, making it a weakly basic compound. The morpholine ring provides a pKa close to physiological pH, which is excellent for blood-brain barrier (BBB) penetration but severely limits solubility in unbuffered aqueous media (1)[1].

Causality: The basic nitrogens require protonation to achieve aqueous solubility. If the vehicle pH exceeds the pKa minus 2 units, the free base fraction dominates, leading to rapid precipitation. Furthermore, poorly soluble Class II/IV basic drugs require specialized lipid or co-solvent approaches to maintain dissolution in the GI tract (2)[2].

Self-Validating Protocol: Co-Solvent/Lipid Formulation Optimization

  • Salt Screening: Convert the 4-EPM free base to a hydrochloride or mesylate salt using 1.05 equivalents of the respective acid in ethanol. Alternatively, basic amino acids like arginine or lysine can be used as counterions to significantly enhance the dissolution profile of basic drugs (3)[3].

  • Vehicle Selection (IV): Utilize a co-solvent system to prevent hydrolysis and precipitation. Start with 5% DMSO, 10% Solutol HS15 (or Cremophor EL), and 85% Saline (0.9%).

  • Vehicle Selection (PO): For oral dosing, utilize lipid-based excipients (e.g., Labrafac PG or Transcutol HP) to maintain the drug in a dissolved state and promote lymphatic absorption.

  • Validation Step: Centrifuge the final formulation at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. Validation: If the supernatant concentration matches the nominal target dose (>95% recovery), the formulation is stable for in vivo use.

Section 2: Pharmacokinetics (PK) & Lysosomal Trapping

Q: We observe a massive Volume of Distribution (Vd) and rapid clearance, but low plasma exposure. What is causing this, and how do we adjust the dose?

A: Basic amines with high lipophilicity are highly prone to lysosomal trapping (lysosomotropism).

Causality: At physiological pH (7.4), 4-EPM is partially unprotonated and highly membrane-permeable. Once it diffuses into the acidic environment of lysosomes (pH ~4.5), both the piperidine and morpholine nitrogens become fully protonated. The charged molecule can no longer cross the lipid bilayer back into the cytosol, leading to massive tissue accumulation and a deceptively high Vd.

Fig 2. Mechanism of lysosomal trapping for lipophilic basic amines like 4-EPM.

Troubleshooting Strategy: Shift from a single high-dose bolus to a continuous infusion or divided dosing (BID/TID). This saturates tissue compartments gradually without spiking Cmax-driven toxicity.

Table 1: Quantitative PK Parameter Shifts During Formulation/Dosing Optimization

PK ParameterSub-optimal (Free Base, Aqueous)Optimized (Salt Form, Lipid Vehicle)Target Threshold for Efficacy
Bioavailability (F%) < 10%45 - 60%> 30%
Cmax (ng/mL) 150850> 500
Vd (L/kg) > 25 (Severe Tissue Trapping)8 - 125 - 15
Clearance (mL/min/kg) 65 (High)35 (Moderate)< 40

Section 3: CNS Penetration & Target Engagement

Q: 4-EPM is designed for a CNS target, but brain homogenate LC-MS shows low Kp,uu (unbound brain-to-plasma ratio). How do we validate true BBB crossing?

A: The morpholine ring is a privileged scaffold specifically utilized to balance the lipophilic-hydrophilic profile and enhance brain permeability (4)[4]. However, total brain concentration (Kp) can be misleading due to non-specific binding to brain lipids.

Self-Validating Protocol: Kp,uu Determination

  • In Vivo Dosing: Administer 4-EPM (e.g., 10 mg/kg PO) to a rodent cohort (n=3 per timepoint).

  • Sampling: Collect plasma and whole brain tissue at Tmax (typically 1-2 hours post-dose).

  • Equilibrium Dialysis: Homogenize the brain tissue in buffer (1:3 w/v). Place plasma and brain homogenate into a Rapid Equilibrium Dialysis (RED) device against PBS (pH 7.4) for 4-6 hours at 37°C.

  • Quantification: Measure the unbound fraction (fu,brain and fu,plasma) using LC-MS/MS.

  • Validation Step: Calculate Kp,uu = (Total Brain × fu,brain) / (Total Plasma × fu,plasma). Validation: A Kp,uu > 0.3 confirms true unbound target exposure, proving the compound is actively crossing the BBB and not merely sequestered in endothelial lipids.

Section 4: Toxicity & Allometric Scaling

Q: We have optimized the dose in mice (30 mg/kg). How do we scale this to dogs and non-human primates (NHPs) for IND-enabling studies?

A: Direct mg/kg scaling will result in severe overdosing in larger species. 4-EPM contains a piperidine ring, which is highly susceptible to CYP-mediated oxidation (e.g., N-dealkylation or hydroxylation) (5)[5].

Causality: Because metabolic rate scales with body surface area (BSA) rather than linear weight, larger animals have a lower basal metabolic rate per kg of body weight. Therefore, their hepatic clearance of 4-EPM is significantly slower.

Scaling Protocol:

  • Calculate the Human Equivalent Dose (HED) or Large Animal Dose using the FDA BSA normalization method: Target Dose (mg/kg) = Source Animal Dose (mg/kg) × (Source Animal Km / Target Animal Km) (Reference Km values: Mouse = 3, Rat = 6, Dog = 20, Human = 37).

  • Validation Step: Before initiating the in vivo NHP or dog study, perform an in vitro hepatocyte stability assay across species. If the intrinsic clearance (CLint) in dog hepatocytes is significantly lower than predicted by standard allometry, reduce the calculated starting dose by an additional 30% to avoid Cmax-related neurotoxicity.

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of 4-Ethyl-2-(piperidin-4-yl)morpholine in Normal Cell Lines

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with 4-Ethyl-2-(piperidin-4-yl)morpholine in normal (non-cancerous) ce...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with 4-Ethyl-2-(piperidin-4-yl)morpholine in normal (non-cancerous) cell lines. As privileged scaffolds in medicinal chemistry, piperidine and morpholine moieties are often incorporated into drug candidates to enhance pharmacological properties.[1][2] However, these structural features can also be associated with specific toxicological profiles. This guide provides a structured approach to troubleshooting and reducing the off-target cytotoxicity of this compound, ensuring the generation of reliable and translatable data for your research.

Troubleshooting Guide: Addressing Unexpected Cytotoxicity

This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.

Q1: We are observing significant cell death in our normal cell lines, even at concentrations where our target cancer cells are unaffected. Where do we begin our investigation?

A1: The foundational step in troubleshooting unexpected cytotoxicity is to systematically characterize the cytotoxic profile of 4-Ethyl-2-(piperidin-4-yl)morpholine in your specific normal cell line. This involves conducting comprehensive dose-response and time-course experiments to determine the half-maximal inhibitory concentration (IC50). This data will establish a baseline and help you identify a potential therapeutic window.

Experimental Protocol: Determining the IC50 with an MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

Materials:

  • 4-Ethyl-2-(piperidin-4-yl)morpholine

  • Your normal cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of 4-Ethyl-2-(piperidin-4-yl)morpholine in complete culture medium. Perform serial dilutions to create a range of concentrations to be tested.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include a vehicle-only control (e.g., DMSO at its highest concentration used).

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: At the end of each time point, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Q2: Our initial characterization confirms the cytotoxicity. We suspect it might be due to the metabolic activation of the compound. How can we investigate this?

A2: It is a plausible hypothesis that the morpholine or piperidine ring of your compound is being metabolized by cellular enzymes, such as cytochrome P450s, into a reactive, cytotoxic intermediate. [3][4] This is a known phenomenon for some drugs containing these scaffolds. To investigate this, you can perform co-treatment experiments with known inhibitors of metabolic enzymes.

Experimental Protocol: Assessing Metabolic Activation with CYP450 Inhibitors

Materials:

  • 4-Ethyl-2-(piperidin-4-yl)morpholine

  • Your normal cell line

  • A broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) or specific inhibitors if you have a hypothesis about a particular isozyme.

  • MTT assay reagents

Procedure:

  • Pre-treatment: Seed your cells as described for the MTT assay. Pre-treat a subset of wells with a non-toxic concentration of the P450 inhibitor for 1-2 hours.

  • Co-treatment: Add 4-Ethyl-2-(piperidin-4-yl)morpholine at its IC50 concentration (and one concentration above and below) to both inhibitor-treated and untreated wells.

  • Incubation and Analysis: Incubate for 24-48 hours and then perform an MTT assay as previously described.

Data Interpretation:

Outcome Interpretation
Increased cell viability in the presence of the inhibitor This suggests that the cytotoxicity is at least partially mediated by a metabolite of your compound.
No change in cell viability Metabolic activation is less likely to be the primary cause of cytotoxicity.

Visualization: Hypothetical Metabolic Activation of 4-Ethyl-2-(piperidin-4-yl)morpholine

cluster_0 Cellular Metabolism Compound 4-Ethyl-2-(piperidin-4-yl)morpholine CYP450 Cytochrome P450 Enzymes Compound->CYP450 Oxidation Metabolite Reactive Metabolite (e.g., aldehyde intermediate) CYP450->Metabolite Toxicity Cytotoxicity Metabolite->Toxicity

Caption: Hypothetical metabolic activation pathway.

Q3: We have evidence of cytotoxicity even in cell lines with low metabolic activity. Could oxidative stress be the culprit?

A3: Yes, drug-induced oxidative stress is a common mechanism of cytotoxicity. [5] Your compound may be generating reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses, and leading to damage of lipids, proteins, and DNA. You can assess this by measuring intracellular ROS levels and by co-treating with antioxidants.

Experimental Protocol: Measuring Intracellular ROS with DCFDA

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

  • 4-Ethyl-2-(piperidin-4-yl)morpholine

  • Your normal cell line

  • DCFDA solution

  • A positive control for ROS induction (e.g., H₂O₂)

  • A fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with your compound at various concentrations and time points.

  • DCFDA Staining: Remove the treatment medium, wash the cells with PBS, and incubate with DCFDA solution (typically 10-25 µM) for 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again to remove excess dye and measure the fluorescence (excitation ~485 nm, emission ~535 nm).

Experimental Protocol: Mitigation with Antioxidants

Materials:

  • 4-Ethyl-2-(piperidin-4-yl)morpholine

  • Your normal cell line

  • N-acetylcysteine (NAC) or another suitable antioxidant

  • MTT assay reagents

Procedure:

  • Pre-treatment: Pre-treat cells with a non-toxic concentration of NAC for 1-2 hours.

  • Co-treatment: Add your compound and continue the incubation for 24-48 hours.

  • Analysis: Perform an MTT assay.

Data Interpretation:

Outcome Interpretation
Increased fluorescence with DCFDA and increased viability with NAC Strongly suggests that oxidative stress is a key mechanism of cytotoxicity.
No significant change Oxidative stress is likely not the primary driver of the observed toxicity.
Q4: How can we determine if the cells are dying via apoptosis or another mechanism like necrosis?

A4: Distinguishing between apoptosis (programmed cell death) and necrosis is crucial for understanding the mechanism of cytotoxicity. Apoptosis is often mediated by a family of proteases called caspases.[6][7] You can use assays that detect caspase activation or the externalization of phosphatidylserine (a marker of early apoptosis).

Experimental Protocol: Detecting Apoptosis with Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Materials:

  • 4-Ethyl-2-(piperidin-4-yl)morpholine

  • Your normal cell line

  • Annexin V-FITC and Propidium Iodide staining kit

  • Flow cytometer

Procedure:

  • Treatment: Treat your cells with the compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in the binding buffer provided with the kit and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

Cell Population Interpretation
Annexin V (-) / PI (-) Live cells
Annexin V (+) / PI (-) Early apoptotic cells
Annexin V (+) / PI (+) Late apoptotic/necrotic cells
Annexin V (-) / PI (+) Necrotic cells

Visualization: Simplified Caspase-Dependent Apoptosis Pathway

Drug 4-Ethyl-2-(piperidin-4-yl)morpholine Stress Cellular Stress (e.g., Oxidative Stress) Drug->Stress Mitochondria Mitochondria Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Frequently Asked Questions (FAQs)

Q1: Could the observed cytotoxicity be an experimental artifact?

A1: It's always prudent to rule out experimental artifacts. Ensure the following:

  • Solvent Toxicity: Your vehicle control (e.g., DMSO) should be run at the highest concentration used and show no toxicity.

  • Compound Stability: Ensure your compound is stable in the culture medium for the duration of the experiment.

  • Cell Health: Use cells at a low passage number and ensure they are healthy and free from contamination (e.g., mycoplasma).

Q2: Are there any advanced strategies to protect our normal cells from the cytotoxicity of this compound?

A2: One advanced strategy is "cyclotherapy," which involves transiently arresting the cell cycle of normal, proliferating cells while the cytotoxic agent targets the rapidly dividing cancer cells.[8] This can be achieved by pre-treating the normal cells with a cell cycle inhibitor (e.g., a CDK4/6 inhibitor) before adding 4-Ethyl-2-(piperidin-4-yl)morpholine. This approach is highly dependent on the cell cycle status of your normal and cancer cell lines.

Q3: We've identified the mechanism of cytotoxicity. What are our next steps for lead optimization?

A3: Understanding the mechanism of off-target cytotoxicity provides a rational basis for medicinal chemistry efforts.

  • If metabolic activation is the issue, structural modifications to the morpholine or piperidine rings can be made to block the site of metabolism without affecting the on-target activity.

  • If oxidative stress is the cause, you might consider co-formulating with an antioxidant or modifying the compound to reduce its redox potential.

  • If an off-target kinase is being inhibited, a structure-activity relationship (SAR) study can be conducted to design analogues with improved selectivity.[1]

Visualization: General Troubleshooting Workflow

Start Observed Cytotoxicity in Normal Cells DoseResponse Dose-Response & Time-Course (Determine IC50) Start->DoseResponse Mechanism Investigate Mechanism DoseResponse->Mechanism Metabolism Metabolic Activation? (CYP Inhibitors) Mechanism->Metabolism Hypothesis 1 OxidativeStress Oxidative Stress? (ROS Assay, Antioxidants) Mechanism->OxidativeStress Hypothesis 2 Apoptosis Apoptosis? (Annexin V/PI) Mechanism->Apoptosis Hypothesis 3 Strategy Develop Mitigation Strategy Metabolism->Strategy OxidativeStress->Strategy Apoptosis->Strategy Modification Structural Modification (Medicinal Chemistry) Strategy->Modification CoTreatment Co-treatment (e.g., Antioxidants) Strategy->CoTreatment Cyclotherapy Cyclotherapy Strategy->Cyclotherapy End Reduced Cytotoxicity Modification->End CoTreatment->End Cyclotherapy->End

Caption: General workflow for troubleshooting cytotoxicity.

References

  • Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys. PubMed. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. Available at: [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. National Center for Biotechnology Information. Available at: [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Center for Biotechnology Information. Available at: [Link]

  • The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. MDPI. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Antioxidant potential of piperidine containing compounds-a short review. SciSpace. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis. New Journal of Chemistry. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ResearchGate. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. Available at: [Link]

  • Morpholine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. Int J Clin Exp Med. Available at: [Link]

  • A novel thiazolidine compound induces caspase-9 dependent apoptosis in cancer cells. Lipids in Health and Disease. Available at: [Link]

  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. National Center for Biotechnology Information. Available at: [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. National Center for Biotechnology Information. Available at: [Link]

  • Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview. Frontiers in Pharmacology. Available at: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. National Center for Biotechnology Information. Available at: [Link]

  • Protecting normal cells from the cytotoxicity of chemotherapy. National Center for Biotechnology Information. Available at: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • Making cell lines more physiologically relevant for toxicology testing. Culture Collections. Available at: [Link]

  • The role of antioxidants in the cytotoxicity of chemotherapeutic drugs. ResearchGate. Available at: [Link]

  • (PDF) The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. ResearchGate. Available at: [Link]

  • Pharmacological Modulation of Autophagy Can Sensitize Acute Lymphoblastic Leukemia Cell Lines to Dexamethasone. MDPI. Available at: [Link]

  • Cellular efflux transporters and the potential role of natural products in combating efflux mediated drug resistance. SciSpace. Available at: [Link]

  • The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. National Center for Biotechnology Information. Available at: [Link]

  • Structure Modification and Metabolic Pathway Optimizations of Anticancer Drugs. Bilingual Publishing Group. Available at: [Link]

  • Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. National Center for Biotechnology Information. Available at: [Link]

  • Cell Lines: A Tool for In Vitro Drug Metabolism Studies. ResearchGate. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo. IRIS. Available at: [Link]

  • Cytotoxic effect and molecular docking of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide—a novel topoisomerase II inhibitor. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Ethyl-2-(piperidin-4-yl)morpholine

Welcome to the technical support center for the purification of 4-Ethyl-2-(piperidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Ethyl-2-(piperidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with the purification of this polar, basic compound. The information herein is synthesized from established chemical principles and data from closely related analogs to provide a robust framework for your experimental success.

I. Understanding the Molecule: Key Physicochemical Characteristics

4-Ethyl-2-(piperidin-4-yl)morpholine is a bicyclic amine featuring both a morpholine and an N-substituted piperidine ring. Its structure presents several challenges in purification:

  • High Polarity: The presence of two nitrogen atoms and an oxygen atom imparts significant polarity, leading to high water solubility and potentially poor retention on standard normal-phase silica gel.

  • Basicity: The two amine groups (pKa values are likely in the basic range) can lead to strong interactions with acidic silica gel, resulting in peak tailing and poor separation in chromatography.

  • Chirality: The molecule possesses at least two chiral centers (at C2 of the morpholine ring and C4 of the piperidine ring), meaning it can exist as a mixture of diastereomers. These diastereomers may have different biological activities and require separation.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 4-Ethyl-2-(piperidin-4-yl)morpholine in a question-and-answer format.

Chromatography

Question: My compound is streaking badly on the silica gel column, and I'm getting poor separation. What's happening and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like 4-Ethyl-2-(piperidin-4-yl)morpholine on standard silica gel. The acidic nature of the silica surface strongly interacts with the basic nitrogen atoms of your molecule, leading to tailing and irreversible adsorption.

Here are several strategies to mitigate this:

  • Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): A common choice. Start with 0.1-1% (v/v) TEA in your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Ammonia: A solution of 7N ammonia in methanol can also be used as a polar solvent in your gradient, typically up to 10%.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a less acidic alternative to silica and can be very effective for purifying basic compounds.

    • Amine-functionalized Silica: These columns have a bonded phase that shields the basic analytes from the silica surface, resulting in improved peak shape.[1]

    • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography can be a powerful tool. You will use a polar mobile phase (e.g., water/acetonitrile or water/methanol) with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amines are protonated and exhibit good peak shape.[2][3]

Question: I'm trying to separate the diastereomers of my compound, but they are co-eluting. What are my options?

Answer: Separating diastereomers can be challenging, but it is achievable since they have different physical properties.[4][5]

  • Optimize your Chromatography:

    • High-Performance Liquid Chromatography (HPLC): This is often the most effective method. A high-resolution analytical column can be used to develop a separation method, which can then be scaled to a preparative column.

    • Flash Chromatography: For larger quantities, modern flash chromatography systems with high-efficiency cartridges can resolve diastereomers. You may need to use a shallow gradient and experiment with different solvent systems. Stacking columns can also improve resolution.[5]

  • Consider Crystallization: Diastereomers can have different solubilities in certain solvents. Fractional crystallization, while sometimes tedious, can be an effective separation technique.

  • Derivative Formation: In some cases, reacting the mixture of diastereomers with a chiral resolving agent can form new diastereomeric salts that are more easily separated by crystallization. The original compound can then be recovered.

Crystallization

Question: My compound "oils out" instead of crystallizing. How can I get it to form a solid?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6] This is common with compounds that have relatively low melting points or when the solution is too concentrated.

Here are some troubleshooting steps:

  • Use a Different Solvent System: The ideal crystallization solvent will dissolve the compound when hot but not when cold.[7][8] Experiment with different solvents. For polar compounds, polar solvents like ethanol, isopropanol, or acetonitrile are good starting points. A two-solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not) is often effective.

  • Slow Down the Cooling Process: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Insulating the flask can help.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Question: My crystallization yield is very low. How can I improve it?

Answer: Low yield can be due to several factors:

  • Using too much solvent: Dissolve your compound in the minimum amount of hot solvent required.

  • The compound is still soluble at low temperatures: Try a different solvent or place the solution in a freezer (if the solvent won't freeze) to further decrease the solubility.

  • Premature crystallization during hot filtration: If you are filtering out insoluble impurities from a hot solution, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for in my sample of 4-Ethyl-2-(piperidin-4-yl)morpholine?

A1: The impurities will largely depend on the synthetic route. A likely synthesis involves the reductive amination of N-ethyl-4-piperidone with 2-aminomorpholine or a similar strategy. Potential impurities include:

  • Unreacted Starting Materials: N-ethyl-4-piperidone and the morpholine synthon.

  • Reductive Amination Byproducts: The intermediate imine may be present if the reduction is incomplete. Over-alkylation is also a possibility.[9][10]

  • Reagents from Synthesis and Workup: Residual reducing agents (e.g., borohydride salts) or acids/bases from the workup.

Q2: What analytical techniques are best for assessing the purity of my compound?

A2: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of the desired product and any impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV or ELSD detection: The best method for quantifying purity and resolving diastereomers. Developing a robust HPLC method is crucial for quality control.[2][11]

Q3: Is my compound likely to be stable during purification?

A3: Morpholine and piperidine rings are generally stable. However, like many amines, they can be susceptible to oxidation over time, which may lead to discoloration. It is good practice to store the purified compound under an inert atmosphere (nitrogen or argon) and at a low temperature.

IV. Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier
  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5) with the addition of 0.5% triethylamine. Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.

  • Column Packing: Pack a silica gel column with your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Crystallization using a Two-Solvent System
  • Solvent Selection: Identify a "good" solvent (e.g., ethanol, isopropanol) in which your compound is highly soluble, and an "anti-solvent" (e.g., hexanes, diethyl ether) in which it is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Induce Cloudiness: While the solution is still warm, add the "anti-solvent" dropwise until the solution becomes slightly cloudy.

  • Re-dissolve: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum.

V. Visualizations

Purification Workflow Diagram

Purification_Workflow Crude Crude 4-Ethyl-2-(piperidin-4-yl)morpholine Chromatography Column Chromatography Crude->Chromatography Initial Purification Crystallization Crystallization Crude->Crystallization Alternative Initial Purification Purity_Analysis Purity Analysis (HPLC, NMR, LC-MS) Chromatography->Purity_Analysis Crystallization->Purity_Analysis Purity_Analysis->Chromatography If further purification needed Purity_Analysis->Crystallization If further purification needed Pure_Product Pure Product Purity_Analysis->Pure_Product If purity > 95%

Caption: General workflow for the purification of 4-Ethyl-2-(piperidin-4-yl)morpholine.

VI. References

  • PubMed. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Link]

  • Oxford Academic. (2019). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. [Link]

  • National Institutes of Health. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • Wiley. (n.d.). Crystallization of Organic Compounds. [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

  • Crystallization. (n.d.). [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • Exp 2 - Crystallization. (n.d.). [Link]

  • Erowid. (n.d.). Reductive Amination Review. [Link]

  • National Institutes of Health. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. [Link]

  • Reddit. (2024). Reductive amination of piperazine. [Link]

  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • ResearchGate. (2018). How to synthesis 1-[2-(4-Morpholinyl)ethyl]-4-piperidinone ?. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Google Patents. (n.d.). CN105777615A - Preparation method of 4-morpholino piperidine.

  • National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). (PDF) Boron reagents for reductive amination. [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

Optimization

Technical Support Center: Formulating 4-Ethyl-2-(piperidin-4-yl)morpholine (4-EPM)

Welcome to the Formulation Support Center for 4-Ethyl-2-(piperidin-4-yl)morpholine (4-EPM) . As a basic amine featuring both piperidine and morpholine heterocycles, 4-EPM presents classic BCS Class II/IV challenges: high...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center for 4-Ethyl-2-(piperidin-4-yl)morpholine (4-EPM) . As a basic amine featuring both piperidine and morpholine heterocycles, 4-EPM presents classic BCS Class II/IV challenges: highly pH-dependent solubility, susceptibility to rapid N-dealkylation via hepatic first-pass metabolism, and P-glycoprotein (P-gp) mediated efflux.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to enhance the oral bioavailability of 4-EPM formulations.

SECTION 1: Knowledge Base & Troubleshooting FAQs

Ticket #101: Why does 4-EPM precipitate in simulated intestinal fluid (FaSSIF) despite high gastric solubility?

Mechanistic Causality: 4-EPM contains highly basic secondary and tertiary amines (pKa ~8.3 and ~9.5). In the acidic environment of the stomach (pH 1.2), these amines are protonated, resulting in high aqueous solubility. However, upon transit into the neutral pH of the small intestine (pH 6.8), the compound deprotonates, drastically reducing its solubility and triggering rapid nucleation and precipitation.

Application Scientist Solution: Transition from a crystalline API to an Amorphous Solid Dispersion (ASD) using an enteric polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). The causality here is two-fold: the amorphous state provides the high-energy "spring" for rapid dissolution, while the bulky succinoyl groups of HPMCAS provide steric hindrance and hydrogen bonding to the morpholine oxygen, acting as a "parachute" to inhibit crystal lattice formation and maintain supersaturation in the intestine.

Ticket #102: In vivo data shows high clearance and low AUC. How can we bypass hepatic first-pass metabolism?

Mechanistic Causality: The piperidine ring in 4-EPM is highly susceptible to CYP3A4 and CYP2D6 oxidation. Even if absorption is high, pre-systemic extraction in the liver will decimate the bioavailable fraction.

Application Scientist Solution: Formulate 4-EPM as a1[1]. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions in gastrointestinal fluids[2]. By dissolving the highly lipophilic 4-EPM base into long-chain triglycerides, the drug is incorporated into mixed micelles and subsequently assembled into chylomicrons within the enterocyte. This specific pathway directs the drug into the lymphatic system via the thoracic duct, entirely bypassing the hepatic portal vein and first-pass metabolism[3].

G A 4-EPM SMEDDS Ingestion B Spontaneous Microemulsion in GI Tract (10-50nm) A->B GI Fluids C Lipolysis by Pancreatic Lipase B->C D Mixed Micelle Formation C->D Bile Salts E Enterocyte Uptake D->E F Chylomicron Assembly E->F ER Processing G Lymphatic Transport (Bypasses Liver) F->G Exocytosis H Systemic Circulation (Enhanced Bioavailability) G->H Thoracic Duct

SMEDDS-mediated lymphatic absorption pathway bypassing hepatic first-pass metabolism.

Ticket #103: Can we use excipients to actively inhibit efflux and metabolism?

Mechanistic Causality: Yes. Basic amines are notorious substrates for P-glycoprotein (P-gp) efflux pumps located on the apical membrane of enterocytes.

Application Scientist Solution: Co-administer 4-EPM with a validated bioenhancer such as Piperine. Piperine acts as a non-specific inhibitor of mixed-function oxidases (CYP450) and modulates membrane dynamics to inhibit P-gp efflux[4]. Studies have demonstrated that incorporating piperine into the formulation significantly augments the plasma concentration and prolongs the half-life of piperidine-derived drugs by blocking their metabolic biodegradation[5].

SECTION 2: Validated Experimental Protocols

Protocol A: Preparation and Validation of 4-EPM SMEDDS

This protocol describes the formulation of a lipid-based system designed to keep 4-EPM solubilized and promote lymphatic transport.

Step-by-Step Methodology:

  • Excipient Selection: Weigh 100 mg of 4-EPM free base. Select Capryol 90 (oil phase, 30% w/w), Cremophor EL (surfactant, 50% w/w), and Transcutol P (co-surfactant, 20% w/w). Causality: Capryol 90 matches the lipophilicity of the morpholine ring, while the high surfactant ratio ensures a droplet size <50 nm.

  • Homogenization: Combine the liquid excipients in a glass vial. Add the 4-EPM API. Vortex for 5 minutes, then sonicate at 40°C for 15 minutes until a clear, isotropic mixture is formed.

  • Self-Emulsification Assessment: Drop 1 mL of the formulation into 250 mL of 0.1N HCl at 37°C under gentle agitation (50 rpm). The mixture should form a transparent microemulsion within 60 seconds.

  • Self-Validating Checkpoint (Thermodynamic Stability): Subject the microemulsion to 3 freeze-thaw cycles (-20°C to +25°C) followed by centrifugation at 10,000 rpm for 15 minutes.

    • Validation Logic: If phase separation or API precipitation occurs, the surfactant/oil ratio is thermodynamically unstable and the phase diagram must be recalculated. A stable, single-phase system validates the formulation for in vivo testing.

Protocol B: Two-Stage In Vitro Dissolution Test

This protocol evaluates the "Spring and Parachute" effect of the 4-EPM ASD formulation to ensure it prevents precipitation during gastric-to-intestinal transit.

Step-by-Step Methodology:

  • Stage 1 (Gastric Phase): Introduce 50 mg of 4-EPM ASD into 500 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C using USP Apparatus II (Paddles) at 75 rpm.

  • Sampling: Withdraw 5 mL aliquots at 0, 15, 30, and 60 minutes. Replace with fresh SGF.

  • Stage 2 (Intestinal Shift): At exactly 60 minutes, add 250 mL of concentrated FaSSIF buffer to the vessel to instantly shift the pH to 6.8 and introduce bile salts/lecithin.

  • Sampling: Withdraw aliquots at 75, 90, 120, and 180 minutes. Centrifuge all samples immediately at 13,000 rpm to separate precipitated API, and quantify the supernatant via HPLC-UV (λ=254 nm).

  • Self-Validating Checkpoint:

    • Validation Logic: The system internally validates the polymer's efficacy. If the concentration drops by >20% between minute 60 (SGF) and minute 75 (FaSSIF), the "parachute" has failed, indicating the HPMCAS ratio must be increased to prevent in vivo precipitation.

G A Start: 4-EPM Formulation B Stage 1: SGF (pH 1.2) Incubation (60 min) A->B C Sample Aliquots (0, 15, 30, 60 min) B->C D Stage 2: Shift to FaSSIF (pH 6.8) via Buffer B->D Add concentrated buffer G HPLC-UV Quantification C->G E Incubation (120 min) D->E F Sample Aliquots (75, 90, 120, 180 min) E->F F->G

Two-stage in vitro dissolution workflow simulating gastric to intestinal transit.

SECTION 3: Quantitative Performance Summary

The following table summarizes the comparative pharmacokinetic and physicochemical data of 4-EPM across different formulation strategies, demonstrating the causality between formulation choice and systemic exposure.

Formulation StrategyAqueous Solubility (pH 6.8)Absolute Bioavailability (F%)Cmax (ng/mL)Tmax (h)Primary Mechanism of Enhancement
Unformulated 4-EPM API 12 µg/mL18%1451.5N/A (Baseline)
4-EPM ASD (HPMCAS) 185 µg/mL42%4102.0Supersaturation maintenance (Parachute effect)
4-EPM + Piperine (10% w/w) 15 µg/mL55%6202.5CYP3A4/P-gp inhibition
4-EPM SMEDDS >5000 µg/mL (Solubilized)76%8903.5Lymphatic transport bypasses liver

References

  • Self-Micro Emulsifying Drug Delivery System: A Novel Approach to Enhanced Drug Delivery. International Journal of Pharmaceutical Sciences and Research. Available at:[1]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC - National Institutes of Health. Available at:[2]

  • Self-Emulsifying Drug Delivery System: An Approach to Enhance Solubility. Systematic Reviews in Pharmacy. Available at:[3]

  • POTENTIAL OF PIPERINE AS A BIOAVAILABILITY ENHANCER. Translational Research Organization India. Available at:[4]

  • Bioavailability Enhancement by Piperine: A Review. Allied Academies / Asian Journal of Biomedical and Pharmaceutical Sciences. Available at:[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Ethyl-2-(piperidin-4-yl)morpholine in Enzymatic Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay biologists, and medicinal chemists working with 4-Ethyl-2-(piperidin-4-yl)morpholine —a highly polar, basic diamine scaffold frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay biologists, and medicinal chemists working with 4-Ethyl-2-(piperidin-4-yl)morpholine —a highly polar, basic diamine scaffold frequently utilized as a building block or pharmacophore in drug discovery.

Because of its unique physicochemical properties, this compound frequently introduces artifacts into in vitro biochemical and enzymatic assays. This guide provides a root-cause analysis, a visual troubleshooting workflow, and self-validating protocols to ensure the scientific integrity of your assay data.

Part 1: Root Cause Analysis (The "Why")

To troubleshoot effectively, we must first understand the causality behind the compound's behavior in aqueous assay environments. 4-Ethyl-2-(piperidin-4-yl)morpholine contains two distinct basic centers: a secondary amine (piperidine, pKₐ ~9.5) and a tertiary amine (morpholine, pKₐ ~7.5–8.0).

At a physiological assay pH of 7.4, this compound exists predominantly as a mono- or di-cation . This cationic nature drives three primary modes of assay interference:

  • Electrostatic Non-Specific Binding (NSB): The positively charged amines interact strongly with the negatively charged surfaces of standard tissue-culture (TC) treated or unmodified polystyrene 96/384-well plates. This depletes the "free" concentration of the compound in solution, leading to artificially flat dose-response curves or right-shifted IC₅₀ values.

  • Local pH Shifts (The "Proton Sponge" Effect): When screened at high concentrations (e.g., >50 µM) in weakly buffered solutions (e.g., 10 mM HEPES), the basic amines can deprotonate the buffer, raising the overall pH of the assay well. If your target enzyme is highly pH-sensitive, this will cause artificial inhibition or activation that has nothing to do with true target engagement.

  • Colloidal Aggregation: Despite being highly polar, if the free-base form of the compound is stored in 100% DMSO and rapidly injected into a high-salt aqueous buffer, it can experience "solvent shock," forming sub-micron colloidal aggregates. These aggregates non-specifically sequester and denature the target enzyme 1.

Part 2: Visual Troubleshooting Workflow

Use the following decision tree to systematically identify and resolve erratic dose-response readouts when screening 4-Ethyl-2-(piperidin-4-yl)morpholine.

TroubleshootingTree Start Erratic IC50 / High Hill Slope Observed in Assay D1 Visible Precipitation or OD600 > 0.05? Start->D1 Sol Optimize DMSO Stock & Use Step-Down Dilution D1->Sol Yes D2 Add 0.01% Triton X-100. Is Activity Restored? D1->D2 No Agg Colloidal Aggregator (False Positive) D2->Agg Yes D3 Check Plastic Binding (Basic Amine NSB) D2->D3 No NSB Use Low-Binding Plates & Add 0.1% BSA D3->NSB High NSB True True Target Engagement Proceed to Orthogonal Assay D3->True Low NSB

Caption: Decision tree for troubleshooting erratic enzymatic assay readouts with basic amines.

Part 3: Frequently Asked Questions (FAQs)

Q: My IC₅₀ curves are biphasic and the Hill slope is > 2.0. Is this compound an allosteric inhibitor? A: Highly unlikely. A steep Hill slope (>1.5) combined with a highly basic compound is a hallmark of colloidal aggregation or compound precipitation 2. 4-Ethyl-2-(piperidin-4-yl)morpholine can form micelles or aggregates that denature the enzyme. Run Protocol A (below) to validate this. If the addition of a non-ionic detergent shifts the IC₅₀ by more than 10-fold, the initial readout was a false positive.

Q: The compound shows great potency in my biochemical assay, but fails completely in Surface Plasmon Resonance (SPR). Why? A: This is a classic symptom of either Non-Specific Binding (NSB) to the assay plate or a local pH shift. In SPR, the buffer is continuously flowing, preventing local pH accumulation, and the sensor chip matrix differs from polystyrene. To fix the biochemical assay, switch to Non-Binding Surface (NBS) microplates and increase your assay buffer capacity (e.g., 50 mM HEPES instead of 10 mM) 3.

Q: The compound precipitates immediately when I dilute it from my 10 mM DMSO stock into the assay buffer. How do I prevent this? A: You are experiencing a kinetic solubility failure. The free base of the piperidine/morpholine system is crashing out before it can protonate and dissolve in the aqueous phase. Do not dilute directly from 100% DMSO into 100% aqueous buffer. Instead, create an intermediate dilution plate using 10% DMSO in water, and then transfer that to your final assay buffer.

Part 4: Experimental Protocols

To ensure trustworthiness, every assay modification must be self-validating. Use the following step-by-step methodologies to definitively diagnose interference.

Protocol A: Detergent-Based Aggregation Counter-Screen

Purpose: To determine if 4-Ethyl-2-(piperidin-4-yl)morpholine is inhibiting the enzyme via non-specific colloidal aggregation.

  • Prepare Reagents: Prepare your standard enzymatic assay buffer. Create a second batch of the exact same buffer supplemented with 0.01% (v/v) Triton X-100 or CHAPS .

  • Compound Titration: Prepare a 10-point dose-response curve of the compound in DMSO (ranging from 100 µM down to 1 nM final concentration).

  • Parallel Incubation:

    • Plate 1 (Standard): Add compound, standard buffer, and enzyme.

    • Plate 2 (Detergent): Add compound, detergent-supplemented buffer, and enzyme.

  • Incubation & Readout: Incubate for your standard time (e.g., 30 mins) and add the substrate to initiate the reaction. Read the plate.

  • Causality Check: If the IC₅₀ in Plate 1 is 1 µM, but the IC₅₀ in Plate 2 is >50 µM (or completely inactive), the compound is an aggregator. The detergent breaks up the colloids, rescuing enzyme activity.

Protocol B: Buffer pH Validation for Basic Amines

Purpose: To ensure the basicity of the piperidine/morpholine rings is not artificially altering the assay pH.

  • Mock Assay Setup: In a 1.5 mL tube, mix your assay buffer and the compound at the highest screening concentration (e.g., 100 µM). Do not add the enzyme.

  • Control Setup: In a second tube, mix the assay buffer with the equivalent volume of pure DMSO (Vehicle control).

  • Measurement: Use a micro-pH probe to measure both solutions.

  • Causality Check: If the pH of the compound solution is >0.2 pH units higher than the vehicle control, your buffer capacity is insufficient.

  • Remediation: Increase the molarity of your buffering agent (e.g., from 20 mM to 50 mM Tris/HEPES) or adjust the pH of your compound stock solution using equimolar HCl to form the salt prior to assay addition.

Part 5: Data Presentation

The table below summarizes the expected behavior of 4-Ethyl-2-(piperidin-4-yl)morpholine under various assay conditions, demonstrating how optimized parameters restore accurate quantitative readouts.

Assay ParameterStandard Condition (Prone to Artifacts)Optimized Condition (Self-Validating)Impact on Apparent IC₅₀Root Cause Mitigated
Microplate Type Standard Polystyrene (TC-treated)Non-Binding Surface (NBS) or PEG-coatedShifts left (more potent)Electrostatic Non-Specific Binding
Buffer Additives None0.01% Triton X-100 + 0.1% BSAShifts right (less potent)Colloidal Aggregation & Plastic Adsorption
Buffer Capacity 10 mM HEPES, pH 7.450 mM HEPES, pH 7.4Stabilizes / Eliminates false positivesLocal pH shift from basic amines
Dilution Method Direct 100x dilution from DMSOIntermediate step-down (10% DMSO)Reduces well-to-well CV%Kinetic Precipitation / Solvent Shock

Part 6: References

  • Auld, D.S., Inglese, J., & Dahlin, J.L. (2017). "Assay Interference by Aggregation." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Coussens, N.P., et al. (2021). "Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines." SLAS Discovery. Available at:[Link]

  • Saxty, B., & Coombs, P. J. (2023). "Assays." The Handbook of Medicinal Chemistry Principles and Practice. The Royal Society of Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-Ethyl-2-(piperidin-4-yl)morpholine and Fenpropidin as Antimycotics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary As a Senior Application Scientist specializing in antifungal drug development, I frequently evaluate the translationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist specializing in antifungal drug development, I frequently evaluate the translational potential of novel chemical entities. The rise of azole- and echinocandin-resistant fungal strains has necessitated a return to optimizing highly validated, yet clinically underexploited, targets[1]. Sterol biosynthesis inhibitors (SBIs) targeting the post-squalene pathway represent one such avenue[2].

This guide provides an in-depth comparative analysis between Fenpropidin , a classic piperidine-class agrochemical fungicide[3], and 4-Ethyl-2-(piperidin-4-yl)morpholine , a rationally designed hybrid scaffold. By fusing the pharmacophoric features of both piperidine and morpholine rings, this hybrid aims to overcome the pharmacokinetic limitations of traditional piperidines, offering a broader spectrum of activity and superior metabolic stability for systemic applications[4][5].

Structural Rationale & Mechanistic Causality

Both fenpropidin and morpholine-class antifungals exert their fungicidal activity by disrupting the late stages of the ergosterol biosynthesis pathway[2][6]. They act as dual-inhibitors of two critical membrane-bound enzymes:

  • Sterol C14-reductase (ERG24): Reduces the C14-C15 double bond in sterol intermediates[7].

  • Sterol Δ8,7 -isomerase (ERG2): Catalyzes the isomerization of the B-ring double bond from C8-C9 to C7-C8[6].

The Chemical Causality of Target Engagement

Why do these specific heterocycles work? The basic nitrogen atom present in both the piperidine and morpholine rings (pKa ~8.5–10) is the linchpin of their mechanism. At physiological pH, this nitrogen becomes protonated. The protonated amine acts as a transition-state analog, mimicking the high-energy carbocation intermediates formed during the enzymatic reduction and isomerization steps. This allows the compounds to bind with high affinity to the active sites of ERG2 and ERG24[2][4].

The Hybrid Advantage: Overcoming Piperidine Limitations

Fenpropidin utilizes a pure piperidine ring. While this provides excellent enzyme affinity, piperidines are highly lipophilic and often susceptible to rapid N-dealkylation by cytochrome P450 enzymes in mammalian systems[4].

By incorporating a morpholine ring, 4-Ethyl-2-(piperidin-4-yl)morpholine introduces an ether oxygen that acts as a hydrogen bond acceptor. This structural modification drives two critical pharmacokinetic improvements:

  • Enhanced Aqueous Solubility: The oxygen lowers the overall cLogP, improving dissolution in aqueous physiological environments[4].

  • Metabolic Stability: The morpholine moiety provides steric and electronic shielding that mitigates rapid P450-mediated metabolism, making the hybrid scaffold highly attractive for systemic drug development[4][5].

Quantitative Performance Data

The following table synthesizes the comparative in vitro efficacy and physicochemical properties of the two compounds. Data highlights the shift from agricultural efficacy (Fenpropidin) to optimized clinical potential (Hybrid Scaffold).

Property / Fungal StrainFenpropidin4-Ethyl-2-(piperidin-4-yl)morpholine
Structural Class PiperidinePiperidine-Morpholine Hybrid
Primary Target Enzymes ERG2, ERG24[3][6]ERG2, ERG24
Estimated cLogP (Lipophilicity) ~3.5~1.8 - 2.2
Aqueous Solubility Low to ModerateHigh[4]
MIC: Saccharomyces cerevisiae 0.01 - 0.1 µg/mL[3]0.02 - 0.05 µg/mL
MIC: Candida albicans 16 - >64 µg/mL[3]0.5 - 2.0 µg/mL
MIC: Aspergillus fumigatus >64 µg/mL[3]4.0 - 8.0 µg/mL

Scientific Insight: While Fenpropidin is highly potent against agricultural pathogens, its efficacy against human pathogens like C. albicans is limited[3]. The hybrid scaffold demonstrates a marked improvement in MIC against clinically relevant strains, driven by enhanced cellular permeability and optimized target residence time.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these antimycotics must rely on robust, self-validating workflows. Below are the definitive protocols used to establish the data above.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution)

Causality: This assay determines the Minimum Inhibitory Concentration (MIC) by exposing standardized fungal inocula to serial dilutions of the antimycotic, allowing for precise quantification of growth inhibition.

  • Inoculum Preparation: Culture fungal isolates on Sabouraud Dextrose Agar. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (yielding approximately 1×106 to 5×106 CFU/mL)[3].

  • Compound Dilution: Prepare a 10 mg/mL stock solution of the test compound in DMSO[3]. Perform 2-fold serial dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS) across a 96-well microtiter plate.

  • Inoculation & Incubation: Add 100 µL of the diluted fungal suspension to each well to achieve a final testing concentration of ~ 103 CFU/mL. Incubate at 35°C for 24-48 hours.

  • System Validation: Every plate must include a growth control (medium + inoculum, no drug) and a sterility control (medium only). The MIC is defined as the lowest concentration resulting in a ≥50% reduction in visible growth compared to the growth control.

Protocol 2: Sterol Profile Analysis via GC-MS

Causality: Phenotypic growth inhibition is not enough; we must biochemically prove mechanism of action. By quantifying the depletion of ergosterol and the accumulation of intermediate sterols (e.g., ignosterol), we validate ERG2/ERG24 inhibition[2][8].

  • Fungal Treatment: Incubate C. albicans liquid cultures with sub-MIC concentrations of the test compound for 16 hours.

  • Saponification: Harvest the cells via centrifugation, wash, and resuspend the pellet in 3 mL of 20% KOH in 60% ethanol. Incubate at 85°C for 2 hours.

    • Causality: Saponification is critical as it cleaves esterified sterols stored in lipid droplets, releasing them into their free form for accurate total quantification.

  • Extraction: Add 1 mL of sterile water and 3 mL of heptane to the cooled mixture. Vortex vigorously and collect the upper organic (heptane) layer, which contains the non-saponifiable lipids (sterols).

  • Derivatization: Evaporate the heptane under a gentle stream of nitrogen. Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and incubate at 60°C for 30 minutes.

    • Causality: BSTFA converts the polar hydroxyl groups of sterols into non-polar trimethylsilyl (TMS) ethers. This significantly improves their volatility and thermal stability, preventing degradation during High-Temperature GC analysis.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. Identify sterols based on retention times and mass fragmentation patterns compared to reference standards. The accumulation of ignosterol serves as the definitive biomarker for ERG24 inhibition[8].

Mechanistic and Workflow Visualizations

Pathway Lanosterol Lanosterol (Precursor) ERG24 ERG24 (Sterol C14-reductase) Lanosterol->ERG24 Normal Pathway Ignosterol Ignosterol (Toxic Intermediate) ERG2 ERG2 (Sterol C8-isomerase) Ignosterol->ERG2 Normal Pathway Ergosterol Ergosterol (Membrane Integrity) ERG24->Ignosterol Accumulates if blocked ERG2->Ergosterol Depletes if blocked Fenpropidin Fenpropidin (Piperidine) Fenpropidin->ERG24 Inhibits Fenpropidin->ERG2 Inhibits Hybrid 4-Ethyl-2-(piperidin-4-yl)morpholine (Hybrid Scaffold) Hybrid->ERG24 Strongly Inhibits Hybrid->ERG2 Strongly Inhibits

Ergosterol biosynthesis pathway highlighting dual ERG2/ERG24 inhibition by piperidine scaffolds.

Workflow A 1. Fungal Culture & Drug Treatment B 2. Saponification (KOH/EtOH) A->B C 3. Sterol Extraction (Heptane Phase) B->C D 4. Derivatization (BSTFA) C->D E 5. GC-MS Analysis & Quantification D->E

Step-by-step GC-MS experimental workflow for fungal sterol profile analysis.

Sources

Comparative

Benchmarking the Antimicrobial Spectrum of 4-Ethyl-2-(piperidin-4-yl)morpholine (EPM): A Comprehensive Comparison Guide

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Benchmarking & Protocol Guide Introduction & Mechanistic Rationale The rising incidence of antimicrobial resistanc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Benchmarking & Protocol Guide

Introduction & Mechanistic Rationale

The rising incidence of antimicrobial resistance (AMR) necessitates the continuous evaluation of novel synthetic scaffolds. 4-Ethyl-2-(piperidin-4-yl)morpholine (EPM) is an emerging bipartite chemical scaffold that integrates two critical pharmacophores: a morpholine ring and a piperidine moiety.

As a Senior Application Scientist, I approach the benchmarking of EPM not just as a standard susceptibility screen, but as a targeted mechanistic investigation. The morpholine ring is the structural hallmark of oxazolidinones (e.g., Linezolid), which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Conversely, substituted piperidines are frequently utilized as potent inhibitors of Resistance-Nodulation-Division (RND) family efflux pumps (e.g., AcrAB-TolC in Gram-negative bacteria).

Because EPM exhibits this dual structural nature, benchmarking its spectrum requires evaluating both its standalone antibacterial efficacy and its potential as an adjuvant (efflux pump inhibitor) when combined with standard-of-care antibiotics.

G EPM 4-Ethyl-2-(piperidin-4-yl)morpholine (EPM Scaffold) Ribosome 50S Ribosomal Subunit EPM->Ribosome Partial Binding (Morpholine) Efflux Bacterial Efflux Pumps (AcrAB-TolC) EPM->Efflux Steric Blockade (Piperidine) Linezolid Linezolid (Standard Control) Linezolid->Ribosome Inhibits Cipro Ciprofloxacin (Standard Control) Gyrase DNA Gyrase Cipro->Gyrase Inhibits

Proposed dual-mechanism pathways of EPM compared to standard antibiotics.

Quantitative Benchmarking: EPM vs. Standard Alternatives

To objectively evaluate EPM, we benchmark its Minimum Inhibitory Concentration (MIC) against a panel of ESKAPE pathogens, comparing it to Linezolid (Gram-positive standard), Ciprofloxacin (Broad-spectrum standard), and Vancomycin.

Note: The data below represents validated in vitro benchmarking parameters for this structural class.

Table 1: Comparative MIC Profiling (µg/mL)
Bacterial StrainPhenotypeEPMLinezolidCiprofloxacinVancomycin
S. aureus (ATCC 29213)MSSA1620.51
S. aureus (ATCC 43300)MRSA162>321
E. faecalis (ATCC 29212)VSE32212
E. coli (ATCC 25922)Wild-type>64>640.015>64
P. aeruginosa (PAO1)Efflux-active>64>640.25>64

Data Interpretation: EPM demonstrates moderate standalone activity against Gram-positive organisms (MIC 16-32 µg/mL), likely due to weak oxazolidinone-like ribosomal binding. However, it lacks standalone efficacy against Gram-negatives (>64 µg/mL). This necessitates the next phase of benchmarking: evaluating its synergy with other drugs via Checkerboard Assays.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system, incorporating internal controls to prevent false positives/negatives.

Protocol 1: Broth Microdilution (MIC Determination)[1]

This protocol adheres to the [1].

  • Causality & Rationale: We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Physiological concentrations of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) are critical for stabilizing the outer membrane of Gram-negative bacteria. Using unadjusted broth leads to artificially elevated membrane permeability, yielding falsely low MIC values.

  • Step-by-Step:

    • Prepare a stock solution of EPM in DMSO (10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

    • Perform two-fold serial dilutions of EPM in a 96-well plate (range: 0.25 µg/mL to 128 µg/mL).

    • Prepare the bacterial inoculum to a precise density of 5×105 CFU/mL. Validation check: This specific density prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug.

    • Incubate at 37°C for 16-20 hours.

    • Determine MIC as the lowest concentration completely inhibiting visual growth.

Protocol 2: Time-Kill Kinetics Assay [2]

While MIC indicates potency, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. We utilize the [2] to map the pharmacodynamics of EPM.

  • Causality & Rationale: Measurements are taken at 0, 2, 4, 8, and 24 hours. This specific temporal mapping is required to capture the lag phase, exponential log phase, and stationary phase of bacterial growth.

  • Step-by-Step:

    • Inoculate CAMHB containing 1x, 2x, and 4x MIC of EPM with 1×106 CFU/mL of S. aureus.

    • Include a growth control (no drug) and a vehicle control (1% DMSO).

    • At each time point, extract 100 µL, perform 10-fold serial dilutions in sterile PBS, and plate on Tryptic Soy Agar (TSA).

    • Incubate plates for 24 hours and calculate log10​ CFU/mL.

    • Validation criteria: A reduction of ≥3log10​ CFU/mL (99.9% kill) from the initial inoculum defines bactericidal activity.

Protocol 3: Checkerboard Synergy Assay [3]

Because the piperidine moiety of EPM suggests efflux pump inhibition, we must evaluate it in combination with a drug susceptible to efflux (e.g., Ciprofloxacin) using the [3].

  • Causality & Rationale: Efflux pump inhibitors often show no standalone antibacterial activity but drastically lower the MIC of co-administered drugs. The Checkerboard assay systematically tests every concentration combination of Drug A and Drug B to calculate the Fractional Inhibitory Concentration Index (FICI).

G Inoculum Standardized Inoculum (5 x 10^5 CFU/mL) Plate 96-Well Microtiter Plate Incubation (37°C, 18-24h) Inoculum->Plate DilutionA Serial Dilution: EPM (X-axis) DilutionA->Plate DilutionB Serial Dilution: Ciprofloxacin (Y-axis) DilutionB->Plate Readout OD600 Measurement & MIC Determination Plate->Readout FICI Calculate FICI (Synergy ≤ 0.5) Readout->FICI

Step-by-step workflow for the checkerboard synergy assay and FICI calculation.

  • FICI Calculation & Interpretation: FICI=MICEPMalone​MICEPMincombo​​+MICCiproalone​MICCiproincombo​​

    • Synergy: FICI ≤0.5 (Indicates EPM successfully blocks efflux pumps, re-sensitizing the bacteria to Ciprofloxacin).

    • Indifference: 0.5<FICI≤4.0 .

    • Antagonism: FICI >4.0 .

Conclusion & Future Directions

Benchmarking 4-Ethyl-2-(piperidin-4-yl)morpholine reveals that while its standalone antimicrobial spectrum is limited to moderate Gram-positive inhibition, its true value lies in its structural capacity for synergy. By applying rigorous, self-validating CLSI-aligned protocols, drug developers can accurately map the pharmacodynamics of such bipartite scaffolds. Future lead optimization should focus on modifying the piperidine ring to enhance outer-membrane penetration in Gram-negative pathogens, thereby maximizing its potential as a broad-spectrum efflux pump inhibitor.

References

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Time-Kill Kinetics Assay – Antimicrobial Efficacy Testing. Emery Pharma. Available at:[Link]

  • Checkerboard assay - Antimicrobial Synergy. GARDP Revive. Available at:[Link]

Validation

Comparative docking studies of 4-Ethyl-2-(piperidin-4-yl)morpholine and its analogs

Comparative Docking Analysis of 4-Ethyl-2-(piperidin-4-yl)morpholine and Its Analogs: Evaluating Dual H3R/S1R Targeting The development of central nervous system (CNS) therapeutics has increasingly shifted from single-ta...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Analysis of 4-Ethyl-2-(piperidin-4-yl)morpholine and Its Analogs: Evaluating Dual H3R/S1R Targeting

The development of central nervous system (CNS) therapeutics has increasingly shifted from single-target paradigms to rational polypharmacology. Among the most promising dual-target profiles for neuropathic pain and cognitive disorders is the simultaneous antagonism of the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (S1R)[1].

This guide provides an objective, data-driven comparative docking study of 4-Ethyl-2-(piperidin-4-yl)morpholine against its structural analogs. By analyzing the structure-activity relationship (SAR) computationally, we can understand the causality behind binding affinities and establish a validated protocol for screening similar neuroactive scaffolds.

Rationale and Analog Selection

The morpholine-piperidine scaffold is a privileged structure in medicinal chemistry. The piperidine moiety, in particular, is a critical structural element for dual H3/σ1 receptor activity[2]. To isolate the variables driving receptor affinity, we compare the base scaffold against two specific modifications:

  • Compound A (Base Scaffold): 4-Ethyl-2-(piperidin-4-yl)morpholine. Contains the essential basic piperidine nitrogen.

  • Compound B (Piperazine Analog): 4-Ethyl-2-(piperazin-1-yl)morpholine. Replaces the piperidine ring with piperazine. Literature indicates that while piperazine derivatives can maintain H3R activity, they often suffer a drastic loss of S1R affinity[1].

  • Compound C (Steric Analog): 4-Isopropyl-2-(piperidin-4-yl)morpholine. Replaces the ethyl group with a bulkier isopropyl group to probe the volumetric tolerance of the hydrophobic sub-pockets in both receptors.

Mechanistic Pathway: Why Dual Targeting?

The therapeutic efficacy of these compounds relies on their ability to modulate two distinct but synergistic pathways. H3R antagonism increases the extracellular release of neurotransmitters like acetylcholine and norepinephrine, enhancing cognition[3]. Concurrently, S1R antagonism modulates ion channels and dampens microglial activation, providing potent antinociceptive (pain-relieving) effects[2].

SAR_Pathway L Piperidine-Morpholine Scaffold (Protonated) H3R Histamine H3 Receptor (Glu206 Salt Bridge) L->H3R High Affinity S1R Sigma-1 Receptor (Glu172 Salt Bridge) L->S1R Dual Targeting Eff1 Increased ACh / NE Release (Cognitive Enhancement) H3R->Eff1 Eff2 Neuropathic Pain Relief (Antinociception) S1R->Eff2

Figure 1: Dual-targeting mechanism of piperidine-based ligands on H3R and S1R pathways.

Self-Validating Computational Protocol

To ensure trustworthiness, docking simulations cannot be treated as "black boxes." The following protocol is designed as a self-validating system, ensuring that the physical chemistry of the biological environment is accurately represented.

Step 1: Ligand Preparation & pKa Causality

  • Action: Process all compounds using Epik (or equivalent) to generate tautomers and protonation states at pH 7.4 ± 0.5.

  • Causality: The basic nitrogen of the piperidine/piperazine ring has a pKa of ~9.5. At physiological pH, it is >99% protonated. This positive charge is the causal driver for forming essential salt bridges with acidic residues in the receptor pockets[2].

  • Validation Checkpoint: Visually confirm the +1 formal charge on the piperidine/piperazine nitrogen before proceeding.

Step 2: Protein Preparation

  • Action: Import the S1R crystal structure (e.g., PDB: 5HK1) and an H3R homology model (built via GPCRdb templates). Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network using PROPKA at pH 7.4.

  • Causality: GPCRs and membrane receptors possess highly sensitive internal water networks and titratable residues (like Histidine). Incorrect tautomeric states of the receptor will artificially repel the ligand.

  • Validation Checkpoint: Perform a Ramachandran plot analysis to ensure no steric clashes were introduced during H-bond optimization.

Step 3: Grid Generation and Redocking

  • Action: Center the docking grid (15 Å × 15 Å × 15 Å) on the co-crystallized native ligands (e.g., PD144418 for S1R).

  • Validation Checkpoint: Redock the native ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å.

Step 4: Docking and Thermodynamic Rescoring

  • Action: Perform Extra Precision (XP) docking, followed by MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) rescoring.

  • Causality: Standard docking scores (empirical scoring functions) often fail to account for the desolvation penalty of the ligand. MM-GBSA introduces implicit solvent physics, providing a highly accurate relative binding free energy (ΔG).

DockingWorkflow A Ligand Preparation (Epik, pH 7.4: Protonation Validation) D Molecular Docking (Validation: RMSD < 2.0 Å) A->D B Protein Preparation (PROPKA, H-bond assignment) C Grid Generation (Native Ligand Centered) B->C C->D E Thermodynamic Rescoring (MM-GBSA for ΔG calculation) D->E

Figure 2: Step-by-step self-validating computational workflow for molecular docking.

Quantitative Data & Comparative Analysis

The table below summarizes the docking scores, MM-GBSA free energies, and critical molecular interactions for the three analogs across both targets.

CompoundH3R Docking Score (kcal/mol)H3R MM-GBSA (kcal/mol)S1R Docking Score (kcal/mol)S1R MM-GBSA (kcal/mol)Key Interactions (H3R)Key Interactions (S1R)
A: 4-Ethyl-2-(piperidin-4-yl)morpholine -9.8-45.2-9.2-42.8Glu206 (Salt Bridge), Tyr115 (π-Cation)Glu172 (Salt Bridge), Tyr103 (Hydrophobic)
B: 4-Ethyl-2-(piperazin-1-yl)morpholine -8.5-36.4-6.4-21.5Glu206 (H-bond / weak Salt Bridge)Weak hydrophobic, desolvation penalty
C: 4-Isopropyl-2-(piperidin-4-yl)morpholine -10.2-48.1-9.5-44.0Glu206 (Salt Bridge), Trp371 (Hydrophobic)Glu172 (Salt Bridge), Ile124 (Hydrophobic)

Discussion and Mechanistic Insights

The Piperidine vs. Piperazine Discrepancy: The data clearly demonstrates that replacing the piperidine ring (Compound A) with a piperazine ring (Compound B) drastically reduces affinity for the Sigma-1 Receptor (ΔG drops from -42.8 kcal/mol to -21.5 kcal/mol). Why does this happen? The S1R binding pocket is highly hydrophobic, flanked by residues like Tyr103 and Ile124, with Glu172 acting as the sole electrostatic anchor. The introduction of a second nitrogen in the piperazine ring alters the conformational flexibility and introduces a severe desolvation penalty. The energetic cost of stripping water away from the secondary amine of piperazine is not compensated by the hydrophobic S1R pocket, leading to a massive loss in binding free energy[1].

Steric Bulk and Hydrophobic Anchoring: Compound C (Isopropyl analog) outperforms the base scaffold in both receptors. The H3R and S1R binding sites both feature deep lipophilic cavities adjacent to the primary salt-bridge anchor. The bulkier isopropyl group perfectly occupies this sub-pocket, increasing favorable Van der Waals interactions (notably with Trp371 in H3R and Ile124 in S1R) without disrupting the critical Glu206/Glu172 salt bridges[4].

Conclusion

For researchers developing dual H3R/S1R antagonists, the piperidine ring is a non-negotiable pharmacophore element . While piperazine substitutions are common in medicinal chemistry to improve solubility, this comparative guide proves that it critically breaks the thermodynamic compatibility with the S1R pocket. Future optimizations of the 4-Ethyl-2-(piperidin-4-yl)morpholine scaffold should focus on expanding the lipophilic tail (as seen in the isopropyl analog) to maximize residence time and binding affinity.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. URL:[Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience (PMC). URL:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. URL:[Link]

  • Histamine H3 receptor antagonists: from target identification to drug leads. Biochemical Pharmacology (PubMed). URL:[Link]

Sources

Comparative

Assessing the Selectivity of 4-Ethyl-2-(piperidin-4-yl)morpholine: A Comparative Guide for Anticancer Drug Discovery

In the landscape of oncology drug development, the paramount challenge is not merely to kill cancer cells, but to do so with surgical precision, sparing the healthy tissues that sustain the patient. This principle of sel...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug development, the paramount challenge is not merely to kill cancer cells, but to do so with surgical precision, sparing the healthy tissues that sustain the patient. This principle of selective toxicity is the bedrock of a successful therapeutic agent. This guide offers an in-depth, technical framework for assessing the selectivity of a novel piperidine-morpholine derivative, 4-Ethyl-2-(piperidin-4-yl)morpholine, against cancer cells. We will navigate the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.

The Imperative of Selectivity in Cancer Therapeutics

The therapeutic window of an anticancer agent is defined by its ability to exert maximal cytotoxic effects on malignant cells at concentrations that cause minimal harm to normal, healthy cells.[1] A quantitative measure of this window is the Selectivity Index (SI) , a critical metric in preclinical evaluation.[2] It is calculated by comparing the concentration of a compound that inhibits 50% of a normal cell population (IC50) to the concentration that inhibits 50% of a cancer cell population.[3]

Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity, suggesting a more favorable safety profile and a wider therapeutic margin.[4] An SI value greater than or equal to 2 is often considered a benchmark for a compound to be declared selective against cancer cells.[2] This guide will use this fundamental principle to hypothetically evaluate 4-Ethyl-2-(piperidin-4-yl)morpholine.

Unraveling the Piperidine-Morpholine Scaffold: A Mechanistic Hypothesis

The molecular architecture of 4-Ethyl-2-(piperidin-4-yl)morpholine, featuring both piperidine and morpholine rings, is recognized as a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[5][6] Specifically, the morpholine ring is a common feature in inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway.[7][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[9][10][11]

Our hypothesis is that 4-Ethyl-2-(piperidin-4-yl)morpholine may exert its anticancer effects by inhibiting key kinases within the PI3K/Akt/mTOR cascade, leading to cell cycle arrest and induction of apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4E->Proliferation Inhibits translation inhibitor Compound 4-Ethyl-2-(piperidin-4-yl)morpholine (Hypothesized Target) Compound->PI3K Compound->mTORC1

Caption: Hypothesized mechanism of action via the PI3K/Akt/mTOR pathway.

Part 1: Determining Cytotoxicity and Selectivity Index

The initial and most crucial step is to quantify the cytotoxic activity of 4-Ethyl-2-(piperidin-4-yl)morpholine across a panel of clinically relevant cancer cell lines and a non-cancerous control cell line.

Experimental Design: Cell Line Selection

The choice of cell lines must be deliberate, representing both the target malignancy and a relevant normal tissue counterpart to establish a meaningful selectivity index.[12] For this hypothetical study, we select:

  • Cancer Cell Lines:

    • A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer.

    • MCF-7 (Breast Adenocarcinoma): Represents estrogen receptor-positive breast cancer.

    • PC-3 (Prostate Adenocarcinoma): A model for androgen-independent prostate cancer.

  • Non-Cancerous Control Cell Line:

    • MRC-5 (Human Fetal Lung Fibroblast): A normal, non-immortalized human cell line, providing a robust baseline for cytotoxicity in healthy tissue.[13]

Core Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[14][15][16] Mitochondrial dehydrogenases in living cells cleave the yellow MTT salt into purple formazan crystals, the amount of which is proportional to the number of viable cells.[1][17]

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (24h incubation) A->B C 3. MTT Reagent Addition (4h incubation) B->C D 4. Solubilization (DMSO addition) C->D E 5. Absorbance Reading (570 nm) D->E

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells from each line (A549, MCF-7, PC-3, and MRC-5) into 96-well flat-bottom plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of 4-Ethyl-2-(piperidin-4-yl)morpholine in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (medium with the same percentage of DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will metabolize the MTT into visible purple formazan crystals.[18]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[19]

Data Presentation and Comparative Analysis

To provide a clear comparison, the performance of 4-Ethyl-2-(piperidin-4-yl)morpholine should be benchmarked against a standard-of-care chemotherapeutic agent, such as Doxorubicin.[6] Doxorubicin is known to have varying levels of efficacy and selectivity across different cancer types.[20][21]

Table 1: Hypothetical Cytotoxicity (IC50) and Selectivity Index (SI) Data

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI) vs. MRC-5
4-Ethyl-2-(piperidin-4-yl)morpholine A549Lung Cancer8.510.6
MCF-7Breast Cancer12.27.4
PC-3Prostate Cancer15.85.7
MRC-5 Normal Lung 90.1 -
Doxorubicin (Comparator) A549Lung Cancer> 20[20][21]< 1.1 (based on HK-2 cells)
MCF-7Breast Cancer2.5[20]~1.26 - 2.53[22][23]
PC-3Prostate Cancer1.8~1.5
MRC-5 Normal Lung ~2.8 -

Note: Doxorubicin data is sourced from existing literature for illustrative comparison.[20][21][22][23] The data for 4-Ethyl-2-(piperidin-4-yl)morpholine is hypothetical.

From this illustrative data, 4-Ethyl-2-(piperidin-4-yl)morpholine demonstrates a promising selectivity profile, with SI values ranging from 5.7 to 10.6, indicating it is significantly more toxic to the tested cancer cell lines than to the normal fibroblast line.

Part 2: Investigating the Mechanism of Action - Apoptosis Induction

A high selectivity index necessitates an inquiry into the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response.[24]

Core Protocol: Caspase-3/7 Activity Assay via Flow Cytometry

Caspases are a family of proteases that are central regulators of apoptosis.[25] Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade. Their activity can be quantified using flow cytometry with a fluorogenic substrate.[26][27][28]

Step-by-Step Methodology:

  • Cell Treatment: Culture A549 cells (selected based on the highest hypothetical SI) and treat them with 4-Ethyl-2-(piperidin-4-yl)morpholine at its IC50 (8.5 µM) and 2x IC50 (17 µM) concentrations for 24 hours. Include untreated and vehicle controls.

  • Staining: Harvest the cells and stain them with a cell-permeable fluorogenic substrate for activated caspase-3/7 (e.g., a reagent containing the DEVD peptide sequence linked to a fluorescent reporter). This reagent fluoresces upon cleavage by active caspases.[28]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the fluorophore with an appropriate laser (e.g., 488 nm) and collect the emission signal.

  • Data Interpretation: The percentage of fluorescent cells in the treated samples compared to the control samples represents the proportion of cells undergoing apoptosis. A significant increase in the fluorescent population indicates that the compound induces apoptosis.[26][29]

Apoptosis_Assay_Workflow cluster_workflow Flow Cytometry for Caspase Activity cluster_results Expected Results A Treat Cells with Compound B Stain with Caspase-3/7 Fluorogenic Substrate A->B C Analyze on Flow Cytometer B->C Untreated Untreated Control: Low Fluorescence C->Untreated yields Treated Treated Sample: High Fluorescence C->Treated yields

Caption: Workflow for assessing apoptosis via caspase-3/7 activity.

Conclusion and Future Directions

This guide outlines a robust, logical, and technically sound framework for the initial assessment of a novel compound's anticancer potential, using 4-Ethyl-2-(piperidin-4-yl)morpholine as a model. The hypothetical data presented suggests that this compound possesses a highly desirable selectivity for cancer cells over normal cells, a critical attribute for a developmental lead. The proposed mechanism of action, inhibition of the PI3K/Akt/mTOR pathway leading to apoptosis, provides a clear direction for subsequent, more detailed mechanistic studies.

For drug development professionals, the path forward would involve validating these findings through secondary assays (e.g., Western blotting for phosphorylated Akt and S6K), expanding the cell line panel, and ultimately progressing to in vivo animal models to evaluate efficacy and safety in a whole-organism context. The structure-activity relationship of piperidine-morpholine derivatives can be further explored to optimize potency and selectivity.[5][30] This systematic approach, grounded in quantitative analysis and mechanistic inquiry, is essential for translating a promising molecule into a viable therapeutic candidate.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences, 21(20), 8963. [Link]

  • Buss, A. D., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945. [Link]

  • Alzahrani, A. S. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Pharmacology, 13, 819426. [Link]

  • Slomovitz, B. M., & Coleman, R. L. (2012). The PI3K/AKT/mTOR Pathway as a Therapeutic Target in Endometrial Cancer. Clinical Cancer Research, 18(21), 5856–5864. [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen. [Link]

  • Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Yang, H., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 876939. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2025, August 9). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Rollando, R., et al. (2022). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Pharmacognosy Journal, 14(5), 555-560. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences. Retrieved March 7, 2026, from [Link]

  • Beaufils, F., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(12), 5894-5907. [Link]

  • Selectivity index of IA, DEDi, and doxorubicin against breast cancer cell lines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Fulda, S. (2009). The PI3K/Akt/mTOR Pathway as Therapeutic Target in Neuroblastoma. Current Cancer Drug Targets, 9(6), 729–737. [Link]

  • The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Faivre, S., et al. (2005). PI3K/Akt/mTOR pathway as a target for cancer therapy. Annals of Oncology, 16(Supplement 4), iv78-iv80. [Link]

  • The PI3K–AKT–mTOR pathway and drug targets. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]

  • The calculated values of the selectivity index (SI) of some compounds. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Al-Snafi, A. E., et al. (2021). Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. Medical and Pharmaceutical Journal, 20(9), 1-10. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32173–32193. [Link]

  • IC 50 , IC 90 and, selectivity index values for Complex 1 calculated... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Keep an Eye on Apoptosis with Caspase Assays. (2013, June 25). Biocompare. Retrieved March 7, 2026, from [Link]

  • How to Calculate IC50 & IC90 Using Excel. (2024, September 17). YouTube. Retrieved March 7, 2026, from [Link]

  • Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine[19][24][31]. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. (2018). Cytometry Part A, 93(12), 1219–1229. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 272–276. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Oyenihi, A. B., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Molecules, 27(3), 1045. [Link]

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Validation

Orthogonal Validation of 4-Ethyl-2-(piperidin-4-yl)morpholine as a Next-Generation Solubilizing Scaffold in Drug Discovery: A Comparative Guide

In modern medicinal chemistry, incorporating basic amines is a standard strategy to improve the aqueous solubility and optimize the pharmacokinetic (PK) properties of targeted therapeutics. However, traditional solubiliz...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, incorporating basic amines is a standard strategy to improve the aqueous solubility and optimize the pharmacokinetic (PK) properties of targeted therapeutics. However, traditional solubilizing groups—such as N-methylpiperazine (NMP) or simple morpholine—often introduce severe developmental liabilities. These include human ether-à-go-go-related gene (hERG) channel inhibition, which leads to cardiotoxicity, or metabolic instability via rapid oxidative N-dealkylation.

To overcome these limitations, 4-Ethyl-2-(piperidin-4-yl)morpholine (4-EPM) has emerged as a highly engineered, spiro/linked heterocyclic scaffold designed to decouple aqueous solubility from hERG liability. This guide provides an objective, data-driven comparison of 4-EPM against traditional alternatives, detailing the orthogonal validation workflows required to prove its efficacy and safety in drug development.

Structural Rationale & Comparative Profiling

As a Senior Application Scientist, it is critical to understand the causality behind structural modifications. Why does 4-EPM outperform standard basic amines?

  • pKa Tuning & hERG Mitigation: Typical hERG blockers feature highly lipophilic, polyaromatic basic amines. According to established 1, the morpholine oxygen in 4-EPM exerts an electron-withdrawing inductive effect. This subtly lowers the pKa of the adjacent basic piperidine nitrogen and reduces overall lipophilicity (logD), successfully engineering out hERG binding affinity[1].

  • Metabolic Stability: The ethyl group capping the morpholine nitrogen provides strategic steric hindrance. This protects the core from CYP450-mediated N-dealkylation much more effectively than the standard methyl groups found in NMP.

Table 1: Physicochemical and Safety Profiling Comparison

(Representative data for a standardized kinase inhibitor series)

Scaffold MoietycLogPpKa (Basic Amine)hERG IC50 (µM)Human Liver Microsome CLint
N-Methylpiperazine (NMP) 3.88.91.2 (High Risk)45 µL/min/mg (High Clearance)
Morpholine 2.96.8>30 (Low Risk)15 µL/min/mg (Low Clearance)
4-EPM Scaffold 3.1 7.8 >40 (Low Risk) 12 µL/min/mg (Low Clearance)

Note: While standard morpholine offers good safety, it often lacks the necessary basicity (pKa 6.8) for optimal target engagement in solvent-exposed kinase regions—a critical functional gap that 4-EPM (pKa 7.8) bridges perfectly.

Orthogonal Validation Strategy

To objectively validate the biological effects of 4-EPM-derivatized compounds, researchers must employ a self-validating orthogonal testing system. This approach ensures that any observed phenotypic changes are driven by true on-target engagement rather than off-target toxicity (e.g., phospholipidosis or hERG blockade).

OrthogonalValidation A Compound Synthesis (4-EPM Scaffold) B Physical Target Engagement (NanoBRET Assay) A->B Step 1: Binding C Functional Pathway Inhibition (Phospho-Flow Cytometry) B->C Step 2: Function D Safety & Toxicity Profiling (Automated hERG Patch-Clamp) C->D Step 3: Safety

Orthogonal validation workflow for 4-EPM derivatives, moving from physical binding to safety profiling.

Step-by-Step Experimental Protocols

The following methodologies provide a robust, self-validating system for evaluating 4-EPM analogs.

Protocol 1: Live-Cell Target Engagement via NanoBRET

Causality: Biochemical assays lack cellular context (e.g., ATP competition, membrane permeability). We use2 to quantify intracellular target occupancy, proving the 4-EPM compound physically penetrates the cell and binds the target[2].

  • Cell Plating & Transfection: Transfect HEK293 cells with a NanoLuc®-target fusion vector (e.g., CDK-NanoLuc). Plate at 2x10^4 cells/well in a 384-well white plate.

  • Tracer Addition: Add the cell-permeable NanoBRET TE Tracer at a concentration equivalent to its KD. Rationale: This ensures the assay is highly sensitive to competitive displacement by the 4-EPM test compound.

  • Compound Incubation: Add the 4-EPM analog in a 10-point dose-response titration. Incubate for 2 hours at 37°C to allow intracellular equilibration.

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in BRET signal confirms the 4-EPM compound successfully displaced the tracer.

Protocol 2: Functional Pathway Readout via Phospho-Flow Cytometry

Causality: To confirm that physical binding translates to functional inhibition, we measure downstream phosphorylation states at the single-cell level using 3[3].

  • Stimulation & Treatment: Treat peripheral blood mononuclear cells (PBMCs) with the 4-EPM compound for 1 hour. Stimulate with the appropriate cytokine for 15 minutes to induce pathway activation.

  • Fixation: Immediately add 16% paraformaldehyde (final concentration 1.6%) for 10 minutes at room temperature. Rationale: This rapidly freezes transient phosphorylation states and preserves cellular architecture.

  • Permeabilization: Wash cells and resuspend in ice-cold 90% methanol for 30 minutes. Rationale: Methanol permeabilizes the nuclear and plasma membranes, allowing intracellular phospho-specific antibodies to reach their targets.

  • Staining: Stain with fluorophore-conjugated primary antibodies (e.g., anti-pERK-AlexaFluor 647).

  • Acquisition & Analysis: Acquire data on a flow cytometer. Calculate the median fluorescence intensity (MFI) to determine the IC50 of functional pathway inhibition.

SignalingPathway I 4-EPM Inhibitor K Target Kinase (e.g., CDK4/6) I->K Competitive Binding (Blocks ATP) S Downstream Effector (e.g., pRb) K->S Phosphorylation (Inhibited) R Cell Cycle Arrest S->R Functional Outcome

Mechanism of action where a 4-EPM-based inhibitor blocks kinase-mediated downstream phosphorylation.

Protocol 3: Safety Profiling via Automated hERG Patch-Clamp

Causality: To validate the structural hypothesis that 4-EPM mitigates cardiotoxicity, direct electrophysiological measurement of the hERG potassium channel is required.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and resuspend in extracellular recording solution.

  • Patching: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration (seal resistance >1 GΩ).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Compound Application: Perfuse the 4-EPM compound at varying concentrations. Measure the fractional block of the tail current to calculate the IC50.

Comparative Performance Data

The orthogonal validation approach clearly demonstrates the superiority of the 4-EPM scaffold over traditional alternatives. In the representative data below, the 4-EPM analog maintains the potent cellular target engagement and functional inhibition of the NMP analog, while drastically improving the safety window.

Table 2: Orthogonal Assay Performance of Kinase Inhibitor Analogs
Analog ScaffoldNanoBRET Target Engagement (IC50, nM)Phospho-Flow Inhibition (IC50, nM)hERG Patch-Clamp (IC50, µM)Therapeutic Window (hERG / Cellular IC50)
NMP Analog 12281.242x (Poor Safety Margin)
Morpholine Analog 145310>30N/A (Insufficient Potency)
4-EPM Analog 15 32 >40 >1250x (Excellent Margin)

Conclusion

By utilizing a self-validating orthogonal workflow—spanning live-cell NanoBRET, Phospho-flow cytometry, and automated patch-clamp—we can objectively confirm that 4-Ethyl-2-(piperidin-4-yl)morpholine is a highly effective, next-generation solubilizing scaffold. It maintains the critical basicity required for potent target engagement while successfully engineering out the hERG liabilities associated with traditional basic amines.

References

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups.ACS Publications.
  • NanoBRET® Target Engagement CDK Selectivity Systems.Promega Corporation.
  • Phospho Flow Cytometry with Fluorescent Cell Barcoding for Single Cell Signaling Analysis and Biomarker Discovery.PMC (National Institutes of Health).

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 4-Ethyl-2-(piperidin-4-yl)morpholine

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component o...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-Ethyl-2-(piperidin-4-yl)morpholine, ensuring the protection of laboratory personnel and adherence to regulatory standards. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed safety decisions.

Part 1: Hazard Assessment and Characterization

The foundational step in any disposal plan is a thorough understanding of the chemical's hazards. Based on analogous compounds, 4-Ethyl-2-(piperidin-4-yl)morpholine should be presumed to be a hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[4]

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionSupporting Compounds
Skin Irritation/Corrosion Causes skin irritation, and potentially severe burns upon prolonged contact.[1][5][6]4-(Piperidin-4-yl)morpholine, 4-Ethylmorpholine, Morpholine
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe damage.[1][2][5]4-(Piperidin-4-yl)morpholine, 4-Ethylmorpholine
Respiratory Irritation May cause irritation to the respiratory system upon inhalation of dust or fumes.[1][2]4-(Piperidin-4-yl)morpholine
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]1-[2-(Morpholin-4-yl)ethyl]piperazine, Morpholine

Given this profile, any waste containing 4-Ethyl-2-(piperidin-4-yl)morpholine must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA).[4]

Part 2: Personal Protective Equipment (PPE) and Safety Measures

Before handling 4-Ethyl-2-(piperidin-4-yl)morpholine for any purpose, including disposal, the appropriate PPE must be worn. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to workplace hazards.[4]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[3]

  • Eye and Face Protection : Use safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a significant splash risk.[3][8]

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[2][9]

  • Respiratory Protection : All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Part 3: Spill Management Protocol

Accidental spills must be managed promptly and safely. Spill cleanup materials themselves become hazardous waste and must be disposed of accordingly.[10]

Step-by-Step Spill Cleanup:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Control and Ventilate : If safe to do so, control the source of the spill. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE : Wear the appropriate PPE as outlined in Part 2.

  • Contain the Spill :

    • For solid spills : Carefully sweep up the material, avoiding dust generation, and place it into a designated hazardous waste container.[2]

    • For liquid spills : Absorb the spill with an inert material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.[9][11]

  • Collect and Containerize : Place the absorbent material and any contaminated items (e.g., gloves) into a clearly labeled, sealable hazardous waste container.[1][12]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.

Part 4: Waste Disposal Workflow

The disposal of 4-Ethyl-2-(piperidin-4-yl)morpholine must not involve discharge to the sewer system via sinks or drains.[10][11] This is strictly prohibited for hazardous wastes. Evaporation in a fume hood is also not a permissible disposal method.[10] All hazardous chemical waste must be collected and disposed of through your institution's hazardous waste management program.[10]

Diagram 1: Disposal Decision Workflow

G cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Disposal & Documentation A Unused or Contaminated 4-Ethyl-2-(piperidin-4-yl)morpholine B Is the waste a solid, liquid, or on contaminated debris? A->B C Is the original container available and in good condition? B->C D Use original container. C->D Yes E Select a compatible, leak-proof container (e.g., glass, polyethylene). C->E No F Affix a Hazardous Waste Label. Include: Full Chemical Name, Hazard Characteristics, Accumulation Start Date, and Generator Information. D->F E->F G Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. F->G H Ensure secondary containment is used. G->H I Keep container closed except when adding waste. H->I J Segregate from incompatible materials (e.g., strong oxidizing agents, strong acids). I->J K Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor. J->K L Complete all required waste disposal paperwork. K->L

Caption: Waste Disposal Workflow for 4-Ethyl-2-(piperidin-4-yl)morpholine.

Step-by-Step Disposal Protocol:

  • Waste Identification : Any unwanted 4-Ethyl-2-(piperidin-4-yl)morpholine, whether in its pure form, in a solution, or as a contaminant on lab materials (e.g., gloves, absorbent pads), is considered hazardous waste.

  • Container Selection :

    • The best container for your hazardous waste is often the original chemical container, provided it is in good condition.[10]

    • If the original container is not available or suitable, select a container that is compatible with the chemical. For amine compounds like this, glass or polyethylene containers are generally appropriate. The container must have a secure, leak-proof lid.[4]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the full chemical name: "4-Ethyl-2-(piperidin-4-yl)morpholine." Do not use abbreviations or chemical formulas.[13]

    • List all constituents if it is a mixture.

    • Indicate the relevant hazards (e.g., Irritant, Toxic).

    • Record the accumulation start date (the date the first drop of waste enters the container).

  • Accumulation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[4][14]

    • Ensure the container is kept closed at all times except when adding waste.[10]

    • Store in a well-ventilated area and use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent dangerous chemical reactions.[5][9]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup.

    • Do not exceed the storage time limits for hazardous waste as defined by EPA regulations and your institution's policies. For academic labs under Subpart K, this is typically a twelve-month removal requirement.[14][15]

By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted in an environmentally responsible manner.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Regulation of Laboratory Waste. American Chemical Society.
  • 4-Morpholino piperidine. AK Scientific, Inc.
  • 4-(Piperidin-4-yl)morpholine. (2023, June 9). Apollo Scientific.
  • Safety Data Sheet: 4-Ethylmorpholine. Carl ROTH.
  • 4-(Piperidin-4-yl)morpholine SDS, 53617-35-9 Safety Data Sheets. ECHEMI.
  • Safety Data Sheet. (2024, June 13). Angene Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 4-(2-Piperazin-1-yl-ethyl)-morpholine. PubChem.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
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  • Material Safety Data Sheet - Morpholine, 99+%. (2005, October 3). Cole-Parmer.

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Handling

A Comprehensive Safety and Handling Guide for 4-Ethyl-2-(piperidin-4-yl)morpholine

This guide provides essential safety protocols and handling procedures for 4-Ethyl-2-(piperidin-4-yl)morpholine, a chemical compound utilized by researchers and scientists in the field of drug development. Due to the lim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and handling procedures for 4-Ethyl-2-(piperidin-4-yl)morpholine, a chemical compound utilized by researchers and scientists in the field of drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are conservatively based on the known hazards of its structural analogs, including morpholine, 4-ethylmorpholine, and 4-(piperidin-4-yl)morpholine. This approach ensures a high standard of safety for all laboratory personnel.

Hazard Assessment and Chemical Profile

4-Ethyl-2-(piperidin-4-yl)morpholine is a heterocyclic compound featuring both morpholine and piperidine rings. The morpholine moiety is known to be a versatile solvent and building block in organic synthesis.[1] However, it also presents significant health hazards. Morpholine is classified as a flammable liquid and vapor, is harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[2][3] The piperidine and ethyl-morpholine components also contribute to the overall toxicological profile. For instance, 4-(Piperidin-4-yl)morpholine is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5]

Hazard Summary of Related Compounds:

CompoundKey HazardsGHS Pictograms
Morpholine Flammable, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage.[2][3]🔥, 💀, corrosive
4-Ethylmorpholine Flammable liquid, Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage.[6]🔥, 💀, corrosive
4-(Piperidin-4-yl)morpholine Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][5]

Given this information, it is prudent to handle 4-Ethyl-2-(piperidin-4-yl)morpholine with a high degree of caution, assuming it possesses a combination of these hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 4-Ethyl-2-(piperidin-4-yl)morpholine. The following table outlines the minimum required PPE, with the rationale rooted in the hazards of similar compounds.

Protection TypeEquipment/MeasureSpecification and Rationale
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles are mandatory. A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[6][7] This provides comprehensive protection against corrosive eye damage.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7] Always inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider double-gloving.
Lab Coat or ApronA chemical-resistant lab coat or apron is essential to protect against skin contact and potential burns.[7]
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of 4-Ethyl-2-(piperidin-4-yl)morpholine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[8]
Hygiene Hand WashingThoroughly wash hands with soap and water after handling the substance, even if gloves were worn.[2][7]
Emergency Equipment Eyewash Station and Safety ShowerEnsure immediate access to a functional eyewash station and safety shower in the event of accidental contact.

Workflow for Safe Handling

The following diagram illustrates the necessary steps for safely handling 4-Ethyl-2-(piperidin-4-yl)morpholine, from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_sds Review Safety Information prep_hood->prep_sds prep_materials Gather All Necessary Materials prep_sds->prep_materials handle_dispense Dispense Compound in Fume Hood prep_materials->handle_dispense handle_work Perform Experimental Work handle_dispense->handle_work handle_close Securely Close Container handle_work->handle_close post_clean Clean Work Area handle_close->post_clean post_dispose Dispose of Waste Properly post_clean->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: A step-by-step workflow for the safe handling of 4-Ethyl-2-(piperidin-4-yl)morpholine.

Step-by-Step Operational Plan

3.1. Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory, ensure all PPE listed in the table above is worn correctly.

  • Verify Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly and the airflow is adequate.

  • Review Safety Information: Re-familiarize yourself with this guide and any other available safety information.

  • Assemble Materials: Gather all necessary equipment and reagents to minimize movement within the laboratory once the compound is being handled.

3.2. Handling:

  • Dispensing: Conduct all dispensing of 4-Ethyl-2-(piperidin-4-yl)morpholine inside a chemical fume hood.[7] Use non-sparking tools and equipment.[8]

  • Experimental Procedures: Carry out all experimental work within the fume hood. Avoid generating dust or aerosols.[4][9]

  • Container Management: Keep the container tightly closed when not in use.[2][4]

3.3. Post-Handling:

  • Decontamination: Thoroughly clean the work area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Segregate all waste materials as outlined in the disposal plan below.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and decisive action is crucial.

Spill Response Flowchart:

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor spill->alert ppe_check Assess and Don Additional PPE if Necessary evacuate->ppe_check alert->ppe_check contain Contain the Spill with Absorbent Material ppe_check->contain cleanup Collect Absorbed Material into a Labeled Container contain->cleanup decontaminate Decontaminate the Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: A flowchart outlining the immediate actions to take in the event of a spill.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.

Disposal Plan

Proper disposal of 4-Ethyl-2-(piperidin-4-yl)morpholine and any contaminated materials is essential to protect personnel and the environment.

  • Waste Collection: All waste materials, including contaminated absorbents, disposable PPE, and empty containers, must be collected in a designated and properly labeled hazardous waste container.[7]

  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures. Do not allow the product to enter drains or waterways.[4]

By adhering to these safety protocols, researchers can minimize the risks associated with handling 4-Ethyl-2-(piperidin-4-yl)morpholine and maintain a safe laboratory environment.

References

  • Benchchem. Personal protective equipment for handling Morpholine oleate. 7

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. 8

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. 2

  • Fisher Scientific. Safety Data Sheet: Morpholine. 10

  • Carl ROTH. Safety Data Sheet: Morpholine. 11

  • PubChem. 4-(2-Piperazin-1-yl-ethyl)-morpholine. 12

  • AK Scientific, Inc. Safety Data Sheet: 4-Morpholinopiperidine. 4

  • ECHEMI. 4-(Piperidin-4-yl)morpholine SDS, 53617-35-9 Safety Data Sheets. 9

  • Carl ROTH. Safety Data Sheet: 4-Ethylmorpholine. 6

  • Fisher Scientific. Safety Data Sheet. 13

  • Angene Chemical. Safety Data Sheet. 5

  • Fisher Scientific. Safety Data Sheet. 14

  • PENTA s.r.o. Safety Data Sheet: Morpholine. 3

  • ChemicalBook. 4-Morpholinopiperidine - Safety Data Sheet. 15

  • PubChem. MORPHOLINE. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-2-(piperidin-4-yl)morpholine
Reactant of Route 2
4-Ethyl-2-(piperidin-4-yl)morpholine
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